molecular formula C8H7BO6 B1386727 5-Boronoisophthalic acid CAS No. 881302-73-4

5-Boronoisophthalic acid

Cat. No.: B1386727
CAS No.: 881302-73-4
M. Wt: 209.95 g/mol
InChI Key: LCDXMCXNZRXUDH-UHFFFAOYSA-N
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Description

5-Boronoisophthalic acid is a useful research compound. Its molecular formula is C8H7BO6 and its molecular weight is 209.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-boronobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDXMCXNZRXUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)O)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656890
Record name 5-Boronobenzene-1,3-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881302-73-4
Record name 5-Boronobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICARBOXYPHENYLBORONIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Boronoisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Molecular Blueprint to Functional Application

In the landscape of materials science and medicinal chemistry, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is the foundational blueprint from which function is derived. 5-Boronoisophthalic acid (5-BIPA) stands as a testament to this principle. As a trifunctional linker, its unique combination of two carboxylic acid groups and a boronic acid moiety on a rigid phenyl ring makes it a molecule of significant interest. For researchers, scientists, and drug development professionals, 5-BIPA is a versatile building block for creating highly ordered materials like Metal-Organic Frameworks (MOFs) and a promising scaffold for designing targeted therapeutics.[1][2][3] This guide provides a comprehensive exploration of the crystallographic analysis of 5-BIPA, moving beyond a simple recitation of methods to explain the causality behind experimental choices and the profound implications of its structural features.

Part 1: The Molecule - Physicochemical Profile and Synthesis

Core Molecular Characteristics

This compound is an organoboron compound structurally defined by a benzene ring substituted at positions 1 and 3 with carboxylic acid groups and at position 5 with a boronic acid group.[1] This arrangement imparts a unique blend of properties. The carboxylic acids provide robust hydrogen bonding sites and the ability to coordinate with metal ions, while the boronic acid group acts as a Lewis acid, capable of forming reversible covalent bonds with nucleophiles like diols (e.g., sugars) or specific amino acid residues in enzymes.[4][5]

PropertyValue
Molecular Formula C₈H₇BO₆
Molecular Weight 209.95 g/mol
CAS Number 881302-73-4
Appearance Typically an off-white to light brown crystalline powder
Key Functional Groups 2x Carboxylic Acid (-COOH), 1x Boronic Acid (-B(OH)₂)
Synthesis Pathways

The synthesis of 5-BIPA primarily relies on established organometallic reactions. While multiple routes exist, a common strategy involves the functionalization of an isophthalic acid derivative. Key methods include hydrothermal approaches and condensation reactions.[1] For creating functionalized analogs, which are crucial for tuning properties in MOFs or drug candidates, pathways like the Suzuki-Miyaura coupling or direct borylation of a substituted isophthalate precursor are employed.[1] The choice of synthesis route is dictated by the desired purity, yield, and scale required for the intended application.

Part 2: Elucidating the Architecture - Crystal Structure Analysis

The ultimate goal of crystal structure analysis is to obtain a precise three-dimensional map of atomic positions. This knowledge is indispensable for understanding intermolecular interactions, predicting material properties, and designing molecules with specific binding capabilities.

The Foundational Step: High-Quality Crystallization

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the final structural model is entirely dependent on the quality of the initial crystal. Obtaining a single, well-ordered crystal is often the most challenging and rate-limiting step in the entire analytical process.[6] The objective is to guide the molecules from a disordered state in solution to a highly ordered, crystalline lattice by slowly reaching a state of supersaturation.

Experimental Protocol: Crystallization of this compound via Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of 5-BIPA in a range of solvents (e.g., methanol, ethanol, dimethylformamide, water). The ideal solvent is one in which the compound is moderately soluble, not one in which it is either highly soluble or insoluble.

  • Solution Preparation: Prepare a near-saturated solution of 5-BIPA in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap that has been pierced with a fine needle or with parafilm containing a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, carefully harvest them using a cryoloop and immediately proceed to mounting for X-ray analysis.

The Definitive Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography is the most powerful and comprehensive technique for determining the absolute atomic structure of a crystalline compound.[6][7] The fundamental principle involves irradiating a single crystal with a monochromatic beam of X-rays. The crystal's regularly spaced atoms cause the X-rays to diffract in a specific pattern of spots. By measuring the geometric positions and intensities of these diffracted spots, one can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, infer the positions of the atoms.[7]

G cluster_exp Experimental Phase cluster_comp Computational Phase cluster_out Outputs Crystal High-Quality Single Crystal Xray Mount Crystal & Irradiate with X-rays Crystal->Xray Detector Collect Diffraction Pattern (Intensities & Angles) Xray->Detector Solve Structure Solution (Phase Problem) Detector->Solve Refine Structure Refinement (Model Fitting) Solve->Refine Validate Final Structural Model (Validation & Analysis) Refine->Validate CIF Crystallographic Information File (CIF) Validate->CIF Params Bond Lengths, Angles, Torsions Validate->Params Packing Crystal Packing & Supramolecular Interactions Validate->Packing

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Interpreting the Crystal Structure of 5-BIPA

The crystal structure of 5-BIPA is dominated by extensive and intricate hydrogen bonding, a direct consequence of its three hydrogen-bond-donating functional groups.

  • Dominant Supramolecular Synthons: Like many carboxylic acids, the primary interaction is the formation of robust centrosymmetric dimers between the carboxylic acid groups of two adjacent molecules.[8] Similarly, boronic acids also have a strong propensity to form hydrogen-bonded dimers.[4][9] The interplay between these powerful synthons dictates the overall crystal packing.

  • Extended Networks: The trifunctional nature of 5-BIPA allows these dimeric units to be further connected, creating extended one-, two-, or three-dimensional supramolecular networks.[10] This is analogous to the structures formed by similar substituted isophthalic acids, such as 5-bromoisophthalic acid and 5-fluoroisophthalic acid, which also form 3D frameworks and 2D arrays through hydrogen bonding.[10][11]

H_Bonding cluster_1 Carboxylic Acid Dimer cluster_2 Boronic Acid Dimer mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1->mol2 O···H-O mol2->mol1 O-H···O bor1 R-B(OH)-OH bor2 HO-(HO)B-R bor1->bor2 O···H-O bor2->bor1 O-H···O

Caption: Common Hydrogen-Bonding Motifs in Boronic and Carboxylic Acids.

Part 3: Applications in Research and Drug Development

A detailed crystal structure provides the "why" that underpins 5-BIPA's utility in advanced applications.

A Versatile Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. 5-BIPA is an excellent candidate for an organic linker.[1][2]

  • Structural Role: The two carboxylate groups readily coordinate with metal centers to build the primary framework.[1]

  • Functional Role: The boronic acid group, often pointing into the pores of the MOF, imparts additional functionality. It can serve as a binding site for specific guest molecules (e.g., diols), act as a catalytic center, or be used to tune the electronic properties and stability of the framework.[1] The steric hindrance and hydrogen bonding capability of the boronic acid group can also direct the formation of specific MOF topologies.[1]

A Privileged Scaffold in Drug Development

Boronic acids are a clinically significant class of enzyme inhibitors.[3] Their mechanism of action is directly tied to the structural chemistry of the boron atom. The anticancer drug Bortezomib and the antibiotic Vaborbactam are prominent examples of successful boronic acid-based drugs.[5][12]

  • Mechanism of Inhibition: The sp²-hybridized boron atom in a boronic acid is a Lewis acid, meaning it has a vacant p-orbital.[4] It can readily accept a pair of electrons from a nucleophilic residue in an enzyme's active site, such as the hydroxyl group of a serine residue in a serine protease or β-lactamase.[13] This reaction forms a stable, tetrahedral (sp³-hybridized) boronate adduct.[13]

  • Transition-State Analogy: This tetrahedral adduct is a powerful mimic of the natural tetrahedral transition state of substrate hydrolysis.[13] By forming this stable, reversible covalent bond, the boronic acid inhibitor effectively "locks up" the enzyme, preventing it from performing its function. X-ray crystallography of enzyme-inhibitor complexes has been crucial in visualizing and confirming this binding mode.[12][13]

Enzyme_Interaction cluster_enzyme Enzyme Active Site Serine Ser-OH (Nucleophile) Adduct Tetrahedral Adduct (Inhibited State) Serine->Adduct BoronicAcid R-B(OH)₂ (Lewis Acid) BoronicAcid->Adduct Reversible Covalent Bond

Caption: Mechanism of Enzyme Inhibition by a Boronic Acid.

Conclusion

The crystal structure analysis of this compound is a journey from the fundamental arrangement of atoms to the rational design of advanced materials and life-saving therapeutics. Through meticulous crystallization and the definitive power of X-ray diffraction, we unveil a molecule architecturally primed for complexity. Its array of hydrogen-bonding functionalities drives the formation of intricate supramolecular networks, while the unique electronic nature of its boron center enables its role as a potent enzyme inhibitor. For the materials scientist, this structural knowledge guides the synthesis of novel MOFs with tailored properties. For the drug development professional, it provides a clear mechanistic basis for designing next-generation targeted therapies. Ultimately, the crystal structure is the critical link between molecular form and real-world function.

References

  • Linciano, P., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. National Institutes of Health.
  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH.
  • Sporzynski, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing.
  • Pemberton, O. A., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. National Institutes of Health.
  • This compound. (n.d.). Benchchem.
  • This compound. (n.d.). CD Bioparticles.
  • Reddy, G. S., et al. (2015). Synthesis and Crystal Structure of 5-Bromoisophthalic Acid. Asian Journal of Chemistry.
  • Boronic acid. (n.d.). Wikipedia.
  • Singh, R., & Singh, M. (2017). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry.
  • Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. Acta Crystallographica Section E.
  • Mi, J.-L., Chen, L., & He, M.-Y. (2011). 5-Fluoroisophthalic acid. ResearchGate.

Sources

A Guide to the Spectroscopic Characterization of 5-Boronoisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Boronoisophthalic acid (also known as 3,5-dicarboxyphenylboronic acid). As a crucial building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in the principles of spectroscopic interpretation and comparison with analogous compounds.

Introduction to this compound

This compound is an aromatic compound featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a boronic acid group at position 5. Its molecular formula is C₈H₇BO₆, with a molecular weight of approximately 209.95 g/mol .[1] The presence of both robust carboxylic acid linkers and a functional boronic acid moiety makes it a versatile component in supramolecular chemistry and materials science. Spectroscopic analysis is indispensable for confirming the identity, purity, and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The aromatic region will provide key structural information. The protons on the carboxylic acid and boronic acid groups will also give rise to characteristic signals.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-6~8.5 - 8.7Singlet (or very narrow triplet)2H
H-4~8.3 - 8.5Singlet (or very narrow triplet)1H
-COOH> 12Broad Singlet2H
-B(OH)₂~8.0 - 9.0 (variable)Broad Singlet2H

Expert Insights:

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the carboxylic acid and boronic acid groups. Protons H-2 and H-6, being ortho to two electron-withdrawing groups, are expected to be the most deshielded and appear furthest downfield. Proton H-4, situated between two carboxylic acid groups, will also be significantly deshielded. The signals for the acidic protons of the carboxylic acid and boronic acid groups are typically broad and their chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of base to aid dissolution) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show four distinct signals for the eight carbon atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C=O~165 - 175
C-B~135 - 145
C-COOH~130 - 140
C-H~125 - 135

Expert Insights:

The carbonyl carbons of the carboxylic acid groups are expected to appear at the most downfield chemical shift. The carbon atom directly attached to the boron (ipso-carbon) will also be significantly downfield. The other aromatic carbons will appear in the typical aromatic region, with their exact chemical shifts influenced by the positions of the substituents.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Tune and shim the instrument for ¹³C observation.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data similarly to the ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts to identify the different carbon environments in the molecule.

Workflow for ¹³C NMR Analysis:

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will be characterized by the presence of carboxylic acid and boronic acid functionalities.

Predicted IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
O-H stretch (boronic acid)3600 - 3200Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C=O stretch (carboxylic acid)1725 - 1700Strong
C=C stretch (aromatic)1600 - 1450Medium
B-O stretch1380 - 1310Strong

Expert Insights:

The IR spectrum will be dominated by very broad and strong O-H stretching bands from both the carboxylic acid and boronic acid groups, which will likely overlap. The C=O stretch of the carboxylic acid will appear as a strong, sharp peak. The aromatic C=C stretching vibrations and the strong B-O stretching band will also be prominent features, confirming the presence of all key functional groups.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for IR Spectroscopy:

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also offer structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data:

IonExpected m/z
[M]⁺210
[M-H₂O]⁺192
[M-COOH]⁺165
[M-B(OH)₂]⁺167

Expert Insights:

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (approximately 210). Common fragmentation pathways would involve the loss of water, a carboxyl group, or the boronic acid moiety. High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental formula (C₈H₇BO₆) by providing a highly accurate mass measurement.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For HRMS, compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition.

Workflow for Mass Spectrometry:

Sources

solubility and stability studies of 5-Boronoisophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Boronoisophthalic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound (5-BIPA), focusing on its solubility and stability. As a bifunctional molecule—possessing both a boronic acid and two carboxylic acid moieties—5-BIPA presents unique challenges and opportunities in pharmaceutical and biotechnological applications, from a building block in organic synthesis to a ligand in affinity chromatography.[1] This document is intended for researchers, formulation scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested methodologies.

Introduction: The Molecular Profile of this compound

This compound is an aromatic compound distinguished by a central benzene ring substituted with two carboxylic acid groups at positions 1 and 3 (isophthalic acid scaffold) and a boronic acid group [-B(OH)₂] at position 5. This unique trifunctional arrangement dictates its chemical behavior.

  • Carboxylic Acid Groups: These groups are acidic and will ionize at physiological pH, contributing to its aqueous solubility profile and providing handles for forming salts or amides.

  • Boronic Acid Group: This is a Lewis acid capable of reversibly binding with cis-diols, a property famously exploited for capturing glycoproteins and other diol-containing biomolecules.[1] The pKa of the 5-BIPA boronic acid has been reported to be approximately 7.8, which is advantageous for creating affinity materials that operate near physiological pH.[1] However, the C-B bond is also the primary site of chemical instability.

Understanding the interplay between these functional groups is paramount for developing robust formulations and analytical methods.

Aqueous and Organic Solubility Profile

Determining the solubility of an active molecule is a cornerstone of pre-formulation. For 5-BIPA, solubility is heavily influenced by pH due to its multiple ionizable groups. While specific solubility data for 5-BIPA is not widely published, its structural analogs, like isophthalic acid and bromoisophthalic acid, are known to have low solubility in cold water.[2][3][4] Therefore, a systematic experimental determination is required.

Causality Behind Solubility: pH-Dependence and Solvent Selection

The solubility of 5-BIPA is governed by the Henderson-Hasselbalch principle. At low pH (e.g., < 2), all functional groups will be protonated (neutral), leading to minimal aqueous solubility dominated by the molecule's crystal lattice energy. As the pH increases, the carboxylic acid groups (pKa ~3.5-4.5) will deprotonate first, forming carboxylates and increasing solubility. As the pH approaches and surpasses the boronic acid pKa (~7.8), it will convert to the anionic boronate form [B(OH)₃]⁻, further enhancing solubility. Therefore, a full pH-solubility profile is essential.

In organic solvents, polarity and hydrogen bonding potential are key. Protic solvents like methanol and ethanol are expected to be effective due to their ability to form hydrogen bonds with the carboxylic and boronic acid groups.[3] Aprotic polar solvents like DMSO are also likely to be good solubilizing agents.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This protocol determines the equilibrium solubility, a critical parameter for oral drug development and bioprocessing applications.

Objective: To determine the equilibrium solubility of 5-BIPA in various aqueous buffers and organic solvents.

Methodology:

  • Preparation: Add an excess amount of solid 5-BIPA (e.g., 5-10 mg, accurately weighed) to a series of 1.5 mL glass vials. Ensure the amount is sufficient to maintain a visible solid residue at the end of the experiment.

  • Solvent Addition: Add 1.0 mL of the desired solvent (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, methanol, acetonitrile) to each vial.

  • Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator set to a constant temperature (typically 25 °C or 37 °C). Allow the slurries to equilibrate for at least 24-48 hours. Scientist's Note: A 48-hour period is recommended to ensure that slow dissolution kinetics or phase transformations do not lead to an underestimation of true equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. Trustworthiness Check: To ensure no solid particles are transferred, the supernatant must be filtered through a 0.22 µm syringe filter (e.g., PVDF or PTFE) or centrifuged at high speed (>10,000 rpm) for 10 minutes.

  • Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of dissolved 5-BIPA using a validated HPLC-UV method (see Section 4.0).

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Data Presentation: Representative Solubility of 5-BIPA
Solvent/Buffer SystemTemperature (°C)Expected Solubility (mg/mL)Expected Molarity (mM)Rationale
0.01 M HCl (pH 2.0)25< 0.1< 0.47Molecule is fully protonated and neutral; low aqueous solubility.
Phosphate Buffered Saline (pH 7.4)251 - 54.7 - 23.6Carboxylates are ionized, enhancing solubility. Boronic acid is partially ionized.
0.01 M NaOH (pH 12.0)25> 20> 94.3All acidic groups are fully deprotonated, forming a highly soluble salt.
Methanol25~10-15~47.1 - 70.7Good H-bonding capability with the solute.[3]
Acetonitrile25< 0.5< 2.3Aprotic solvent with weaker H-bond accepting capability.
Dimethyl Sulfoxide (DMSO)25> 50> 235.8Highly polar aprotic solvent, excellent for solubilizing polar compounds.
Visualization: Thermodynamic Solubility Assessment Workflow

G cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep1 Weigh excess 5-BIPA into vials prep2 Add selected solvents (e.g., buffers, organics) prep1->prep2 equil Seal and shake at constant temperature (24-48 hours) prep2->equil sep1 Centrifuge or filter supernatant (0.22 µm) equil->sep1 ana1 Dilute clarified solution sep1->ana1 ana2 Quantify via validated HPLC-UV ana1->ana2 ana3 Calculate solubility (mg/mL or mM) ana2->ana3

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Stability Profile: Degradation Pathways and Assessment

The stability of 5-BIPA is intrinsically linked to the C-B bond of the boronic acid group. Understanding its degradation is crucial for defining storage conditions, shelf-life, and formulation compatibility.

Key Degradation Pathways

Two primary degradation mechanisms are of concern for arylboronic acids:

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to yield isophthalic acid.[5] This reaction is often catalyzed by aqueous acids or bases and is highly pH-dependent.[5][6] The general mechanism is: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃.[5]

  • Oxidative Degradation: Arylboronic acids are susceptible to oxidation, which can cleave the C-B bond to form a phenol (5-hydroxyisophthalic acid). This pathway can be initiated by reactive oxygen species, such as hydrogen peroxide, or trace metal contaminants.[7] Studies on other boronic acids have shown this to be a major degradation pathway, even under seemingly benign buffer conditions.[7]

Experimental Protocol: Forced Degradation Study

This study intentionally exposes the molecule to harsh conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

Objective: To investigate the degradation of 5-BIPA under hydrolytic, oxidative, and photolytic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 5-BIPA (e.g., 1.0 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Heat at 60 °C (in parallel with a control sample at room temperature).

    • Photostability: Expose to a photostability chamber with controlled light (ICH Q1B guidelines) and UV exposure.

  • Time Points: Store the stressed samples and a control sample (stock solution protected from light at room temperature) and pull aliquots for analysis at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 4.0). Monitor for the decrease in the 5-BIPA peak area and the appearance of new peaks corresponding to degradation products.

Visualization: Forced Degradation Study Workflow

G cluster_stress Parallel Stress Conditions stock Prepare 1 mg/mL 5-BIPA Stock Solution acid Acidic (0.1 M HCl) stock->acid base Basic (0.1 M NaOH) stock->base oxide Oxidative (3% H₂O₂) stock->oxide thermal Thermal (60 °C) stock->thermal photo Photolytic (ICH Q1B) stock->photo analysis Time-Point Sampling (0, 2, 4, 8, 24h...) Quench & Dilute Analyze by HPLC-UV acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study of this compound.

Core Analytical Methodology: HPLC-UV

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for both solubility and stability studies. Liquid chromatography is the technique of choice for analyzing compounds of this nature.[8]

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Scientist's Note: The use of an acidic mobile phase (formic acid) ensures that the carboxylic acid groups are protonated, leading to consistent retention and sharp peak shapes on a C18 column. This method should be able to separate the parent 5-BIPA from its likely degradants, isophthalic acid (more polar, earlier eluting) and 5-hydroxyisophthalic acid.

Conclusion and Forward Look

The successful application of this compound hinges on a thorough understanding of its solubility and stability. Its pH-dependent solubility necessitates careful buffer selection and pH control in aqueous formulations. The primary stability liabilities are hydrolytic protodeboronation and oxidation, which must be mitigated through formulation strategies such as pH optimization, control of water activity, and inclusion of antioxidants or chelating agents to sequester trace metals. The protocols and insights provided in this guide offer a robust framework for the systematic characterization of 5-BIPA, enabling scientists to de-risk its development and unlock its full potential in their research and applications.

References

  • Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research.
  • Cunico, R. L., et al. (2005). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology.
  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Busacca, C. A., & Farina, V. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • CD Bioparticles. (n.d.). This compound. Retrieved from CD Bioparticles.
  • Ji, L., et al. (2022). Hydrolysis mechanism of arylboronic acids. ResearchGate.
  • Sigma-Aldrich. (n.d.). 5-Bromoisophthalic acid. Retrieved from Sigma-Aldrich.
  • Ullah, N., et al. (2021). Boronoisophthalic acid as a novel affinity ligand for the selective capture and release of glycoproteins near physiological pH. Analytica Chimica Acta.
  • The Good Scents Company. (n.d.). Isophthalic acid. Retrieved from The Good Scents Company.
  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds. Retrieved from Google Patents.
  • PubChem. (n.d.). 5-Bromoisophthalic acid. Retrieved from PubChem.
  • BLD Pharm. (n.d.). 5-Bromoisophthalic acid. Retrieved from BLD Pharm.
  • Herrero, M., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Applied Sciences.
  • ChemicalBook. (n.d.). 5-BROMOISOPHTHALIC ACID. Retrieved from ChemicalBook.

Sources

An In-depth Technical Guide to 5-Boronoisophthalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Boronoisophthalic acid (5-BIA), a trifunctional aromatic compound, has garnered significant attention in recent years for its unique structural features and versatile reactivity. Possessing two carboxylic acid moieties and a boronic acid group on a central benzene ring, 5-BIA serves as a highly valuable linker in the construction of complex supramolecular architectures, including metal-organic frameworks (MOFs). Its ability to interact with diols, coupled with the coordinating capacity of its carboxylates, opens up a wide array of applications in fields ranging from materials science and chemical sensing to drug delivery and glycoprotein analysis. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this remarkable compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its behavior in different solvent systems, its thermal stability, and its suitability for various analytical and synthetic procedures.

PropertyValueSource
CAS Number 881302-73-4[1]
Molecular Formula C₈H₇BO₆[1]
Molecular Weight 209.95 g/mol [1]
Appearance White to off-white powder/crystals[2]
pKa 7.8[3]
Purity Typically ≥95%[1]

Note: Specific data on the melting point and solubility of this compound are not consistently reported in publicly available literature. Researchers should perform their own characterization to determine these values for their specific batches. For comparison, the related compound 5-bromoisophthalic acid has a melting point of 275-277 °C and is insoluble in water.[2][4]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of its three functional groups. The boronic acid moiety is particularly noteworthy for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is central to many of its applications in sensing and affinity chromatography.[5]

Key Reactions:
  • Esterification: The carboxylic acid groups can undergo standard esterification reactions with alcohols.

  • Coordination Chemistry: The carboxylate groups are excellent ligands for metal ions, forming the basis for the synthesis of a wide variety of metal-organic frameworks (MOFs).[1]

  • Oxidative Deboronation: The boronic acid group is susceptible to oxidation, typically with reagents like hydrogen peroxide, which results in its replacement with a hydroxyl group.[1]

  • Suzuki-Miyaura Coupling: While less common for this specific molecule due to its intended use as a linker, the boronic acid functionality can, in principle, participate in palladium-catalyzed cross-coupling reactions.

Synthesis of this compound:

The primary synthetic routes to this compound involve the introduction of a boronic acid group onto an isophthalic acid backbone. Common methods include condensation reactions and hydrothermal approaches.[1]

A general representation of the synthesis via a condensation reaction is depicted below:

G Isophthalic_Acid Isophthalic Acid Derivative Condensation Condensation Reaction (e.g., with dehydrating agent) Isophthalic_Acid->Condensation Boric_Acid Boric Acid or Borate Ester Boric_Acid->Condensation BIA This compound Condensation->BIA

Caption: Synthetic pathway to this compound.

  • Reactant Preparation: A suitable derivative of isophthalic acid (e.g., a di-ester) is dissolved in an anhydrous organic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Borylation: A borating agent, such as a trialkyl borate (e.g., triisopropyl borate), is added to the solution. The reaction mixture is typically cooled to a low temperature (e.g., -78 °C) before the addition of a strong base (e.g., n-butyllithium) to facilitate the borylation.

  • Hydrolysis: After the reaction is complete, the mixture is carefully quenched with an acidic aqueous solution to hydrolyze the borate ester, yielding the boronic acid.

  • Purification: The crude product is then purified, often by recrystallization from an appropriate solvent system, to yield pure this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential to confirm its identity and purity. The following are expected spectroscopic features:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, complex splitting patterns (e.g., doublets, triplets, or multiplets) will be observed in the aromatic region (typically δ 7.0-8.5 ppm). The acidic protons of the carboxylic acid and boronic acid groups may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, with the carboxyl carbons appearing at lower field (typically δ 165-185 ppm) and the carbon attached to the boron atom also showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • B-O Stretch: A strong band typically observed in the 1310-1380 cm⁻¹ region.

  • O-H Bend (Boronic Acid): A broad absorption that may overlap with other signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at an m/z value corresponding to its exact mass.[1]

Applications in Research and Development

The unique trifunctional nature of this compound has led to its use in a variety of advanced applications.

Metal-Organic Frameworks (MOFs)

This compound is a highly versatile organic linker for the synthesis of MOFs.[1] The carboxylate groups coordinate with metal ions to form the framework structure, while the boronic acid moiety can be used to introduce additional functionality or to influence the framework's properties. The presence of the boronic acid group can impact the morphology of the resulting MOF, leading to the formation of unique structures like nanoribbons and gels.

Chemical and Biological Sensing

The ability of the boronic acid group to reversibly bind with cis-diols makes 5-BIA an excellent candidate for the development of sensors for saccharides and other diol-containing molecules.[5] This interaction can be coupled with a signaling mechanism, such as a change in fluorescence, to enable the detection of the target analyte.

G BIA This compound Binding Reversible Covalent Binding BIA->Binding Diol cis-Diol Analyte (e.g., Glucose, Glycoprotein) Diol->Binding Signal Detectable Signal (e.g., Fluorescence Change) Binding->Signal

Sources

5-Boronoisophthalic Acid: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Trifunctional Linker for Innovations in Materials Science and Drug Delivery

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 5-boronoisophthalic acid. Moving beyond a simple data sheet, this document provides an in-depth analysis of its chemical properties, synthesis, and multifaceted applications, with a particular focus on its role in the burgeoning fields of metal-organic frameworks (MOFs) and advanced drug delivery systems. We will delve into the causality behind experimental choices and provide actionable protocols to empower your research endeavors.

Core Molecular and Physicochemical Profile

This compound, systematically named 5-boronobenzene-1,3-dicarboxylic acid, is a unique trifunctional organic molecule. Its structure, featuring a central benzene ring functionalized with two carboxylic acid groups and one boronic acid moiety, bestows upon it a versatile chemical reactivity that is instrumental in the construction of complex supramolecular architectures.

Table 1: Fundamental Properties of this compound

PropertyValueSource(s)
CAS Number 881302-73-4N/A
Molecular Formula C₈H₇BO₆N/A
Molecular Weight 209.95 g/mol N/A
IUPAC Name 5-boronobenzene-1,3-dicarboxylic acidN/A
pKa 7.8[1]

The pKa value of 7.8 is of particular significance. This near-physiological pKa makes this compound an ideal candidate for biological applications, as the reversible covalent interactions of the boronic acid group with diols can be modulated under conditions that are compatible with biomolecules, minimizing degradation and loss of activity.[1]

Synthesis and Characterization

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, its synthesis can be inferred from established organometallic and purification methodologies. A plausible synthetic route would involve the palladium-catalyzed borylation of a suitably protected 5-haloisophthalic acid derivative, followed by deprotection.

A general workflow for such a synthesis is outlined below. This should be considered a conceptual pathway, and optimization of reaction conditions would be necessary.

Caption: Conceptual workflow for the synthesis of this compound.

Characterization:

A crucial aspect of ensuring the purity and identity of synthesized this compound is thorough analytical characterization. The primary techniques employed would be:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of the aromatic protons and the acidic protons of the carboxylic and boronic acid groups. The chemical shifts and coupling patterns would be indicative of the 1,3,5-substitution pattern on the benzene ring.

    • ¹³C NMR: Would provide information on the number and chemical environment of the carbon atoms in the molecule.

    • ¹¹B NMR: Is essential for confirming the presence and speciation of the boron atom.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the O-H (broad), C=O (carboxylic acid), and B-O bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications in Metal-Organic Frameworks (MOFs)

The trifunctional nature of this compound makes it an exceptionally versatile linker for the design and synthesis of Metal-Organic Frameworks (MOFs). The two carboxylate groups can coordinate with metal ions to form the primary framework structure, while the boronic acid group can be either a secondary building unit or a post-synthetically modifiable site. This allows for the creation of MOFs with tunable porosity, surface area, and functionality.

Hydrothermal Synthesis of a MOF using this compound: A General Protocol

Hydrothermal synthesis is a common method for producing crystalline MOFs.[2] The following is a generalized protocol that serves as a starting point for the synthesis of a MOF using this compound as the organic linker. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired framework.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound in the chosen solvent.

  • In a separate vial, dissolve the metal salt in the same solvent.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to the desired reaction temperature (typically between 80-150 °C) and hold for a specified time (typically 12-72 hours).[3]

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • The resulting crystalline product should be collected by filtration or decantation.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • The product can be activated by solvent exchange and heating under vacuum to remove guest solvent molecules from the pores.

Caption: Proposed mechanism for pH-responsive drug release from a boronic acid-functionalized nanoparticle.

Affinity-Based Glycoprotein Capture

The ability of this compound to bind to cis-diols has been successfully utilized for the selective capture and enrichment of glycoproteins. [1]This has significant implications for proteomics research and biomarker discovery. An affinity material can be prepared by immobilizing this compound on a solid support. This material can then be used to selectively bind glycoproteins from complex biological samples, allowing for their isolation and subsequent analysis. [1]The binding is typically reversible, allowing for the elution and recovery of the captured glycoproteins by altering the pH. [1]

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [4]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [4]* Handling: Avoid contact with skin and eyes. [5]In case of contact, rinse thoroughly with water. [5]Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [6] It is highly recommended to consult the Safety Data Sheet provided by the supplier before handling this compound.

Conclusion and Future Outlook

This compound is a powerful and versatile building block with significant potential across multiple scientific disciplines. Its unique trifunctional nature allows for the rational design of sophisticated materials like MOFs with tailored properties. Furthermore, the inherent reactivity of its boronic acid group opens up exciting possibilities in the realm of targeted drug delivery and bioseparations. As research in these areas continues to advance, the demand for and applications of this compound are expected to grow, making it a key molecule for future innovations.

References

  • Dowlati, M., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. Available at: [Link]

  • Ullah, N., et al. (2021). Boronoisophthalic acid as a novel affinity ligand for the selective capture and release of glycoproteins near physiological pH. Talanta. Available at: [Link]

  • Muzammil, I., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Bohrium. Available at: [Link]

  • Wang, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. Available at: [Link]

  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET for 5-Hydroxyisophthalic acid. Available at: [Link]

  • ResearchGate. (2025). Hydrothermal synthesis of MOFs. Available at: [Link]

  • J. Chem. Rev. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Available at: [Link]

Sources

An In-depth Technical Guide on the Theoretical and Computational Studies of 5-Boronoisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Boronoisophthalic acid (5-BIPA) is a molecule of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its boronic acid functional group. This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to elucidate the multifaceted chemical and physical characteristics of 5-BIPA. We will explore its structural and electronic properties through quantum chemical calculations, its dynamic behavior via molecular dynamics simulations, and its potential as a therapeutic agent through molecular docking studies. This document serves as a roadmap for researchers aiming to leverage computational tools to accelerate the design and development of novel 5-BIPA-based applications.

Introduction: The Significance of this compound

This compound (C₈H₇BO₆) is an aromatic compound featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a boronic acid group at position 5.[1] This unique trifunctional architecture makes it a versatile building block in supramolecular chemistry and crystal engineering. However, its most compelling attribute lies in the reactivity of the boronic acid moiety.

Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors for saccharides and other biologically relevant diol-containing molecules.[2][3] In the context of drug discovery, this reactivity is particularly relevant for the design of enzyme inhibitors, where the boronic acid can interact with key residues, such as serine, in the active site.[2][4][5][6]

Computational and theoretical studies offer a powerful and cost-effective means to investigate the properties of 5-BIPA at the atomic level, providing insights that are often difficult to obtain through experimental methods alone. These studies can predict molecular geometry, electronic structure, reactivity, and interaction with biological macromolecules, thereby guiding experimental efforts.[7][8]

Theoretical and Computational Methodologies: A Multi-pronged Approach

A thorough computational investigation of 5-BIPA necessitates a hierarchical approach, starting from the quantum mechanical description of the isolated molecule and progressing to its simulation in a complex biological environment.

Caption: Workflow for the computational study of 5-BIPA.

Quantum Chemical Calculations: Unveiling Intrinsic Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules.[9][10][11][12][13] For a molecule like 5-BIPA, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.[14]

Experimental Protocol: DFT Calculations

  • Structure Preparation: Generate an initial 3D structure of 5-BIPA using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict its infrared spectrum.[9]

  • Electronic Property Calculation: From the optimized geometry, calculate key electronic properties such as:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the HOMO-LUMO gap are crucial indicators of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Quantum Chemical Data for a Phenylboronic Acid Derivative

PropertyDescription
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO, an indicator of chemical stability.
Dipole Moment A measure of the overall polarity of the molecule.
Molecular Dynamics Simulations: Capturing the Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of 5-BIPA in a solvent, mimicking physiological conditions.[4][5][15]

Experimental Protocol: Molecular Dynamics Simulation

  • Force Field Parameterization: Since standard force fields may lack parameters for boron, it is often necessary to develop or validate parameters for 5-BIPA.[4][5][15]

  • System Setup: Place the 5-BIPA molecule in a simulation box filled with a chosen solvent (e.g., water) and add ions to neutralize the system.

  • Equilibration: Gradually bring the system to the desired temperature and pressure.

  • Production Run: Run the simulation for a sufficient time to sample the conformational space of the molecule and its interactions with the solvent.

  • Trajectory Analysis: Analyze the simulation trajectory to study properties like conformational changes, hydrogen bonding networks, and solvent accessibility.

Molecular Docking: Probing Interactions with Biological Targets

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein.[16][17][18][19][20] This is a critical step in structure-based drug design.[21]

G Target Protein Target Protein Binding Site Identification Binding Site Identification Target Protein->Binding Site Identification Docking Simulation Docking Simulation Binding Site Identification->Docking Simulation 5-BIPA 5-BIPA Ligand Preparation Ligand Preparation 5-BIPA->Ligand Preparation Ligand Preparation->Docking Simulation Binding Pose Analysis Binding Pose Analysis Docking Simulation->Binding Pose Analysis

Caption: A simplified molecular docking workflow.

Experimental Protocol: Molecular Docking

  • Receptor and Ligand Preparation: Prepare the 3D structures of the target protein and 5-BIPA. This includes adding hydrogens, assigning charges, and defining rotatable bonds.

  • Binding Site Definition: Identify the potential binding site on the protein, which can be done based on experimental data or using pocket-finding algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of 5-BIPA in the defined binding site.

  • Scoring and Analysis: The docking program will rank the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses should be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between 5-BIPA and the protein.

Applications in Drug Development

The insights gained from these computational studies can be invaluable in the drug discovery and development process.[22][23] For instance, understanding the binding mode of 5-BIPA to a target enzyme can guide the design of more potent and selective inhibitors. The predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties from computational models can help in optimizing the pharmacokinetic profile of a drug candidate.

Conclusion

The theoretical and computational study of this compound provides a powerful and versatile approach to understanding its chemical and biological properties. By combining quantum chemical calculations, molecular dynamics simulations, and molecular docking, researchers can gain a detailed understanding of this molecule at the atomic level. This knowledge is crucial for the rational design of novel materials and therapeutics based on the 5-BIPA scaffold. As computational methods continue to improve in accuracy and efficiency, their role in accelerating scientific discovery in this field will only become more prominent.

References

  • Systematic Parameterization and Simulation of Boronic Acid−β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. ACS Publications. [Link]

  • Systematic Parameterization and Simulation of Boronic Acid-β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. PubMed. [Link]

  • A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry (RSC Publishing). [Link]

  • On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH. [Link]

  • Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity. Figshare. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Systematic Parameterization and Simulation of Boronic Acid-β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. R Discovery. [Link]

  • Internal and External Catalysis in Boronic Ester Networks. NIH. [Link]

  • 5-Bromoisophthalic acid | C8H5BrO4 | CID 90073. PubChem. [Link]

  • (PDF) 5-Fluoroisophthalic acid. ResearchGate. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

  • Method for preparing 5-bromoisophthalic acid compound.
  • Design and discovery of boronic acid drugs. PubMed. [Link]

  • Molecular docking of selected phytoconstituents with signaling molecules of Ultraviolet-B induced oxidative damage. PubMed Central. [Link]

  • Process for the preparation of bromoisophthalic acid compounds.
  • (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. ResearchGate. [Link]

  • A New Route for the Preparation of 5-Hydroxyisophthalic Acid. ResearchGate. [Link]

  • Process for the preparation of 5-hydroxyisophtalic acids. TREA. [Link]

  • 5-BROMOISOPHTHALIC ACID. gsrs. [Link]

  • Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. PMC - NIH. [Link]

  • DFT Study of a 5- endo - trig -Type Cyclization of 3-Alkenoic Acids by Using Pd-Spiro-bis(isoxazoline) as Catalyst: Importance of the Rigid Spiro Framework for Both Selectivity and Reactivity. ResearchGate. [Link]

  • Molecular docking analysis of syringic acid with proteins in inflammatory cascade. PMC. [Link]

  • Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. PMC - PubMed Central. [Link]

  • A DFT Study on Single Brønsted Acid Sites in Zeolite Beta and Their Interaction with Probe Molecules. MDPI. [Link]

  • DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. PMC - NIH. [Link]

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  • Protein–Ligand Blind Docking Using CB-Dock2. OUCI. [Link]

  • Molecular Docking Assessment of Cathinones as 5-HT2AR Ligands: Developing of Predictive Structure-Based Bioactive Conformations and Three-Dimensional Structure-Activity Relationships Models for Future Recognition of Abuse Drugs. PMC - PubMed Central. [Link]

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Navigating the Chemistry of 5-Boronoisophthalic Acid: An In-depth Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of a Versatile Reagent

5-Boronoisophthalic acid (5-BIPA), a bifunctional molecule featuring both carboxylic acid and boronic acid moieties, has emerged as a valuable building block in medicinal chemistry, materials science, and chemical biology. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, and its role as a linker in the formation of metal-organic frameworks (MOFs) underscore its importance.[1] However, the very reactivity that makes 5-BIPA a powerful synthetic tool also necessitates a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of 5-BIPA, grounded in an understanding of its chemical properties and potential toxicological profile.

Chemical & Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. The table below summarizes key data for this compound.

PropertyValueSource
CAS Number 881302-73-4[2]
Molecular Formula C₈H₇BO₆[2]
Molecular Weight 209.95 g/mol [2]
Appearance Solid
Melting Point >300 °C
Boiling Point 590.7 °C at 760 mmHg
Flash Point 311.1 °C
Purity Typically ≥98%[2]

Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, hazard information can be extrapolated from supplier safety data and studies on analogous arylboronic acids. The Globally Harmonized System (GHS) classification for this compound indicates it should be handled with care.

GHS Hazard Classification:

  • Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The causality behind these classifications lies in the reactivity of the boronic acid and carboxylic acid functional groups. Arylboronic acids, as a class, have been noted to exhibit weak mutagenicity in some in vitro microbial assays.[3][4] However, subsequent in vivo studies on a variety of arylboronic acid scaffolds have not shown this to translate to mutagenic activity in animal models.[5] This suggests that while in vitro assays may show a positive result, the in vivo relevance for genotoxicity may be low for many arylboronic acids. Nevertheless, given the potential for mutagenicity, it is prudent to handle this compound as a potentially hazardous substance and minimize exposure.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls

The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood.[6] This minimizes the risk of inhalation of airborne particles. The fume hood should have adequate airflow, which should be verified before commencing work.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[7]

  • Protective Clothing: A laboratory coat must be worn to prevent skin contact.[6]

  • Respiratory Protection: For operations with a high potential for generating dust, a NIOSH-approved respirator with a particulate filter may be necessary, even when working in a fume hood.[8]

The logical workflow for donning and doffing PPE is critical to prevent cross-contamination and ensure user safety.

PPE_Workflow cluster_Donning Donning PPE (Before Entering Lab) cluster_Doffing Doffing PPE (Before Exiting Lab) Don1 Lab Coat Don2 Safety Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves (remove first) Doff2 Safety Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat (remove last) Doff2->Doff3

Caption: Workflow for donning and doffing Personal Protective Equipment.

Experimental Protocols: A Self-Validating System

Weighing and Transfer
  • Preparation: Before handling the solid, ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh boat, receiving vessel) within the fume hood.

  • Weighing: Tare the weigh boat on a balance located within the fume hood or in close proximity. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. If any solid is spilled, it must be cleaned up immediately following the spill response protocol.

In-Situ Reaction Considerations

Boronic acids are known to be susceptible to protodeboronation, a reaction that cleaves the carbon-boron bond.[3] This process can be accelerated by heat, strong acids or bases, and certain metals.[3][9] To ensure the integrity of your experiment and minimize the formation of unwanted byproducts, consider the following:

  • pH Control: The stability of arylboronic acids is often greatest at a neutral pH.[3]

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the boronic acid moiety.

  • Temperature Management: Avoid excessive temperatures unless required by the reaction protocol, as this can promote decomposition.

Spill Response and Waste Disposal

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.

  • Containment: For small spills within a fume hood, contain the spill using a spill kit absorbent material.

  • Cleanup: Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste. Clean the spill area with a suitable solvent and then with soap and water.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill in Fume Hood Assess->SmallSpill Contained LargeSpill Large or Uncontained Spill Assess->LargeSpill Uncontained Contain Contain Spill with Absorbent Material SmallSpill->Contain Evacuate Evacuate Area & Alert Supervisor LargeSpill->Evacuate Cleanup Clean Up Spill (with full PPE) Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose

Sources

An In-depth Technical Guide on 5-Boronoisophthalic Acid: Commercial Availability and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and professionals in drug development, this guide provides a thorough examination of the commercial sources and purity assessment of 5-Boronoisophthalic acid.

Abstract

This compound is a crucial building block in the fields of medicinal chemistry and materials science. Its effectiveness in chemical reactions is highly dependent on its purity. This document offers a detailed look at the commercial availability of this compound, including the different purity levels available from various suppliers. It also outlines reliable methods for independently verifying its purity, which is essential for ensuring the quality of any subsequent applications. This guide is an indispensable resource for making informed purchasing decisions and establishing stringent quality control.

Introduction to this compound

This compound, also known as 3,5-dicarboxyphenylboronic acid, is a versatile organic compound containing both carboxylic acid and boronic acid functional groups. This unique structure makes it a valuable component in the synthesis of a wide range of materials, including pharmaceuticals and polymers.[1] The boronic acid group is particularly important for its role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The presence of two carboxylic acid groups allows for further chemical modifications, enabling the creation of complex molecules.

Commercial Availability

This compound is widely available from numerous chemical suppliers. However, purity levels and pricing can differ significantly, making careful supplier selection a critical step. The compound is typically offered in various grades, from technical grade for general use to high-purity grades required for sensitive applications like pharmaceutical research.

Table 1: Representative Commercial Suppliers of this compound

SupplierPurity
BOC SciencesCustom Purity
ABCR97%
Acros Organics97%
Thermo Fisher Scientific97%
BLD Pharm97%
Lab Chemicals97%[2]
BenchChem95%[1]

Note: This is not an exhaustive list and represents a sample of available suppliers. Purity levels are subject to change. Always consult the supplier's website for the most current information.

The Critical Role of Purity

The purity of this compound is a crucial factor that can significantly influence the outcome of chemical reactions. Impurities, such as leftover starting materials, byproducts, or degradation products, can interfere with reactions and lead to the formation of undesirable side products.[3]

For example, the presence of inorganic borates can disrupt the stoichiometry of a reaction, while organic impurities can result in a complex mixture of products, making purification difficult and reducing the overall yield. In drug development, the purity of starting materials is of utmost importance, as impurities can be carried through to the final active pharmaceutical ingredient (API), potentially compromising its safety and effectiveness.[3]

Analytical Methods for Purity Assessment

To ensure the quality of this compound, a combination of analytical techniques is used to determine its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule and assessing its purity. The presence of unexpected signals in the spectrum can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying the components of a mixture.[4] When combined with a UV-Vis or mass spectrometer (LC-MS) detector, it provides detailed information about the purity of the sample and the identity of any impurities.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to identify any impurities that may be present.[4]

Experimental Protocol: Purity Assessment by HPLC-UV

The following is a general protocol for assessing the purity of this compound using HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid[4]

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Standard and Sample:

    • Accurately weigh a known amount of a this compound reference standard and dissolve it in a suitable solvent to create a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh the this compound sample to be tested and prepare a solution of a similar concentration.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]

    • Mobile Phase: A gradient of aqueous phosphoric acid or formic acid and acetonitrile.[4][5]

    • Flow Rate: 1.0 mL/min[4]

    • Detection Wavelength: 210 nm[4][5]

  • Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Integrate the peak area of this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the sample as a percentage.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the key steps involved in assessing the purity of a commercial sample of this compound.

cluster_procurement Procurement cluster_analytical In-house Analysis cluster_decision Decision supplier_selection Supplier Selection request_coa Request Certificate of Analysis (CoA) supplier_selection->request_coa sample_prep Sample Preparation request_coa->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis nmr_analysis ¹H NMR Analysis sample_prep->nmr_analysis data_review Data Review & Purity Calculation hplc_analysis->data_review nmr_analysis->data_review accept_lot Accept Lot data_review->accept_lot Meets Purity Specs reject_lot Reject Lot data_review->reject_lot Fails Purity Specs

Caption: Workflow for Purity Assessment of this compound.

Potential Impurities

The synthesis of this compound can result in the formation of several impurities. Understanding these potential impurities is essential for developing effective analytical and purification methods.

cluster_impurities Potential Impurities main This compound starting_material Starting Materials (e.g., 5-Bromoisophthalic acid) main->starting_material boroxine Boroxine (Anhydride) main->boroxine deboronated Deboronated Product (Isophthalic Acid) main->deboronated

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 5-Boronoisophthalic Acid for Advanced Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 5-Boronoisophthalic Acid in MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely due to the ability to tune their structure and function by selecting specific metal nodes and organic linkers.[1][2] While traditional linkers like terephthalic acid have led to foundational structures such as MOF-5, the field is rapidly advancing toward multifunctional frameworks.[1][2][3] In this context, this compound (5-bop) presents itself as a uniquely powerful bifunctional linker.

5-bop incorporates two distinct chemical functionalities into a single, rigid molecule:

  • Isophthalate Carboxylates: These groups readily coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the robust, porous backbone of the MOF structure.[4][5]

  • Boronic Acid Moiety: This functional group projects into the MOF pores, offering a reactive site for post-synthetic modification or, more importantly, for direct application in sensing and stimuli-responsive systems.[6][7]

The boronic acid group is particularly notable for its ability to form reversible covalent bonds (boronate esters) with cis-diol-containing molecules, such as sugars, catechols, and certain glycoproteins and therapeutic agents.[8] This interaction is highly dependent on pH, making 5-bop an ideal candidate for creating "smart" MOFs for targeted drug delivery, biosensing, and catalysis.[9][10] This guide provides the foundational knowledge and detailed protocols for synthesizing and utilizing 5-bop-based MOFs, with a special focus on their application in pH-responsive drug delivery systems.

The Linker: Physicochemical Properties of this compound

Understanding the linker is paramount to designing a successful MOF. 5-bop's structure dictates its coordination behavior and the ultimate functionality of the resulting framework.

  • Structure and Coordination: The two carboxylate groups are arranged at the 1 and 3 positions of the benzene ring, providing an angular geometry that influences the resulting framework topology. The boronic acid group at the 5-position is sterically accessible and poised for interaction with guest molecules within the pores.

  • Reactivity of the Boronic Acid Group: The key to 5-bop's utility lies in the equilibrium between its neutral, trigonal planar state and its anionic, tetrahedral boronate form.[8] This equilibrium is pH-dependent. In aqueous environments with a pH near or above the pKa of the boronic acid, the tetrahedral boronate anion is favored, which readily reacts with cis-diols to form stable five- or six-membered cyclic esters.[8] This reversible, pH-gated binding is the cornerstone of its application in stimuli-responsive materials.

Caption: Molecular structure of this compound (5-bop).

Synthesis Protocol: A Solvothermal Approach to a 5-bop MOF

Solvothermal synthesis is a robust and widely used method for producing high-quality MOF crystals.[11][12][13] The following protocol details the synthesis of a representative zinc-based 5-bop MOF, analogous to the well-known MOF-5 family.[1][2]

MOF_Synthesis_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Activation A Metal Salt (e.g., Zn(NO₃)₂·6H₂O) D Mix & Sonicate (for homogeneity) A->D B 5-bop Linker B->D C Solvent (e.g., DMF) C->D E Solvothermal Reaction (Teflon-lined Autoclave) 100-120°C, 24-48h D->E F Cool to RT E->F G Isolate Crystals (Centrifugation) F->G H Wash with DMF (3x) G->H I Solvent Exchange (e.g., Chloroform) H->I J Heat under Vacuum (~150°C) I->J K Activated MOF (Porous Material) J->K

Caption: General workflow for the solvothermal synthesis of a 5-bop MOF.

Experimental Protocol: Synthesis of Zn-5-bop MOF

Materials & Equipment:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (5-bop)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chloroform, anhydrous

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

  • Laboratory oven

  • Centrifuge

  • Schlenk line or vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass scintillation vial, dissolve 1.5 mmol of Zinc nitrate hexahydrate and 1.0 mmol of this compound in 15 mL of anhydrous DMF.

    • Causality Insight: A molar excess of the metal salt is often used to promote the formation of the desired secondary building units (SBUs). DMF is a high-boiling point polar aprotic solvent that effectively solubilizes the precursors and facilitates the deprotonation of the carboxylic acids at elevated temperatures.

  • Solvothermal Reaction:

    • Cap the vial tightly. If scaling up or using higher temperatures, transfer the solution to a 23 mL Teflon-lined autoclave.

    • Place the reaction vessel in a preheated laboratory oven at 110°C for 24 hours.

    • Causality Insight: The sealed vessel allows pressure to build, keeping the solvent in the liquid phase above its boiling point. This "solvothermal" condition provides the necessary energy to overcome the kinetic barriers of crystal nucleation and growth, leading to well-defined crystalline material.[11][12]

  • Isolation and Washing:

    • Remove the vessel from the oven and allow it to cool slowly to room temperature. Colorless, crystalline powder should be visible.

    • Decant the mother liquor. Add 15 mL of fresh DMF, vortex briefly to wash the crystals, and then pellet the solid product via centrifugation (e.g., 8000 rpm for 10 minutes).

    • Repeat the wash cycle two more times with DMF to ensure all unreacted precursors are removed.

    • Trustworthiness Check: Incomplete removal of precursors can lead to amorphous impurities and blocked pores, which would be evident in PXRD and BET analysis, respectively.

  • Activation:

    • After the final DMF wash, decant the supernatant and immerse the crystalline solid in 15 mL of a volatile, low-surface-tension solvent like anhydrous chloroform for 24 hours. Replace the chloroform three times during this period.

    • Causality Insight: This solvent exchange step is critical. DMF has a high boiling point and can be difficult to remove completely from the MOF pores. Chloroform is more volatile and its removal under vacuum is more efficient, preventing pore collapse and ensuring maximum accessible surface area.[11]

    • Isolate the solvent-exchanged product by centrifugation and transfer the wet solid to a Schlenk flask.

    • Heat the sample at 150°C under dynamic vacuum for 12-24 hours. The resulting fine white powder is the activated, porous Zn-5-bop MOF.

Essential Characterization

To validate the synthesis and understand the material's properties, a suite of characterization techniques is necessary.

Technique Purpose Expected Result for Zn-5-bop MOF
PXRD Confirms crystallinity, phase purity, and determines the framework structure.A pattern of sharp peaks matching the simulated pattern from single-crystal X-ray diffraction, indicating a highly crystalline, phase-pure material.
FT-IR Verifies the coordination of carboxylates and the presence of the boronic acid group.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretch (~1700 cm⁻¹) to asymmetric and symmetric stretches (~1610 and 1385 cm⁻¹), confirming coordination to the metal center. A B-O stretch should be visible.
TGA Assesses thermal stability and confirms the removal of guest solvent molecules.A steep weight loss corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the stable, solvent-free framework, and finally decomposition at high temperature (>350-400°C).
BET Analysis Measures the specific surface area and pore volume of the activated material.High Langmuir or BET surface area (typically >1000 m²/g for porous zinc-isophthalate MOFs), confirming successful activation.
¹¹B NMR (Solid-State) Confirms the integrity of the boronic acid group within the framework.A characteristic signal for the three-coordinate boron atom, confirming the functional group survived the synthesis conditions.[7][14]

Application Focus: pH-Responsive Drug Delivery

The boronic acid groups lining the pores of the MOF can serve as anchors for pH-responsive systems. The acidic microenvironment of tumors or endosomes (pH ~5.0-6.5) compared to physiological pH (7.4) can be exploited to trigger drug release.[9][15][16] This can be achieved by destabilizing the MOF framework itself under acidic conditions. The protonation of the carboxylate linkers weakens the metal-ligand coordination bonds, leading to framework decomposition and release of the encapsulated drug cargo.[10][16]

Drug_Release_Mechanism cluster_0 Minimal Release cluster_1 Acidic pH (5.5) (Tumor/Endosome) A Stable MOF B Drug (encapsulated) C H+ A->C Lower pH D Linker Protonation C->D E Framework Decomposition D->E F Drug Release E->F

Caption: pH-responsive drug release via acid-triggered framework decomposition.

Protocol: Doxorubicin (DOX) Loading and In Vitro Release

Objective: To quantify the loading capacity and pH-triggered release profile of the anticancer drug Doxorubicin from the synthesized Zn-5-bop MOF.

Procedure:

  • Drug Loading:

    • Prepare a stock solution of Doxorubicin (DOX) in deionized water (e.g., 1 mg/mL).

    • Disperse 10 mg of activated Zn-5-bop MOF into 10 mL of the DOX solution.

    • Stir the suspension in the dark at room temperature for 24 hours to allow the drug to diffuse into the MOF pores.

    • Causality Insight: The high porosity and surface area of the activated MOF provide ample space for drug encapsulation. Stirring in the dark prevents photodegradation of the drug.

  • Quantification of Loading:

    • Pellet the DOX-loaded MOF by centrifugation (10,000 rpm, 15 min).

    • Carefully collect the supernatant. Measure its absorbance using a UV-Vis spectrophotometer at the λ_max for DOX (~480 nm).

    • Calculate the amount of DOX loaded into the MOF by subtracting the amount remaining in the supernatant from the initial amount.

    • Loading Capacity (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of MOF] x 100%

  • In Vitro Release Study:

    • Prepare two buffer solutions: Phosphate-Buffered Saline (PBS) at pH 7.4 and an acetate buffer at pH 5.5.

    • Disperse 5 mg of the dried DOX-loaded MOF into 10 mL of each buffer solution in separate containers.

    • Place the containers in a shaker bath at 37°C to simulate physiological temperature.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot from each suspension. Immediately replace it with 1 mL of fresh buffer to maintain a constant volume.

    • Centrifuge the aliquot to pellet the MOF and measure the absorbance of the supernatant at 480 nm to determine the concentration of released DOX.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative release (%) versus time for both pH conditions. A significantly faster and higher release profile at pH 5.5 compared to pH 7.4 would validate the pH-responsive nature of the delivery system.[15][17]

Parameter Hypothetical Value Significance
DOX Loading Capacity 15 wt%Indicates efficient encapsulation within the MOF pores.
Cumulative Release at 24h (pH 7.4) ~20%Shows good stability and minimal "leakage" under normal physiological conditions.
Cumulative Release at 24h (pH 5.5) >80%Demonstrates rapid, triggered release in an acidic environment, desirable for targeted cancer therapy.

References

  • New Journal of Chemistry.
  • ACS Nano. Boronic Acid-Decorated Multivariate Photosensitive Metal–Organic Frameworks for Combating Multi-Drug-Resistant Bacteria.
  • PubMed. Boronic Acid-Decorated Multivariate Photosensitive Metal-Organic Frameworks for Combating Multi-Drug-Resistant Bacteria.
  • ResearchGate. Synthesis and characterization of boric acid mediated metal-organic frameworks based on trimesic acid and terephthalic acid.
  • ResearchGate. Metal–Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding.
  • ResearchGate. Boronic Acid Functionalized Zirconium based MOF for the Complete Adsorptive Removal of Alizarin Dye.
  • Design of Metal-Organic Frameworks for pH-Responsive Drug Delivery Applic
  • Frontiers. Highly improved pH-Responsive anticancer drug delivery and T2-Weighted MRI imaging by magnetic MOF CuBTC-based nano/microcomposite. Frontiers Media S.A.
  • MDPI. Metal-Organic Frameworks (MOFs)
  • Langmuir. pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery.
  • Accounts of Chemical Research. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.
  • Nanoscale. Recent advances in metal–organic frameworks for stimuli-responsive drug delivery. Royal Society of Chemistry.
  • ZYLAB. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
  • ResearchGate. Characterization of the four boronic acid–rich lanthanide MOFs and their binding ability with model proteins.
  • R Discovery. Synthesis and characterization of boric acid mediated metal-organic frameworks based on trimesic acid and terephthalic acid. R Discovery.
  • The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (Source not specified).
  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (Source not specified).
  • Semantic Scholar. New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Semantic Scholar.
  • PubMed Central. Coordination polymers of 5-substituted isophthalic acid.
  • Semantic Scholar. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar.
  • CrystEngComm. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. Royal Society of Chemistry.
  • ResearchGate. Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction.
  • Journal of Chemical Reviews.
  • Scalable continuous solvothermal synthesis of metal organic framework (MOF-5) crystals. (Source not specified).

Sources

Application Note: Selective Enrichment of Glycoproteins using 5-Boronoisophthalic Acid (5-BIA) Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Glycoproteomic Challenge

Glycosylation is a critical post-translational modification that dictates protein folding, stability, trafficking, and function.[1][2] The study of glycoproteins—termed glycoproteomics—is essential for understanding fundamental biology and for the discovery of biomarkers associated with numerous diseases, including cancer and neurodegenerative disorders.[1][3][4] However, glycoproteomic analysis is notoriously challenging due to the low abundance of many glycoproteins relative to their non-glycosylated counterparts in complex biological samples and the inherent heterogeneity of glycan structures.[5][6]

Effective enrichment of glycosylated species is therefore an indispensable prerequisite for their successful analysis by mass spectrometry (MS) or other characterization methods.[6][7] While methods like lectin affinity chromatography are widely used, they are biased towards specific glycan structures.[3] Boronate affinity chromatography (BAC) offers a powerful alternative, providing broad-spectrum enrichment based on the universal presence of cis-diol moieties in glycans.[8][9] This application note details a robust protocol using 5-Boronoisophthalic acid (5-BIA) , a novel affinity ligand that overcomes a major limitation of traditional BAC by enabling efficient glycoprotein capture and release near physiological pH.[10]

Principle of the Method: The Chemistry of Boronate Affinity

Boronate affinity chromatography is based on the reversible covalent interaction between a boronic acid ligand and a molecule containing a cis-1,2- or cis-1,3-diol, such as the sugar residues on a glycoprotein.[9][11]

The Core Interaction: Reversible Ester Formation

The fundamental chemistry involves the reaction of the boronic acid group with the hydroxyl groups of a cis-diol to form a stable five- or six-membered cyclic boronate ester.[3][12] This reaction is highly dependent on pH. The boronic acid must first be converted from its neutral, trigonal planar form to a more reactive, tetrahedral boronate ion.[9][13] This conversion typically requires an alkaline environment (pH > 8.5) for most common boronic acids, such as phenylboronic acid.[3][11]

G cluster_0 Binding Phase (Alkaline/Near-Neutral pH) cluster_1 Elution Phase (Acidic pH) Boronic_Acid Boronic Acid (Trigonal) OH- + OH- Boronic_Acid->OH- Boronate_Ion Boronate Ion (Tetrahedral) OH-->Boronate_Ion H2O_1 - H₂O Boronate_Ion->H2O_1 Cis_Diol Glycan cis-diol Cyclic_Ester Cyclic Boronate Ester (Covalent Complex) Cis_Diol->Cyclic_Ester Cyclic_Ester_2 Cyclic Boronate Ester H2O_1->Cyclic_Ester H+ + H⁺ Cyclic_Ester_2->H+ Boronic_Acid_2 Boronic Acid H+->Boronic_Acid_2 H2O_2 + H₂O Boronic_Acid_2->H2O_2 Cis_Diol_2 Glycan cis-diol H2O_2->Cis_Diol_2

Caption: Reversible formation of a cyclic boronate ester.

The this compound (5-BIA) Advantage

The requirement for high pH in traditional BAC can be detrimental to protein stability and may induce unwanted side reactions. This compound possesses unique electron-withdrawing carboxyl groups that lower the pKa of the boronic acid to approximately 7.8.[10] This critical feature allows the formation of the reactive boronate ion and subsequent binding to glycoproteins to occur efficiently at or near physiological pH (e.g., pH 7.8-8.0). This milder condition helps preserve the native structure and function of the target proteins. Elution is then easily achieved by shifting to an acidic pH, which protonates the boronate ester, causing its dissociation and the release of the bound glycoprotein.[8][10]

Detailed Application Protocol

This protocol provides a step-by-step guide for the enrichment of glycoproteins from a complex protein mixture using 5-BIA-functionalized affinity resin (e.g., agarose beads).

Materials and Reagents
Item Description/Suggestion Purpose
Affinity Resin 5-BIA functionalized agarose beads/magnetic beadsSolid-phase support for glycoprotein capture
Protein Sample e.g., Cell lysate, serum, plasma, tissue extractStarting material containing glycoproteins
Binding/Wash Buffer 50 mM HEPES, 150 mM NaCl, pH 8.0Buffer for resin equilibration, sample binding, and washing
Elution Buffer 1 100 mM Acetic Acid, pH 3.0Low pH buffer to dissociate the boronate-diol bond
Elution Buffer 2 (Optional) Binding/Wash Buffer + 200 mM D-SorbitolCompetitive elution using a high-affinity diol
Neutralization Buffer 1 M Tris-HCl, pH 8.5To neutralize the acidic eluate and preserve protein stability
Equipment Microcentrifuge, vortex mixer, chromatography columns or magnetic rack, pH meterStandard laboratory equipment
Reagent Preparation

Prepare all buffers using high-purity water and filter through a 0.22 µm filter before use.

Buffer Name Components Preparation Instructions
Binding/Wash Buffer 50 mM HEPES, 150 mM NaClDissolve components in water, adjust pH to 8.0 with NaOH, and bring to final volume.
Elution Buffer 1 100 mM Acetic AcidDilute glacial acetic acid in water and adjust pH to 3.0 with HCl if necessary.
Elution Buffer 2 Binding/Wash Buffer + 200 mM D-SorbitolDissolve D-Sorbitol directly into the prepared Binding/Wash Buffer.
Neutralization Buffer 1 M Tris-HClDissolve Tris base in water and adjust pH to 8.5 with HCl.
Experimental Workflow

The entire workflow is designed to maximize the specific capture of glycoproteins while minimizing non-specific interactions.

Sources

Application Notes and Protocols for 5-Boronoisophthalic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of a Bifunctional Linker

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds under mild conditions with broad functional group tolerance.[1][2][3] Within the vast arsenal of organoboron reagents available for this transformation, 5-boronoisophthalic acid emerges as a uniquely powerful building block. Its trifunctional nature—possessing a single boronic acid for palladium-catalyzed coupling and two carboxylic acid moieties—positions it as a strategic linker for creating complex molecular architectures.

This guide provides an in-depth exploration of the theoretical underpinnings and practical execution of Suzuki-Miyaura reactions involving this compound. We will delve into mechanistic details, provide field-proven protocols, and offer optimization strategies tailored to the specific chemical properties of this versatile reagent. For professionals in drug development and materials science, mastering the use of this compound opens avenues for the rational design of novel therapeutics, functional polymers, and metal-organic frameworks (MOFs).[4][5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[1][6][7] Understanding this mechanism is paramount for troubleshooting and optimizing reactions. The cycle comprises three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[1][8]

  • Transmetalation: This is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the Pd(II) center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiialkyl trans-Ar-Pd(II)-X(L)₂ oxidative_addition->pdiialkyl pdiialkyl->invis1 transmetalation Transmetalation pdiibiaryl cis-Ar-Pd(II)-Ar'(L)₂ transmetalation->pdiibiaryl reductive_elimination Reductive Elimination pdiibiaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product invis1->transmetalation Ar'-B(OH)₂ Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for coupling an aryl bromide with this compound. Optimization of the base, solvent, and temperature may be required for specific substrates.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (3.0 equiv).[12]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13][14]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Via syringe, add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[12]

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C). Stir the reaction vigorously.

  • Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS. The disappearance of the limiting starting material typically indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Carefully add 1 M HCl solution to acidify the mixture to pH ~2-3. This protonates the carboxylate groups and helps partition the product.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Due to the high polarity of the dicarboxylic acid product, standard silica gel chromatography can be challenging.[15]

    • Primary Method: Purify the crude product by flash column chromatography using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of acetic acid to keep the carboxylic acids protonated and reduce tailing.

    • Alternative Method: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an effective purification strategy.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) atmosphere 2. Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) reagents->atmosphere catalyst 3. Add Catalyst & Solvent atmosphere->catalyst heat 4. Heat and Stir (80-110 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool & Quench monitor->cool extract 7. Acidify & Extract cool->extract purify 8. Purify (Chromatography / Recrystallization) extract->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Optimizing Key Reaction Parameters

The success of coupling with this compound often depends on the judicious selection of reaction components. Its polar nature requires careful consideration of solubility and reactivity.

Table 1: Catalyst and Ligand Selection

The choice of palladium catalyst and associated ligand is critical for achieving high efficiency. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps.[16]

Catalyst / Ligand SystemTypical Loading (mol%)Key Characteristics & Applications
Pd(PPh₃)₄ 3 - 7A versatile "workhorse" catalyst. Effective for many aryl bromides and iodides but can be slow with challenging substrates.[17]
Pd(dppf)Cl₂ 1 - 5Robust and highly effective for a wide range of substrates, including heteroaryl and sterically hindered partners.[13]
Pd(OAc)₂ + SPhos/XPhos 1 - 3A modern, highly active system. Excellent for coupling aryl chlorides and other less reactive partners under milder conditions.[13][16]
Pd₂(dba)₃ + P(t-Bu)₃ 1 - 3Very active catalyst system, often enabling reactions at room temperature with a broad scope of halides.[9]
Table 2: Base Selection

The base is not merely a spectator; it is essential for activating the boronic acid.[10] Its strength and solubility can dramatically influence reaction rate and yield.

BaseStrengthTypical EquivalentsNotes and Considerations
K₂CO₃ / Na₂CO₃ Moderate2.0 - 3.0Most common choice. Good balance of reactivity and functional group tolerance. Often used in aqueous/organic solvent mixtures.[18]
K₃PO₄ Strong2.0 - 3.0A stronger base, often effective where carbonates fail, particularly with sterically hindered substrates or aryl chlorides.
Cs₂CO₃ Strong2.0 - 3.0Highly effective base, but more expensive. Its high solubility in organic solvents can be advantageous.[17]
KF Weak2.0 - 3.0Used when base-sensitive functional groups (e.g., esters) are present. The fluoride ion is thought to play a unique role in activating the boron.[9][10]
Table 3: Solvent System Selection

The solvent must dissolve all reactants to a reasonable extent, especially the polar this compound and the inorganic base. Mixed solvent systems are common.

Solvent System (v/v)Typical TemperatureProperties and Use Cases
Dioxane / H₂O (e.g., 4:1) 80 - 110 °CA very common and effective system for a wide range of substrates. Water helps dissolve the base and boronic acid.[12]
Toluene / H₂O (e.g., 5:1) 90 - 110 °CGood for higher temperature reactions. Biphasic system often requires vigorous stirring.
DMF or Acetonitrile / H₂O 80 - 100 °CHighly polar solvents, useful for dissolving highly functionalized or poorly soluble substrates.[12][19]
THF / H₂O (e.g., 4:1) 65 - 80 °CA lower-boiling point option for heat-sensitive substrates.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base or poor solubility.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).3. Increase reaction temperature; consider a higher-boiling solvent or microwave heating.[17]
Protodeboronation Boronic acid is replaced by a hydrogen atom from the solvent (often water). This is accelerated by high temperatures and certain bases.[12]1. Lower the reaction temperature.2. Use anhydrous conditions if possible.3. Protect the boronic acid as a more stable derivative (e.g., pinacol ester), though this requires an extra synthetic step.[12]
Homocoupling Two molecules of the boronic acid couple together (Ar'-Ar'). Often caused by the presence of Pd(II) species and oxygen.[2]1. Rigorously exclude oxygen from the reaction.2. Ensure the Pd(0) catalyst is fully formed and active.
Difficult Purification Product and starting boronic acid have similar polarity.1. Use a slight excess of the aryl halide to fully consume the boronic acid.[15]2. Perform an acidic workup followed by a basic wash to remove unreacted this compound.3. For chromatography, add a small amount of acid (e.g., acetic acid) to the eluent to suppress deprotonation of carboxylic acids.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) - ResearchGate. [Link]

  • The effect of various bases on the Suzuki coupling reaction a - ResearchGate. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]

  • A series of coordination polymers constructed by the semi-rigid bifunctional ligand 5-((1H-1,2,4-triazol-1-yl)methoxy) isophthalic acid: syntheses, structures and the role of solvents - CrystEngComm (RSC Publishing). [Link]

  • Coordination polymers of 5-substituted isophthalic acid - PubMed. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. [Link]

  • Can I remove boronic acid using Work up process? - ResearchGate. [Link]

  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - ResearchGate. [Link]

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. [Link]

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Design and Application of 5-Boronoisophthalic Acid-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the design principles, synthesis, and application of fluorescent sensors utilizing 5-Boronoisophthalic acid (5-BIPA) as a core structural motif. 5-BIPA offers a unique trifunctional platform, combining the diol-binding capability of a boronic acid with two carboxylic acid groups that allow for versatile conjugation to a wide array of fluorophores and signaling units. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to develop and implement robust fluorescent sensors for biologically relevant analytes, with a focus on saccharides and reactive oxygen species (ROS).

Introduction: The this compound Advantage

In the field of molecular recognition and sensing, boronic acids have emerged as indispensable tools for the detection of compounds bearing cis-1,2 or -1,3 diol functionalities, most notably saccharides.[1][2] The reversible covalent interaction between a boronic acid and a diol to form a stable cyclic boronate ester is the cornerstone of this technology.[2] This interaction can be transduced into a measurable optical signal, typically a change in fluorescence, by coupling the boronic acid to a fluorophore.

This compound (5-BIPA) is a particularly advantageous building block for constructing such sensors. Its structure features:

  • A Phenylboronic Acid Moiety: The primary recognition element for targeting cis-diol containing molecules.

  • Two Carboxylic Acid Groups: Positioned at the 1 and 3 positions of the benzene ring, these groups provide convenient handles for chemical modification. They can be readily converted into amides, esters, or other functional groups, allowing for the covalent attachment of fluorophores, quenchers, or solubility-enhancing moieties.[3]

  • A Rigid Aromatic Scaffold: The phenyl ring provides a structurally defined platform, which can be crucial for controlling the distance and orientation between the recognition site and the signaling unit, a key factor in many fluorescence signaling mechanisms.

These features make 5-BIPA a superior choice for creating modular and tunable fluorescent sensors for a range of applications, from continuous glucose monitoring to the detection of oxidative stress biomarkers.

Fundamentals of 5-BIPA Sensor Design and Signaling

The design of a 5-BIPA-based fluorescent sensor involves the strategic coupling of the 5-BIPA core to a suitable fluorophore. The choice of fluorophore and the linking chemistry will dictate the sensor's photophysical properties and its signaling mechanism. Several common mechanisms are employed:

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, a tertiary amine is placed in close proximity to the fluorophore. The lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited fluorophore. The boronic acid's Lewis acidity is modulated by saccharide binding. This change in acidity affects the electron-donating ability of the nearby amine, thus modulating the PET process and leading to a "turn-on" fluorescence signal upon analyte binding.[4]

  • Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group acts as an electron-withdrawing group. Upon binding a saccharide at a suitable pH (typically physiological pH ~7.4), the boron center becomes anionic and more electron-donating.[5] This alters the charge distribution in the excited state of the fluorophore, leading to a shift in the emission wavelength or a change in fluorescence intensity.[6]

General Signaling Pathway

The fundamental principle relies on the change in the electronic properties of the boron atom upon binding to a diol. This change is then communicated to the attached fluorophore, resulting in a detectable change in its emission.

G cluster_0 Sensor 'Off' State cluster_1 Sensor 'On' State s_off Sensor (Low Fluorescence) b_off Boronic Acid (Trigonal, Lewis Acidic) f_off Fluorophore (Quenched) b_on Boronate Ester (Tetrahedral, Anionic) b_off->b_on Reversible Covalent Binding f_on Fluorophore (Emissive) f_off->f_on Signal Transduction (e.g., PET inhibited) s_on Sensor-Analyte Complex (High Fluorescence) analyte Analyte (cis-Diol) analyte->b_off

Caption: Generalized signaling mechanism for a "turn-on" boronic acid-based fluorescent sensor.

Application Note I: Saccharide Detection

The sensitive and selective detection of saccharides is crucial for managing metabolic disorders like diabetes and for studying the role of glycans in various biological processes. 5-BIPA sensors can be designed for high sensitivity to glucose and other physiologically important sugars.

Protocol 1: Synthesis of a 5-BIPA-Pyrene Conjugate (BIPA-Py)

This protocol describes a representative synthesis of a fluorescent saccharide sensor by coupling one of the carboxylic acid groups of 5-BIPA with an amino-functionalized pyrene fluorophore via a standard amide bond formation reaction. This creates a sensor where the pyrene fluorescence can be modulated by analyte binding to the boronic acid.

Causality: The choice of 1-aminopyrene provides a robust and well-characterized fluorophore. The amide coupling reaction using EDC is a reliable and widely used method for forming a stable linkage between the recognition unit (5-BIPA) and the signaling unit (pyrene).[3]

Materials:

  • This compound (5-BIPA)

  • 1-Aminopyrene

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of 5-BIPA: In a round-bottom flask, dissolve 5-BIPA (1.0 eq) in anhydrous DMF. Add NHS (1.1 eq) and EDC (1.2 eq).

  • Reaction Stirring: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours to form the NHS-activated ester. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Fluorophore: In a separate flask, dissolve 1-aminopyrene (1.0 eq) in anhydrous DMF. Add this solution dropwise to the activated 5-BIPA mixture.

  • Coupling Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing DCM and wash with 5% NaHCO₃ solution (3 times).

    • Wash with water (2 times) and then with brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the pure BIPA-Py conjugate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start Start: 5-BIPA + 1-Aminopyrene step1 1. Activation Dissolve 5-BIPA, NHS, EDC in DMF. Stir 4-6h. start->step1 step2 2. Coupling Add 1-Aminopyrene solution. Stir overnight. step1->step2 step3 3. Work-up DCM extraction, wash with NaHCO₃, H₂O, Brine. step2->step3 step4 4. Purification Silica Gel Column Chromatography step3->step4 end End: Pure BIPA-Py Sensor step4->end

Caption: Workflow for the synthesis of a 5-BIPA-Pyrene fluorescent sensor.

Protocol 2: In Vitro Saccharide Detection Assay

This protocol details the use of the synthesized BIPA-Py sensor to detect saccharides, such as D-fructose and D-glucose, in an aqueous buffer system.

Self-Validation: The protocol includes running a control with no saccharide and testing against multiple saccharides to establish selectivity. The pH dependence is also critical, as boronic acid-diol interactions are pH-sensitive.[5] The optimal response is typically observed at physiological pH (7.4), where the boronate ester is stable.

Materials:

  • BIPA-Py sensor stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solutions of various saccharides (e.g., D-fructose, D-glucose, D-galactose) in PBS

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare Sensor Working Solution: Dilute the BIPA-Py stock solution in PBS (pH 7.4) to a final working concentration (e.g., 10 µM).

  • Prepare Saccharide Dilutions: Prepare a series of dilutions of the saccharide stock solutions in PBS.

  • Assay Setup:

    • In the wells of the 96-well plate, add 50 µL of the BIPA-Py working solution.

    • Add 50 µL of the different saccharide dilutions to the wells. Include a "blank" well with 50 µL of PBS instead of a saccharide solution.

    • The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the binding equilibrium to be reached.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the pyrene fluorophore (e.g., Excitation ~340 nm, Emission ~380 nm and ~480 nm for monomer and excimer, respectively).

    • Record the fluorescence intensity for each well.

  • Data Analysis:

    • Subtract the fluorescence of a buffer-only blank from all readings.

    • Plot the change in fluorescence intensity (or the ratio of excimer/monomer emission) as a function of saccharide concentration.

    • Determine the limit of detection (LOD) and the binding constant (Kₐ) from the titration curve.

Expected Performance Data

The following table summarizes typical performance metrics for boronic acid-based saccharide sensors. Actual values for the BIPA-Py sensor would need to be determined experimentally.

ParameterTypical ValueSignificance
Analyte D-Fructose, D-GlucoseFructose typically shows higher affinity.
LOD 10 µM - 1 mMDefines the lowest detectable concentration.
Linear Range 0.1 - 20 mMConcentration range for quantification.
Selectivity Fructose > Glucose > GalactoseDemonstrates preferential binding.
Response Time < 10 minutesIndicates how quickly the sensor responds.
Optimal pH 7.0 - 8.0Crucial for physiological applications.

Application Note II: Reactive Oxygen Species (ROS) Detection

The detection of ROS, such as hydrogen peroxide (H₂O₂), is vital for understanding oxidative stress and its role in various pathologies.[7][8] Boronic acids can be used as reaction-based probes for H₂O₂. The boronic acid is oxidized by H₂O₂ to a phenol, which can trigger a significant change in the fluorescence of an attached reporter.[7]

Protocol 3: Detection of Hydrogen Peroxide (H₂O₂)

This protocol outlines a general method for using a 5-BIPA-based sensor for the detection of H₂O₂. The principle is the H₂O₂-mediated cleavage of the C-B bond, which releases the unquenched fluorophore.

Causality: The reaction between phenylboronic acids and H₂O₂ is highly specific and efficient, making it an excellent choice for a reaction-based sensing mechanism.[8] This irreversible reaction leads to a cumulative signal, allowing for the detection of low concentrations of H₂O₂.

Materials:

  • 5-BIPA-based fluorescent probe (e.g., BIPA-Coumarin, where the coumarin fluorescence is quenched by the boronic acid moiety)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Hydrogen peroxide (H₂O₂) solution (30%), freshly diluted to working concentrations.

  • Fluorescence spectrophotometer or microplate reader.

Procedure:

  • Probe Preparation: Prepare a stock solution of the 5-BIPA-based probe in DMSO and dilute to the final working concentration (e.g., 5-10 µM) in phosphate buffer.

  • H₂O₂ Titration:

    • To a cuvette or microplate well containing the probe solution, add increasing concentrations of H₂O₂.

    • Include a control sample with no H₂O₂.

  • Reaction and Measurement:

    • Incubate the solutions at 37°C for a set period (e.g., 30 minutes). The reaction kinetics should be determined in preliminary experiments.

    • Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the released fluorophore (e.g., for a coumarin derivative, Ex: ~405 nm, Em: ~450 nm).

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of H₂O₂.

    • Calculate the fold-change in fluorescence and determine the limit of detection (LOD).

Selectivity and Interference

A crucial validation step is to test the probe's selectivity for H₂O₂ against other common ROS and biological nucleophiles.

  • Prepare Interferent Solutions: Prepare solutions of various potentially interfering species (e.g., superoxide O₂⁻, hydroxyl radical •OH, nitric oxide NO, glutathione GSH, cysteine) at concentrations significantly higher than that of H₂O₂.

  • Perform Selectivity Assay: Add each interferent to the probe solution and measure the fluorescence response. Compare this to the response generated by H₂O₂. An ideal sensor will show a significant fluorescence turn-on only in the presence of H₂O₂.

Data Summary: ROS Sensor
ParameterExpected OutcomeRationale
Analyte Hydrogen Peroxide (H₂O₂)Specific oxidation of the boronic acid.
LOD 10 - 100 nMReaction-based probes can be very sensitive.
Signal Type "Turn-On" FluorescenceCleavage of the C-B bond releases the emissive fluorophore.
Selectivity High vs. other ROS/thiolsThe C-B bond is selectively cleaved by H₂O₂.
Reaction Time 15 - 60 minutesDependent on probe structure and temperature.

Advanced Applications and Future Outlook

The versatility of the 5-BIPA scaffold extends beyond simple solution-based assays. Current and future research directions include:

  • Intracellular Imaging: By appending cell-penetrating peptides or organelle-targeting moieties to the second carboxylic acid group, 5-BIPA sensors can be directed to specific subcellular locations to report on local analyte concentrations in living cells.[9]

  • Metal-Organic Frameworks (MOFs): 5-BIPA and its derivatives can serve as organic linkers in the construction of luminescent MOFs. These materials can exhibit porous structures, allowing for the selective adsorption and sensing of analytes within the framework.[10][11][12]

  • Multiplexed Sensing: By creating arrays of different 5-BIPA sensors, each with a unique fluorophore and slightly different binding affinities, it is possible to generate a unique "fingerprint" response for different saccharides or complex mixtures.

The continued development of novel fluorophores and bioconjugation strategies will further expand the utility of 5-BIPA-based sensors, paving the way for powerful new tools in diagnostics, drug discovery, and fundamental biological research.

References

  • A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. (2025). PMC. [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). ACS Publications. [Link]

  • Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing. [Link]

  • Recent development of boronic acid-based fluorescent sensors. (n.d.). PMC. [Link]

  • A diboronic acid fluorescent sensor for selective recognition of d-ribose via fluorescence quenching. (n.d.). RSC Publishing. [Link]

  • Boronic acid fluorophores for saccharide sensing. (2018). DORAS | DCU Research Repository. [Link]

  • A series of metal–organic frameworks based on 5-(4-pyridyl)-isophthalic acid: selective sorption and fluorescence sensing. (n.d.). RSC Publishing. [Link]

  • Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. (n.d.). University of Birmingham. [Link]

  • Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. (2022). MDPI. [Link]

  • A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). MDPI. [Link]

  • Scheme 1 Synthesis of boronic acid fluorescent probes 3 and AM-5. (n.d.). ResearchGate. [Link]

  • 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study. (2024). RSC Publishing. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Recent Progress in Metal-Organic Framework Based Fluorescent Sensors for Hazardous Materials Detection. (n.d.). MDPI. [Link]

  • 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study. (2024). NIH. [Link]

  • Recent development of boronic acid-based fluorescent sensors. (n.d.). PMC. [Link]

  • A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging. (2021). PMC. [Link]

  • A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide. (2023). MDPI. [Link]

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Synthesis of Functional Polymers Using 5-Boronoisophthalic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 5-Boronoisophthalic Acid in Polymer Chemistry

In the landscape of advanced polymer synthesis, this compound is emerging as a monomer of significant interest for researchers in materials science and drug development. Its trifunctional nature, featuring two carboxylic acid groups and a boronic acid moiety, offers a versatile platform for creating polymers with unique functionalities and architectures. The boronic acid group, in particular, provides a reactive handle for post-polymerization modification and imparts stimuli-responsive properties, making these polymers highly attractive for applications in targeted drug delivery, sensing, and self-healing materials.[1] This application note provides a comprehensive guide to the synthesis of polymers using this compound, with a focus on Suzuki polycondensation and polyesterification, offering detailed protocols and insights into the underlying chemical principles.

The boronic acid functional group is a Lewis acid that can form reversible covalent bonds with diols, a property that is central to many of its biomedical applications.[2] This interaction allows for the design of "smart" polymers that can respond to changes in pH or the presence of specific biomolecules like glucose. Furthermore, the isophthalic acid backbone contributes to the thermal and mechanical stability of the resulting polymers.

Core Polymerization Strategies

Two primary polymerization techniques are particularly well-suited for leveraging the unique structure of this compound: Suzuki Polycondensation and Polyesterification. The choice between these methods depends on the desired polymer architecture and properties.

Suzuki Polycondensation: Crafting Conjugated Polymers

Suzuki polycondensation is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between a boronic acid (or its ester) and an organohalide.[3] This method is ideal for creating conjugated polymers with interesting optoelectronic properties. When using this compound, it is often advantageous to first protect the boronic acid as a pinacol ester, forming 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid , to prevent unwanted side reactions.[4][5][6] The carboxylic acid groups can also be esterified to improve solubility in organic solvents during polymerization.

The general mechanism for Suzuki polycondensation involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronate ester and reductive elimination to form the new C-C bond and regenerate the catalyst.

Diagram of the Suzuki Polycondensation Workflow

Suzuki_Polycondensation MonomerA This compound (Pinacol Ester) Reaction Suzuki Polycondensation MonomerA->Reaction MonomerB Dihaloarene Comonomer MonomerB->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, CsF) Base->Reaction Solvent Solvent (e.g., Toluene/DMF) Solvent->Reaction Polymer Resulting Polymer Reaction->Polymer Polymerization Purification Purification (Precipitation) Polymer->Purification Characterization Characterization (GPC, NMR, etc.) Purification->Characterization

Caption: Workflow for Suzuki Polycondensation of this compound.

Polyesterification: Creating Biocompatible and Biodegradable Polymers

Polyesterification involves the reaction of the dicarboxylic acid groups of this compound with a diol comonomer. This method is well-established for producing a wide range of polyesters with applications in biomedical fields due to their biocompatibility and biodegradability. The boronic acid group remains as a pendant functional group along the polyester backbone, available for further reactions or to impart specific functionalities.

The reaction is typically carried out at elevated temperatures, often with a catalyst, to drive the removal of water and shift the equilibrium towards polymer formation. The choice of diol comonomer is critical as it will significantly influence the physical properties of the resulting polyester, such as its flexibility, hydrophilicity, and degradation rate.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Conjugated Polymer via Suzuki Polycondensation

This protocol describes the synthesis of a copolymer from the pinacol ester of this compound and a dibromoarene.

Materials:

  • Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

  • Dibromoarene comonomer (e.g., 2,5-dibromoaniline for introducing amine functionalities)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Preparation: If starting with this compound, it is necessary to first protect the boronic acid as a pinacol ester and esterify the carboxylic acids to form dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate. This enhances solubility and prevents side reactions.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine equimolar amounts of dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate and the dibromoarene comonomer.

  • Catalyst and Base Addition: Add the palladium catalyst (typically 1-2 mol%) and an excess of the base (e.g., 2-3 equivalents of K₂CO₃).

  • Solvent Addition: Add a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v) to dissolve the reactants. The solvent choice is crucial for maintaining solubility of the growing polymer chains.

  • Polymerization: Heat the reaction mixture to a temperature of 90-100 °C with vigorous stirring. Monitor the reaction progress by periodically taking small aliquots and analyzing them by a suitable technique like thin-layer chromatography (TLC) to observe the disappearance of monomers. The polymerization is typically run for 24-48 hours.

  • Polymer Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it extensively with methanol and water to remove any remaining catalyst, unreacted monomers, and salts. Further purification can be achieved by Soxhlet extraction with appropriate solvents.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

  • Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

Protocol 2: Synthesis of a Functional Polyester via Melt Polycondensation

This protocol details the synthesis of a polyester from this compound and a diol.

Materials:

  • This compound

  • Diol comonomer (e.g., 1,6-hexanediol)

  • Catalyst (e.g., antimony(III) oxide or titanium(IV) butoxide)

  • Antioxidant (e.g., triphenyl phosphite)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine this compound and a slight molar excess of the diol comonomer (e.g., 1.1 equivalents).

  • Catalyst and Additive Addition: Add the polycondensation catalyst (typically 200-500 ppm) and a small amount of an antioxidant to prevent thermal degradation.

  • Esterification Stage: Heat the mixture under a slow stream of nitrogen to a temperature of 180-200 °C. Water will be evolved as the ester linkages form and will be collected in the distillation condenser. This stage is typically continued until about 90% of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually reduce the pressure in the reaction vessel to a high vacuum (<1 Torr) while increasing the temperature to 220-250 °C. The increased temperature and vacuum are necessary to remove the final traces of water and drive the polymerization to achieve a high molecular weight.

  • Monitoring: Monitor the progress of the polycondensation by observing the increase in the viscosity of the melt (e.g., by measuring the torque on the mechanical stirrer). The reaction is typically continued for several hours until the desired viscosity is reached.

  • Polymer Isolation: Once the desired molecular weight is achieved, cool the reaction mixture under nitrogen to solidify the polymer. The polymer can then be removed from the flask.

  • Characterization: Dissolve the polyester in a suitable solvent (e.g., chloroform or hexafluoroisopropanol) for characterization. Determine the molecular weight and PDI by GPC. Analyze the chemical structure using ¹H NMR and FTIR spectroscopy.

Data Presentation: Expected Polymer Characteristics

The properties of polymers synthesized from this compound can vary significantly depending on the polymerization method and the comonomer used. The following table provides a summary of typical characterization data that can be expected.

Polymer TypeComonomer ExamplePolymerization MethodTypical Mn ( g/mol )Typical PDIPotential Applications
Conjugated Polymer2,5-DibromoanilineSuzuki Polycondensation10,000 - 50,0001.5 - 3.0Organic electronics, Sensors
Polyester1,6-HexanediolMelt Polycondensation15,000 - 40,0001.8 - 2.5Drug delivery, Biomaterials
Porous Organic Polymer1,3,5-Tris(4-aminophenyl)benzeneSolvothermal SynthesisInsoluble networkN/AGas storage, Catalysis

Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are representative values and will depend on the specific reaction conditions.[7]

Applications in Drug Development

Polymers derived from this compound hold immense promise for drug delivery applications.[8] The boronic acid moieties can be utilized in several ways:

  • Glucose-Responsive Systems: The reversible binding of boronic acids with glucose can be exploited to create self-regulated insulin delivery systems.[9]

  • pH-Responsive Drug Release: The equilibrium of the boronic acid-diol interaction is pH-dependent, allowing for the design of carriers that release their drug payload in the acidic microenvironment of tumors or endosomes.

  • Targeting Sialic Acid: Boronic acids can bind to sialic acid residues that are often overexpressed on the surface of cancer cells, enabling targeted drug delivery.

  • Prodrug Conjugation: Diol-containing drugs can be covalently attached to the polymer backbone via boronate ester linkages, forming a prodrug that releases the active agent under specific physiological conditions.

Diagram of Boronic Acid-Based Drug Delivery Mechanisms

Drug_Delivery Glucose Glucose Polymer Boronic Acid- Functionalized Polymer (with drug) Glucose->Polymer Competitive Binding Low_pH Low pH Low_pH->Polymer Accelerates Hydrolysis Sialic_Acid Sialic Acid (on cancer cell) Sialic_Acid->Polymer Binding Drug_Release Drug Release Polymer->Drug_Release Hydrolysis of Boronate Ester Targeting Cellular Targeting Polymer->Targeting

Caption: Mechanisms of drug delivery using boronic acid-functionalized polymers.

Conclusion and Future Outlook

This compound is a highly valuable monomer for the synthesis of advanced functional polymers. The ability to precisely control the polymer architecture through established methods like Suzuki polycondensation and polyesterification, combined with the unique reactivity of the boronic acid group, opens up a vast design space for materials scientists and drug development professionals. Future research will likely focus on the development of more complex polymer architectures, such as block copolymers and hyperbranched structures, to further enhance the performance of these materials in their target applications. The inherent stimuli-responsive nature of boronic acid-containing polymers will continue to be a key driver of innovation in the fields of smart materials and personalized medicine.

References

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • Li, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Artificial Cells, Nanomedicine, and Biotechnology, 45(8), 1632-1639.
  • BYJU'S. (n.d.). Poly Dispersity Index (PDI). Retrieved from [Link]

  • The Drug Delivery Company. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Retrieved from [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397.
  • Ma, D., et al. (2016). Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid with or without a methyl-functionalized N-donor ligand. CrystEngComm, 18(9), 1363-1375.
  • Liu, M., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 4(6), 1859-1862.
  • Yokozawa, T., & Ohta, Y. (2020). Nonstoichiometric Suzuki–Miyaura Polycondensation for the Synthesis of Aromatic Polymers. Polymer Science, Series B, 62(3), 245-257.
  • Zhang, R., et al. (2013). Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine). Chimia, 67(6), 393-396.
  • McCormick, L. J., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 17(46), 8815-8825.
  • Wang, Y., et al. (2015). Syntheses, structures and characteristics of four metal–organic coordination polymers based on 5-hydroxyisophthalic acid and N-containing auxiliary ligands.
  • Imperiale, J. C., et al. (2018). Polymer-based carriers for ophthalmic drug delivery. Journal of Controlled Release, 285, 106-141.
  • Li, X., et al. (2021). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Gels, 7(4), 184.
  • ResearchGate. (n.d.). Number-average molecular weights (Mns), polydispersity indices (PDIs)... Retrieved from [Link]

  • Tsuruta, T., et al. (1965). Synthesis of Optically Active Polymers by Asymmetric Catalysts. I. Asymmetric-selective Polymerization of Propylene Oxide. Die Makromolekulare Chemie, 81(1), 208-217.
  • Chen, Y., et al. (2019). Porous organic polymers as emerging new materials for organic photovoltaic applications: current status and future challenges.
  • Lee, S., et al. (2021). The Influence of Interlocking Effects in Conjugated Polymers Synthesized by Aldol Polycondensation on Field-Effect Transistor Properties and Morphology. Polymers, 13(11), 1774.
  • Walczak, R. M., et al. (2009). Convenient Synthesis of Functional Polyfluorenes via a Modified One-Pot Suzuki−Miyaura Condensation Reaction. Macromolecules, 42(5), 1445–1447.

Sources

Application Note & Protocols: The Versatility of 5-Boronoisophthalic Acid in Catalysis and Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Boronoisophthalic acid (5-BIPA) is a unique trifunctional molecule featuring a central phenyl ring substituted with a boronic acid and two carboxylic acid groups. This distinct architecture positions it as a highly versatile tool for researchers in organic synthesis, materials science, and drug development. While widely recognized as a linker for creating functional Metal-Organic Frameworks (MOFs)[1][2], its inherent catalytic and sensing capabilities are profound yet underexplored. This guide elucidates the fundamental principles of 5-BIPA's reactivity and provides detailed experimental protocols for its application in two key areas: as a homogeneous organocatalyst for direct amidation and as a chemosensor for carbohydrate detection.

Part I: Scientific Principles and Mechanistic Insights

The Foundation: Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) has emerged as a powerful strategy in organic synthesis, prized for its mild reaction conditions and environmentally benign nature.[3] The core of this reactivity lies in the Lewis acidic character of the sp²-hybridized boron atom, which possesses a vacant p-orbital.[3] This electron deficiency allows boronic acids to reversibly form covalent bonds with nucleophilic hydroxy groups, such as those in carboxylic acids, alcohols, and diols.[4][5] This interaction forms activated intermediates, facilitating transformations that would otherwise require harsh conditions or wasteful stoichiometric reagents.[5]

For example, in the activation of a carboxylic acid, the boronic acid condenses to form an acyloxyboron intermediate. This process enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine, leading to amide bond formation.[1][3]

The Unique Role of this compound

The structure of 5-BIPA presents a unique synergistic potential. The two carboxylic acid groups are strong electron-withdrawing groups, which increases the Lewis acidity of the boronic acid moiety compared to simple phenylboronic acid. This enhanced acidity can translate to higher catalytic efficiency. Furthermore, these carboxylates provide sites for secondary interactions, such as hydrogen bonding or coordination to metal centers, opening avenues for creating more complex, multifunctional catalytic systems.[1]

Catalytic_Cycle_Amidation cluster_0 Catalytic Cycle Catalyst 5-BIPA Catalyst B(OH)₂ Intermediate Activated Intermediate (Acyloxyboron) Catalyst->Intermediate + R-COOH - H₂O RCOOH Carboxylic Acid (R-COOH) RCOOH->Intermediate RNH2 Amine (R'-NH₂) Product Amide Product (R-CONHR') RNH2->Product Intermediate->Product + R'-NH₂ Product->Catalyst - Catalyst Regeneration Water H₂O Water->Catalyst + H₂O

Figure 1: Generalized catalytic cycle for 5-BIPA-catalyzed direct amidation.

Part II: Application Protocol 1: Homogeneous Catalysis

Objective: Direct Amidation of a Carboxylic Acid and an Amine

This protocol details the use of 5-BIPA as a recyclable, homogeneous Lewis acid catalyst for the synthesis of N-benzylbenzamide from benzoic acid and benzylamine. This reaction is a cornerstone of peptide synthesis and pharmaceutical chemistry.

Experimental Workflow

Amidation_Workflow start Start reagents 1. Combine Benzoic Acid, Benzylamine, 5-BIPA, and Toluene in a flask. start->reagents setup 2. Equip with Dean-Stark apparatus and reflux condenser. reagents->setup reflux 3. Heat to reflux (110-120 °C) for 12-18 hours. Monitor H₂O removal. setup->reflux cool 4. Cool reaction mixture to room temperature. reflux->cool workup 5. Aqueous Workup: Wash with 1M HCl, then sat. NaHCO₃, then brine. cool->workup dry 6. Dry organic layer over anhydrous MgSO₄ and filter. workup->dry concentrate 7. Remove solvent under reduced pressure. dry->concentrate purify 8. Purify crude product via column chromatography or recrystallization. concentrate->purify analyze 9. Characterize product (NMR, MS, MP). purify->analyze end End analyze->end

Figure 2: Step-by-step workflow for the 5-BIPA catalyzed amidation experiment.

Materials and Reagents
  • This compound (5-BIPA)

  • Benzoic acid

  • Benzylamine

  • Toluene (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer

Detailed Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.22 g, 10.0 mmol, 1.0 equiv), this compound (0.21 g, 1.0 mmol, 10 mol%), and 40 mL of anhydrous toluene.

  • Addition of Amine: While stirring, add benzylamine (1.07 g, 1.1 mL, 10.0 mmol, 1.0 equiv) to the flask.

  • Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (oil bath temperature ~120 °C). The removal of water via the azeotrope with toluene drives the reaction equilibrium forward.

  • Monitoring: Monitor the reaction progress by observing water collection in the Dean-Stark trap and optionally by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acidic and basic washes remove unreacted starting materials and the 5-BIPA catalyst.

  • Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the pure N-benzylbenzamide.

  • Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Data Summary
ParameterValueRationale
Catalyst Loading 5-10 mol%Balances reaction rate with cost-efficiency. Higher loading may be needed for less reactive substrates.
Solvent TolueneForms an azeotrope with water, enabling its removal to drive the reaction forward.
Temperature 110-120 °C (Reflux)Provides sufficient thermal energy for the condensation reaction to occur at a reasonable rate.
Reaction Time 12-18 hoursTypical duration for complete conversion under these conditions.
Expected Yield 85-95%This is a highly efficient transformation when driven to completion by water removal.

Part III: Application Protocol 2: Chemosensing

Objective: Fluorescence-Based Detection of Carbohydrates

This protocol demonstrates how 5-BIPA can be used for the selective detection of diol-containing molecules like carbohydrates (e.g., fructose, glucose) in an aqueous solution. The principle relies on the pH-dependent, reversible covalent binding between the boronic acid and the cis-diol units of the carbohydrate.[6][7] This binding event alters the electronic properties of the 5-BIPA molecule, leading to a measurable change in its intrinsic fluorescence.

Sensing Mechanism

Sensing_Mechanism BIPA 5-BIPA (Trigonal) B(OH)₂ Low Fluorescence Complex Cyclic Boronate Ester (Tetrahedral) High Fluorescence BIPA->Complex + Diol (Basic pH) Diol Carbohydrate (cis-diol) Complex->BIPA (Acidic pH)

Figure 3: Reversible binding of a carbohydrate to 5-BIPA, causing a change in fluorescence.

Materials and Reagents
  • This compound (5-BIPA)

  • D-Fructose, D-Glucose, and other test sugars

  • Phosphate buffer solution (PBS), pH 7.4

  • Sodium hydroxide (0.1 M) and Hydrochloric acid (0.1 M) for pH adjustment

  • Deionized water

  • 96-well black microplates (for fluorescence)

  • Fluorescence spectrophotometer or plate reader

Detailed Protocol
  • Stock Solution Preparation:

    • Prepare a 1.0 mM stock solution of 5-BIPA in deionized water. A small amount of NaOH may be required to aid dissolution due to the carboxylic acid groups. Adjust the final pH to 7.4.

    • Prepare 100 mM stock solutions of D-Fructose, D-Glucose, and other analytes in PBS (pH 7.4).

  • Assay Setup:

    • In a 96-well black microplate, add 180 µL of PBS (pH 7.4) to each well.

    • Add 10 µL of the 1.0 mM 5-BIPA stock solution to each well (final concentration: 50 µM).

    • Add 10 µL of the various carbohydrate stock solutions to achieve a range of final concentrations (e.g., 0 mM to 10 mM). Use PBS for the 0 mM (blank) control.

  • Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the binding equilibrium to be reached.

  • Fluorescence Measurement:

    • Place the microplate in a fluorescence spectrophotometer.

    • Set the excitation wavelength to the determined λ_ex for 5-BIPA (typically around 290-310 nm, requires empirical determination).

    • Record the emission spectrum or the emission intensity at the determined λ_em (typically around 340-360 nm).

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (5-BIPA without any sugar) from all readings.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) against the carbohydrate concentration.

    • Compare the dose-response curves for different sugars to assess selectivity. Fructose typically shows a stronger response than glucose due to its higher population of the furanose form with cis-diols.[8]

Data Summary & Expected Results
ParameterValue / RangeRationale
pH 7.4Physiological pH; ensures the boronic acid is sufficiently in its tetrahedral form to bind diols.[6]
5-BIPA Concentration 10-50 µMLow enough to avoid self-quenching but high enough for a detectable signal.
Analyte Concentration 0.1 - 20 mMCovers a physiologically relevant range for sugars like glucose.
Excitation / Emission λ ~300 nm / ~350 nmMust be determined empirically for the 5-BIPA-buffer system.
Expected Outcome A concentration-dependent increase in fluorescence intensity, with higher affinity/response for fructose over glucose.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No reaction in amidation Insufficient water removal; inactive catalyst.Ensure the Dean-Stark trap is functioning correctly and the system is anhydrous. Use fresh, high-purity 5-BIPA.
Low yield in amidation Reaction did not go to completion; product loss during workup.Increase reflux time. Perform workup carefully to avoid emulsion formation.
No fluorescence change in sensing Incorrect pH; wrong excitation/emission wavelengths.Verify the buffer pH is >7. Optimize the wavelengths by scanning both excitation and emission for the 5-BIPA-sugar complex.
High background fluorescence Impurities in reagents or buffer.Use high-purity (fluorescence grade) reagents and freshly prepared buffer.

Conclusion

This compound is a powerful and versatile molecule that transcends its common use as a simple structural linker. Its intrinsic Lewis acidity allows it to function as an effective organocatalyst for important transformations like amidation under mild conditions. Concurrently, its ability to engage in specific, reversible covalent interactions with diols makes it a valuable tool for developing chemosensors for biologically crucial molecules like carbohydrates. The protocols outlined in this document provide a robust framework for researchers to begin exploring and exploiting the dual functionality of 5-BIPA in their own experimental designs.

References

  • Emergent Organoboron Acid Catalysts - PMC - NIH. (n.d.).
  • Boronic acid catalysis - Chemical Society Reviews (RSC Publishing). (2019). Royal Society of Chemistry.
  • Emergent Organoboron Acid Catalysts | The Journal of Organic Chemistry. (2022).
  • Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00191C. (2019). Royal Society of Chemistry.
  • Boronic acid catalysis as a mild and versatile strategy for direct carbo- and heterocyclizations of free allylic alcohols. | Semantic Scholar. (n.d.). Semantic Scholar.
  • This compound | 881302-73-4 - Benchchem. (n.d.). BenchChem.
  • This compound - CD Bioparticles. (n.d.). CD Bioparticles.
  • Recent progress in boronic acid‐based carbohydrate sensing - ResearchGate. (n.d.).
  • A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - NIH. (n.d.).
  • Recent development of boronic acid-based fluorescent sensors - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Boronic Acid-Based Carbohydrate Sensing - PubMed. (2015).
  • Molecular Boronic Acid-Based Saccharide Sensors - PMC - NIH. (n.d.).

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Application Note & Protocols: Immobilization of 5-Boronoisophthalic Acid on Solid Supports for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the covalent immobilization of 5-Boronoisophthalic acid (5-BIPA) onto common solid supports, namely agarose beads and magnetic nanoparticles. Boronate affinity chromatography is a powerful technique for the selective capture and purification of cis-diol-containing biomolecules, such as glycoproteins, glycopeptides, and ribonucleosides.[1] 5-BIPA is a particularly effective ligand for this purpose due to its unique pKa of approximately 7.8, which allows for efficient binding and elution of target molecules near physiological pH, thereby minimizing the risk of denaturation.[2] This document details the underlying chemical principles, step-by-step immobilization protocols, characterization methods, and key considerations for researchers and developers in proteomics, diagnostics, and drug development.

Introduction: The Principle of Boronate Affinity

Boronate affinity chromatography (BAC) operates on the principle of a reversible covalent interaction between a boronic acid ligand and the cis-diol groups present in many biological molecules.[1] This interaction is pH-dependent. In an alkaline environment, the boronic acid group is in a tetrahedral, anionic state, which readily forms a stable cyclic ester with a cis-diol. When the pH is lowered, the boronic acid reverts to its trigonal, neutral form, destabilizing the complex and releasing the bound molecule.[1] This pH-mediated control allows for specific capture and gentle elution, making BAC a robust and versatile purification method.[3][4]

Why this compound?

While various boronic acids are used as affinity ligands, this compound (5-BIPA) offers a distinct advantage. Standard phenylboronic acids often require a high binding pH (>8.5) for efficient interaction, which can be detrimental to the stability and activity of sensitive proteins. 5-BIPA possesses a lower pKa (≈7.8), enabling strong binding to glycoproteins at or near physiological pH.[2] This characteristic is crucial for preserving the native conformation and function of purified biomolecules. Furthermore, the two carboxylic acid groups on the 5-BIPA molecule provide convenient handles for covalent attachment to amine-functionalized solid supports.

Choosing a Solid Support

The choice of solid support is critical and depends on the specific application, scale, and required throughput. Agarose beads and magnetic nanoparticles are two of the most common and effective supports for ligand immobilization.[5][6]

FeatureAgarose BeadsMagnetic Nanoparticles (MNPs)
Format Primarily for column chromatography (FPLC/HPLC) or batch purification with centrifugation.[7]Ideal for batch purification, high-throughput screening (HTS), and microfluidics; no columns or centrifugation needed.[6][8]
Material Porous, hydrophilic polysaccharide matrix.[5]Superparamagnetic iron oxide core, often coated with silica or a polymer.[9][10]
Binding Kinetics Slower, diffusion-limited due to porous structure.Faster kinetics due to non-porous nature and high surface area-to-volume ratio.[11]
Separation Centrifugation or column flow.Application of an external magnetic field.[6]
Scalability Excellent for large-scale purification.[12]Excellent for small- to medium-scale and automated workflows.
Non-specific Binding Generally low due to hydrophilic nature.Can be higher, but minimized with appropriate surface coatings and blocking steps.[13]

Immobilization Chemistry: Carbodiimide Coupling

The most direct method for immobilizing 5-BIPA onto solid supports is by forming a stable amide bond between one of its carboxylic acid groups and a primary amine on the support's surface. This is efficiently achieved using a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance reaction efficiency and stability.[14][15]

The mechanism proceeds in two steps:

  • Activation: EDC reacts with a carboxyl group on 5-BIPA to form a highly reactive O-acylisourea intermediate.

  • Coupling: This intermediate can react directly with a primary amine on the support. Alternatively, the addition of NHS forms a more stable amine-reactive NHS-ester, which then reacts with the amine to form a robust amide bond, releasing NHS.[14]

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Coupling to Support BIPA 5-BIPA (-COOH) Intermediate Amine-Reactive NHS-Ester BIPA->Intermediate + EDC, + NHS EDC EDC NHS NHS / Sulfo-NHS Final Immobilized 5-BIPA (Stable Amide Bond) Intermediate->Final Reacts with -NH2 Support Amine-Functionalized Support (-NH2) Support->Final

Caption: EDC/NHS coupling chemistry for 5-BIPA immobilization.

Protocol 1: Immobilization of 5-BIPA on Amine-Functionalized Agarose Beads

This protocol describes the covalent coupling of 5-BIPA to pre-activated, amine-functionalized agarose beads.

4.1 Materials and Reagents

  • Support: Amino-functionalized Agarose Beads (e.g., AminoLink™ Coupling Resin or similar).

  • Ligand: this compound (5-BIPA).

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

  • Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Ligand Solution: 50 mM 5-BIPA in Coupling Buffer.

  • Washing Buffer: 1 M NaCl.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide.

4.2 Step-by-Step Protocol

  • Bead Preparation:

    • Dispense 2 mL of settled agarose bead slurry into a chromatography column or a suitable reaction vessel.

    • Wash the beads with 10 column volumes (CV) of Coupling Buffer to equilibrate the pH and remove storage solution.

  • Activation of 5-BIPA (Prepare immediately before use):

    • In a separate tube, prepare 4 mL of the Ligand Solution (50 mM 5-BIPA).

    • Add EDC to a final concentration of 100 mM.

    • Add Sulfo-NHS to a final concentration of 100 mM.

    • Mix gently and incubate for 15 minutes at room temperature. This activates the carboxyl groups of 5-BIPA.

  • Coupling Reaction:

    • Drain the equilibrated beads and immediately add the 4 mL of activated 5-BIPA solution.

    • Seal the vessel and incubate for 2-4 hours at room temperature on a rotator or shaker to keep the beads suspended.

  • Washing:

    • Drain the coupling solution.

    • Wash the beads with 10 CV of Washing Buffer (1 M NaCl) to remove unreacted ligand and byproducts.

    • Follow with a wash of 5 CV of Coupling Buffer.

  • Quenching (Blocking):

    • Add 2 mL of Quenching Buffer to the beads.

    • Incubate for 1 hour at room temperature with gentle mixing. This blocks any remaining active sites on the beads, minimizing non-specific binding.[13]

  • Final Wash and Storage:

    • Wash the beads with 10 CV of 1 M NaCl.

    • Wash the beads with 10 CV of Storage Buffer.

    • Store the functionalized beads as a 50% slurry in Storage Buffer at 4°C. The beads should not be frozen.

Caption: Workflow for immobilizing 5-BIPA on agarose beads.

Protocol 2: Immobilization of 5-BIPA on Amine-Functionalized Magnetic Nanoparticles

This protocol outlines the functionalization of magnetic nanoparticles (MNPs) for rapid, batch-style affinity purification.

5.1 Materials and Reagents

  • Support: Amine-functionalized Magnetic Nanoparticles (~1 mg/mL suspension).

  • Ligand: this compound (5-BIPA).

  • Activation: EDC and Sulfo-NHS.

  • Activation/Coupling Buffer: 25 mM MES, pH 6.0.

  • Ligand Solution: 10 mg/mL 5-BIPA in Activation/Coupling Buffer.

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST).

  • Quenching Buffer: 50 mM Ethanolamine or 100 mM Tris-HCl, pH 7.5.

  • Storage Buffer: PBS with 0.02% Sodium Azide and 0.1% BSA (as a stabilizer).

5.2 Step-by-Step Protocol

  • Bead Preparation:

    • Transfer 1 mL of the MNP suspension (approx. 1 mg) to a microcentrifuge tube.

    • Place the tube on a magnetic separator and wait for the beads to pellet against the magnet. Carefully aspirate and discard the supernatant.

    • Remove the tube from the magnet, add 1 mL of Activation/Coupling Buffer, and resuspend the beads by vortexing or pipetting. Repeat this wash step twice.

  • Coupling Reaction:

    • After the final wash, resuspend the MNPs in 500 µL of Activation/Coupling Buffer.

    • In a separate tube, freshly prepare a solution containing 5 mg EDC and 5 mg Sulfo-NHS in 500 µL of the 10 mg/mL 5-BIPA Ligand Solution.[14]

    • Add the activated ligand solution to the MNP suspension.

    • Incubate for 2 hours at room temperature with end-over-end rotation.

  • Washing:

    • Pellet the MNPs using the magnetic separator and discard the supernatant.

    • Wash the beads three times with 1 mL of PBST to remove excess reagents.

  • Quenching (Blocking):

    • Resuspend the beads in 1 mL of Quenching Buffer.

    • Incubate for 30 minutes at room temperature with rotation.

  • Final Wash and Storage:

    • Wash the beads three times with 1 mL of PBST.

    • After the final wash, resuspend the functionalized MNPs in 1 mL of Storage Buffer.

    • Store at 4°C.

Quality Control and Characterization

To ensure the immobilization was successful and the resulting affinity support is functional, perform the following validation steps.

6.1 Qualitative Test: Specific Glycoprotein Binding

This test confirms the selective binding of a known glycoprotein.

  • Prepare Samples: Use Horseradish Peroxidase (HRP) as a model glycoprotein and Bovine Serum Albumin (BSA) as a non-glycoprotein negative control.[2]

  • Binding:

    • Equilibrate a small amount (e.g., 50 µL of 50% slurry for agarose, 50 µg for MNPs) of your 5-BIPA support in a binding buffer (e.g., 50 mM HEPES, pH 7.5).

    • Incubate the support with the HRP and BSA solutions (separately) for 30 minutes.

  • Wash: Wash the support 3-4 times with binding buffer to remove unbound protein.

  • Elution: Elute the bound protein using an acidic elution buffer (e.g., 100 mM Glycine, pH 3.0).

  • Analysis: Analyze the starting material, flow-through, and elution fractions by SDS-PAGE. Successful immobilization is indicated by the presence of HRP only in the elution fraction and BSA primarily in the flow-through.

Caption: Principle of selective glycoprotein capture and elution.

6.2 Quantitative Estimation: Binding Capacity

Determining the maximum amount of target protein that can be bound per unit of support is crucial for optimizing purification protocols.[16]

  • Static Binding Capacity: Incubate a known amount of support with a saturating concentration of a model glycoprotein (e.g., Ovalbumin or HRP) for a defined period. Measure the protein concentration in the supernatant before and after incubation using a protein assay (e.g., Bradford or BCA). The difference represents the amount of protein bound. Binding capacities are typically expressed as mg of protein per mL of settled beads or per mg of MNPs.[16]

  • Dynamic Binding Capacity: For column-based formats, this is determined by loading a protein solution onto the column at a specific flow rate and measuring the amount of protein bound before it begins to appear in the flow-through (breakthrough).

References

  • Liu, X. (2006). Boronic acids as ligands for affinity chromatography. Se Pu, 24(1), 73-80. [Link]

  • Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]

  • Biotime. (2022). The development of the boronate affinity chromatography and Biotime's success. Biotime Co., Ltd.[Link]

  • Aryal, S. (2022). Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.[Link]

  • Science.gov. boronate affinity chromatography: Topics by Science.gov. [Link]

  • Talanta. (2021). This compound as a novel affinity ligand for the selective capture and release of glycoproteins near physiological pH. Talanta, 225, 121896. [Link]

  • Wang, L., et al. (2015). Boronic acid functionalized magnetic nanoparticles via thiol–ene click chemistry for selective enrichment of glycoproteins. RSC Publishing.[Link]

  • Huls, A. M., et al. (2023). Surface Potential Modulation in Boronate-Functionalized Magnetic Nanoparticles Reveals Binding Interactions. ACS Applied Materials & Interfaces.[Link]

  • Wahajuddin, & Arora, S. (2012). Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications. NIH National Center for Biotechnology Information.[Link]

  • Li, D., et al. (2015). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Molecules, 20(4), 6693-6712. [Link]

  • CD Bioparticles. This compound. [Link]

  • Zhang, Q., et al. (2015). Tailor-Made Boronic Acid Functionalized Magnetic Nanoparticles with a Tunable Polymer Shell-Assisted for the Selective Enrichment of Glycoproteins/Glycopeptides. ACS Applied Materials & Interfaces, 7(46), 25842-25850. [Link]

  • Bioclone Inc. Conjugation Protocol Made Easy with Carboxyl-Terminated Magnetic Beads. [Link]

  • Wang, L., et al. (2016). Boronic acid-functionalized iron oxide magnetic nanoparticles via distillation–precipitation polymerization and thiol–yne click chemistry for the enrichment of glycoproteins. RSC Publishing.[Link]

  • Zarebski, L., et al. (2014). Immobilization of proteins on agarose beads, monitored in real time by bead injection spectroscopy. Analytical and Bioanalytical Chemistry, 406(19), 4679-4687. [Link]

  • Cristea, I. M., & Chait, B. T. (2011). Conjugation of Magnetic Beads for Immunopurification of Protein Complexes. Cold Spring Harbor Protocols.[Link]

  • Biologix Group Ltd. (2021). 50 nm Super Mag Carboxylic Acid Beads Conjugation Protocol. [Link]

  • Cytiva Life Sciences. (2024). Conjugated magnetic beads applications. [Link]

  • de Oliveira, A. C. S., et al. (2021). Current Status and Future Perspectives of Supports and Protocols for Enzyme Immobilization. Catalysts, 11(9), 1075. [Link]

  • Cube Biotech. A guide to Agarose matrices / resins. [Link]

  • Chakraborti, A. K., et al. (2009). Protic acid immobilized on solid support as an extremely efficient recyclable catalyst system for a direct and atom economical esterification of carboxylic acids with alcohols. The Journal of Organic Chemistry, 74(16), 5967-5974. [Link]

  • Peng, Q., et al. (2021). Visible Light-Induced Coupling of Carboxylic Acids with Alcohols and Amines. ResearchGate.[Link]

  • Li, J., et al. (2017). Improved Performance of Recombinant Protein A Immobilized on Agarose Beads by Site-Specific Conjugation. Industrial & Engineering Chemistry Research, 56(18), 5279-5286. [Link]

Sources

Application Note: Leveraging 5-Boronoisophthalic Acid for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Unique Potential of 5-Boronoisophthalic Acid (5-BIPA)

In the landscape of targeted therapeutics, the design of intelligent drug delivery systems is paramount. This compound (5-BIPA) has emerged as a uniquely versatile building block for creating such systems. Its chemical architecture, featuring a phenyl ring substituted with two carboxylic acid groups and a boronic acid moiety, provides a trifunctional platform for engineering sophisticated drug carriers.

The cornerstone of 5-BIPA's utility lies in the reversible covalent interactions of its boronic acid group. Boronic acids are Lewis acids that can form stable, yet reversible, ester bonds with cis-1,2 or -1,3 diols.[1][2] This interaction is highly specific and, critically, pH-dependent. Many biological molecules, including sugars, glycoproteins, and ribonucleosides, contain these diol functionalities. This opens up a wealth of opportunities for creating drug delivery systems that can respond to specific physiological cues or target particular cell surface markers.[1][2]

Furthermore, the two carboxylic acid groups on the isophthalate backbone offer robust handles for polymerization, conjugation to drug molecules, or attachment to the surface of nanocarriers, making 5-BIPA an ideal linker and functionalizing agent.[3]

Core Mechanisms for Targeted Drug Delivery

The application of 5-BIPA in drug delivery is primarily driven by two key mechanisms: pH-responsive release and affinity-based targeting.

pH-Responsive Drug Release: Targeting the Acidic Tumor Microenvironment

The bond between a boronic acid and a diol is significantly influenced by pH. In neutral or alkaline conditions (e.g., physiological pH of ~7.4), the boronic acid is predominantly in a trigonal, uncharged state, which readily forms a stable cyclic boronate ester with diols. However, in an acidic environment (such as the tumor microenvironment, with a pH of ~5.5-6.8), the equilibrium shifts. The boronic acid becomes protonated, adopting a tetrahedral, charged state that has a much lower affinity for diols, leading to the cleavage of the boronate ester bond.[4][5]

This dynamic equilibrium is the foundation for pH-activated drug delivery. By using the boronic acid-diol linkage as a cleavable linker to either hold a nanoparticle together or tether a drug to a carrier, the payload can be selectively released in the acidic vicinity of tumor cells, minimizing systemic toxicity.[5]

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}

Figure 1: pH-Responsive Boronate Ester Cleavage.
Affinity-Based Targeting: Recognizing Disease Biomarkers

Many cancer cells exhibit aberrant glycosylation, leading to the overexpression of sialic acid (SA) residues on their surfaces.[2] Sialic acid contains a cis-diol moiety, making it a natural target for boronic acids. By functionalizing a drug carrier with 5-BIPA, the carrier can selectively bind to these overexpressed SA receptors on cancer cells, enhancing cellular uptake and targeted drug delivery through receptor-mediated endocytosis.[6] This approach transforms a non-specific nanocarrier into a highly targeted delivery vehicle.

Application Protocols

The following protocols provide a framework for the synthesis, characterization, and evaluation of 5-BIPA-based drug delivery systems.

Protocol 1: Synthesis of 5-BIPA Functionalized Polymeric Nanoparticles

This protocol describes the covalent conjugation of 5-BIPA onto the surface of pre-formed, amine-functionalized nanoparticles (e.g., PLGA-PEG-NH₂ or Chitosan NPs) using carbodiimide chemistry.

Materials:

  • Amine-functionalized nanoparticles (NPs-NH₂)

  • This compound (5-BIPA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1x, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO 10-14 kDa)

  • Deionized (DI) water

Procedure:

  • Activation of 5-BIPA:

    • Dissolve 5-BIPA in a minimal amount of DMSO, then dilute with MES buffer to a final concentration of 5 mg/mL.

    • Add EDC (1.5 molar excess relative to total carboxylic acid groups on 5-BIPA) and NHS (2.0 molar excess) to the 5-BIPA solution.

    • Stir the reaction mixture at room temperature for 30 minutes in the dark to activate the carboxylic acid groups.

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles (NPs-NH₂) in MES buffer (pH 6.0) to a concentration of 10 mg/mL.

    • Sonicate briefly if necessary to ensure a homogenous suspension.

  • Conjugation Reaction:

    • Add the activated 5-BIPA solution dropwise to the nanoparticle suspension while stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane.

    • Dialyze against DI water for 24 hours, followed by PBS (pH 7.4) for another 24 hours, with frequent changes of the dialysis buffer. This removes unreacted 5-BIPA, EDC, and NHS.

    • Collect the purified 5-BIPA functionalized nanoparticles (NPs-BIPA) and store them at 4°C.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Workflow for Synthesizing 5-BIPA Functionalized Nanoparticles.
Protocol 2: Physicochemical Characterization of NPs-BIPA

Validation of successful synthesis and characterization of the nanoparticles' properties are critical checkpoints.[7][8]

Instrumentation:

  • Dynamic Light Scattering (DLS) & Zeta Potential Analyzer

  • Transmission Electron Microscope (TEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedures:

  • Size and Surface Charge Analysis:

    • Dilute a small aliquot of the NP-NH₂ and NP-BIPA suspensions in 10 mM NaCl solution.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using DLS.

    • Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential (typically becoming more negative) upon conjugation with 5-BIPA.

  • Morphological Analysis:

    • Deposit a drop of the diluted NP-BIPA suspension onto a carbon-coated copper grid and allow it to air dry.

    • Image the nanoparticles using TEM to observe their size, shape, and morphology.

    • Expected Outcome: TEM images should confirm that the nanoparticles retain their morphology and are not significantly aggregated after functionalization.

  • Confirmation of Conjugation:

    • Lyophilize samples of NP-NH₂ and NP-BIPA.

    • Acquire FTIR spectra for 5-BIPA, NP-NH₂, and NP-BIPA.

    • Expected Outcome: The spectrum of NP-BIPA should show characteristic peaks from both the nanoparticle backbone and 5-BIPA (e.g., B-O stretching vibrations ~1350 cm⁻¹ and aromatic C=C stretching ~1600 cm⁻¹), confirming successful conjugation.

Table 1: Expected Characterization Data Summary

ParameterNP-NH₂ (Control)NP-BIPA (Functionalized)Justification of Change
Hydrodynamic Diameter (nm) 120 ± 5135 ± 7Increase due to the addition of the 5-BIPA layer.
Polydispersity Index (PDI) < 0.2< 0.25Should remain low, indicating a stable, monodisperse suspension.
Zeta Potential (mV) +25 ± 3-15 ± 4Shift from positive (amine groups) to negative (boronic/carboxylic acid groups).
Key FTIR Peaks (cm⁻¹) ~3400 (N-H)~3400 (N-H), ~1650 (Amide C=O), ~1350 (B-O)Appearance of new peaks confirms covalent amide bond formation and presence of boronic acid.
Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol evaluates the ability of the drug delivery system to release its payload in response to an acidic pH stimulus. It assumes the drug is loaded via a pH-sensitive boronate ester linkage between the NP-BIPA and a diol-containing drug.

Materials:

  • Drug-loaded NP-BIPA (NP-BIPA-Drug)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetate buffer (0.1 M, pH 5.5)

  • Dialysis tubing (MWCO matched to allow free drug diffusion)

  • Orbital shaker with temperature control (37°C)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation:

    • Accurately measure 5 mL of the NP-BIPA-Drug suspension (known concentration) and place it inside a dialysis bag. Securely seal both ends.

  • Release Study:

    • Prepare two release media: 100 mL of phosphate buffer (pH 7.4) and 100 mL of acetate buffer (pH 5.5). Place them in separate beakers.

    • Immerse one dialysis bag in each beaker.

    • Place the beakers in an orbital shaker set to 100 rpm and 37°C.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain a constant volume.

  • Quantification:

    • Analyze the concentration of the released drug in the collected samples using a pre-validated UV-Vis or HPLC method.

    • Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = [(Volume of sample × Conc. at time t) + Σ(Conc. of previous samples)] / (Initial amount of drug) × 100

Table 2: Sample Data for pH-Responsive Release

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
23.515.2
88.145.8
2415.678.5
4820.385.1

Data Interpretation: The results should demonstrate significantly accelerated and higher cumulative drug release at pH 5.5 compared to physiological pH 7.4. This confirms the pH-responsive cleavage of the boronate ester linkage and the potential for targeted drug release in acidic tumor microenvironments.

Conclusion and Future Outlook

This compound provides a powerful and versatile platform for the rational design of advanced drug delivery systems. Its unique ability to engage in pH-sensitive, reversible covalent bonding with biological diols enables the creation of carriers that can intelligently respond to disease-specific microenvironments. The protocols outlined here offer a foundational approach to developing and validating these systems.

Future research will likely focus on fine-tuning the pKa of the boronic acid moiety to achieve even sharper pH transitions within the physiological range and exploring its application in delivering a wider array of therapeutics, including biologics and gene therapies.[1][9] The continued development of 5-BIPA-based platforms holds immense promise for improving the efficacy and safety of targeted cancer treatments and beyond.

References

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • Talanta. (2021). Boronoisophthalic acid as a novel affinity ligand for the selective capture and release of glycoproteins near physiological pH. Retrieved from [Link]

  • Bohrium. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Retrieved from [Link]

  • PubMed. (2013). Targeted nanoparticles assembled via complexation of boronic-acid-containing targeting moieties to diol-containing polymers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Retrieved from [Link]

  • Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

  • Pharmaffiliates. (2025). Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoisophthalic acid. Retrieved from [Link]

  • ResearchGate. (2025). Characterization of Nanoparticles for Drug Delivery Applications. Retrieved from [Link]

  • PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • PubMed. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). “Characterization of Nanoparticles Intended for Drug Delivery”. Retrieved from [Link]

  • Semantic Scholar. (2016). pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. Retrieved from [Link]

  • PubMed. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Insights on Development Aspects of Polymeric Nanocarriers: The Translation from Bench to Clinic. Retrieved from [Link]

  • PubMed. (2010). Mechanism-based tumor-targeting drug delivery system. Validation of efficient vitamin receptor-mediated endocytosis and drug release. Retrieved from [Link]

  • PubMed Central. (n.d.). Nanomedicine-Based Ophthalmic Drug Delivery Systems for the Treatment of Ocular Diseases. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Characterization of Nanoparticles Intended for Drug Delivery. Retrieved from [Link]

Sources

Application Notes & Protocols for the Analytical Detection of 5-Boronoisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Boronoisophthalic Acid Analysis

This compound (5-BIA) is a bifunctional aromatic compound containing both carboxylic acid and boronic acid moieties. This unique structure makes it a valuable building block in supramolecular chemistry, materials science for the synthesis of Metal-Organic Frameworks (MOFs), and as a linker in drug delivery systems. Its detection and quantification are critical for several reasons:

  • Quality Control: Ensuring the purity of 5-BIA as a starting material is paramount for the successful synthesis of downstream products.

  • Process Monitoring: In synthetic chemistry, tracking the consumption of 5-BIA or its appearance as an intermediate is essential for reaction optimization.

  • Impurity Profiling: As boronic acids are often used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, they can persist as process-related impurities in active pharmaceutical ingredients (APIs).[1] Regulatory guidelines necessitate the control of such impurities to ensure drug safety and efficacy.[1]

This document provides a comprehensive guide to the primary analytical techniques for the robust detection and quantification of this compound, designed for researchers, scientists, and drug development professionals. We will explore the causality behind methodological choices and provide detailed, field-proven protocols.

Overview of Analytical Methodologies

The choice of an analytical method for 5-BIA depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The primary techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for the analysis of non-volatile, polar compounds like 5-BIA. Separation is typically achieved on a reverse-phase (RP) column, where 5-BIA is separated from other components based on its polarity.[2] UV detection is straightforward due to the aromatic nature of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and selectivity. However, due to the low volatility and high polarity of the boronic and carboxylic acid groups, direct analysis is not feasible.[3] A critical derivatization step is required to convert 5-BIA into a volatile, thermally stable analogue that can traverse the GC system.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for unambiguous structure elucidation and confirmation. While not typically used for trace quantification, NMR is invaluable for characterizing the pure substance and identifying major impurities or degradation products.[4]

  • UV-Vis Spectroscopy: This technique provides a rapid and simple method for quantifying 5-BIA in pure solutions by measuring its absorbance at a specific wavelength.[5] Its primary limitation is a lack of selectivity; any other substance in the sample that absorbs at the same wavelength will interfere with the measurement.

Comparative Analysis of Key Methods

The selection of an appropriate analytical technique is a critical decision based on the specific analytical challenge. The table below summarizes the performance characteristics of the principal methods for 5-BIA analysis.

Parameter HPLC-UV GC-MS (with Derivatization) NMR Spectroscopy UV-Vis Spectroscopy
Principle Chromatographic separation based on polaritySeparation of volatile derivatives by boiling point, with mass-based detectionNuclear spin transitions in a magnetic fieldMeasurement of light absorption by the analyte
Selectivity High (separates isomers and impurities)Very High (chromatographic separation + mass fragmentation)Very High (provides structural information)Low (prone to interference from other UV-active species)
Sensitivity Moderate (µg/mL to ng/mL)Very High (pg/mL to fg/mL)[6]Low (mg/mL range)Low to Moderate (µg/mL range)
Quantification Excellent (linear over a wide range)Excellent (requires internal standard)Good (for high concentrations)Good (for pure samples)
Sample Prep Simple (dissolution, filtration)[7]Complex (requires quantitative derivatization)[1]Simple (dissolution in deuterated solvent)Very Simple (dissolution in UV-transparent solvent)
Throughput HighModerate (derivatization can be time-consuming)LowVery High
Best For Routine QC, purity analysis, stability studiesTrace-level impurity detection, genotoxic impurity analysisStructural confirmation, identity testingQuick concentration checks of pure solutions

Detailed Application Notes and Protocols

The following sections provide step-by-step protocols for the analysis of this compound.

Workflow Overview

The general workflow for any analytical determination follows a structured path from sample receipt to the final report. This ensures traceability, accuracy, and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Processing & Reporting SampleReceipt 1. Sample Receipt & Login Dissolution 2. Dissolution in Appropriate Solvent SampleReceipt->Dissolution Derivatization 3. Derivatization (if required, e.g., GC-MS) Dissolution->Derivatization Filtration 4. Filtration (0.45 µm) Derivatization->Filtration Analysis 5. Chromatographic/ Spectroscopic Analysis Filtration->Analysis DataAcquisition 6. Data Acquisition Analysis->DataAcquisition Integration 7. Peak Integration & Quantification DataAcquisition->Integration Review 8. Data Review & Approval Integration->Review Report 9. Final Report Generation Review->Report

Caption: General analytical workflow from sample handling to reporting.

Protocol 1: HPLC-UV Method for Quantification and Purity

This reverse-phase HPLC method is robust for routine quality control and purity assessment of 5-BIA. It leverages the compound's polarity and UV absorbance for reliable separation and detection.[8][9][10]

A. Rationale: A C18 column is chosen for its excellent retention of aromatic acids. The mobile phase, a gradient of acidified water and acetonitrile, ensures sharp peak shapes and efficient elution. Phosphoric or formic acid is used to suppress the ionization of the carboxylic acid groups, leading to better retention and symmetrical peaks.[8][11] UV detection at 210 nm or 228 nm provides high sensitivity, corresponding to the absorbance maxima of the isophthalic acid chromophore.[5]

B. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), HPLC grade

  • Methanol (HPLC grade) for sample dissolution

C. Instrumentation and Columns:

  • HPLC system with gradient pump, autosampler, and UV/PDA detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

D. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 5-BIA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase A.

  • Sample Preparation: Accurately weigh a sample containing 5-BIA and dissolve it in the same diluent as the standard to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

E. Chromatographic Conditions:

Parameter Value
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 10% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 228 nm
Run Time 15 minutes

F. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the 5-BIA standard against its concentration.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).

  • Calculate the concentration of 5-BIA in the sample using its peak area and the calibration curve.

  • Determine purity by calculating the area percent of the main peak relative to all other peaks in the chromatogram.

Protocol 2: GC-MS Method for Trace-Level Detection

This method is ideal for detecting 5-BIA as a trace-level impurity. It relies on a chemical derivatization step to make the analyte suitable for GC analysis, providing very high sensitivity and specificity.[1]

A. Rationale: Direct GC analysis of 5-BIA is impossible due to its high polarity and thermal instability. Derivatization with a diol, such as pinacol or 1,3-propanediol, converts both the boronic acid and carboxylic acid groups into less polar, more volatile esters.[1][12] This allows the compound to be volatilized in the GC inlet and separated on a non-polar column. Mass spectrometry provides definitive identification and sensitive quantification, often in Selected Ion Monitoring (SIM) mode.

G cluster_workflow GC-MS Derivatization Workflow Start 1. Sample containing This compound Reagent 2. Add Derivatizing Agent (e.g., Pinacol) & Catalyst Start->Reagent React 3. Heat to drive reaction (e.g., 60-80°C) Reagent->React Extract 4. Liquid-Liquid Extraction into organic solvent React->Extract Inject 5. Inject into GC-MS Extract->Inject

Caption: Workflow for the derivatization of 5-BIA for GC-MS analysis.

B. Materials and Reagents:

  • This compound reference standard

  • Derivatization reagent: Pinacol or 2,2-Dimethyl-1,3-propanediol

  • Solvent: Aprotic solvent like Acetonitrile or Dichloromethane

  • Catalyst (if needed): Pyridine (to scavenge acid)

  • Internal Standard (IS): A compound structurally similar but not present in the sample (e.g., an isotopically labeled analogue or a different derivatized boronic acid).

  • Extraction solvent: Ethyl acetate or Hexane

C. Derivatization Protocol:

  • To 1 mg of sample in a vial, add 500 µL of acetonitrile.

  • Add a solution of the internal standard.

  • Add ~5 mg of pinacol and 20 µL of pyridine.

  • Seal the vial tightly and heat at 70 °C for 60 minutes.

  • Cool to room temperature.

  • Add 1 mL of deionized water and 1 mL of ethyl acetate. Vortex for 1 minute.

  • Allow the layers to separate. Transfer the upper organic layer to a clean GC vial for analysis.

D. GC-MS Conditions:

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temp. 280 °C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Scan (m/z 50-500) or SIM of characteristic ions

E. Data Analysis:

  • Identify the derivatized 5-BIA peak based on its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Calculate the concentration of 5-BIA in the original sample, accounting for dilution and derivatization factors.

Protocol 3: NMR Spectroscopy for Structural Confirmation

NMR is used to confirm the identity and structure of 5-BIA, typically on the bulk material.

A. Rationale: ¹H NMR provides information on the number and environment of protons in the molecule. For 5-BIA, this will include distinct signals for the aromatic protons and the acidic protons of the carboxyl and boronic acid groups.[13] The acidic protons may exchange with deuterium in the solvent, causing them to broaden or disappear.

B. Sample Preparation and Analysis:

  • Dissolve 5-10 mg of the 5-BIA sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often used for its ability to dissolve polar compounds and slow the exchange of acidic protons.

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • ~13.3 ppm: Broad singlet, 2H (Carboxylic acid protons, -COOH).[13]

    • ~8.5 ppm: Singlet or triplet, 1H (Aromatic proton between the two functional groups).[13]

    • ~8.2 ppm: Doublet, 2H (Aromatic protons adjacent to the functional groups).[13]

    • The B(OH)₂ protons may appear as a very broad signal or may not be observed due to exchange.

C. Data Analysis:

  • Confirm the presence of all expected signals with the correct chemical shifts, multiplicities, and integration values.

  • The absence of significant unexpected signals confirms the purity of the material from an NMR perspective.

References

  • SIELC Technologies. (n.d.). Separation of 5-Bromoisophthalic acid on Newcrom R1 HPLC column. Retrieved from [Link][8]

  • VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. Retrieved from [Link][14]

  • SIELC Technologies. (2018, February 16). 5-Bromoisophthalic acid. Retrieved from [Link][11]

  • Guo, Y. L., & Guo, X. F. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 482–485. [Link][6]

  • Ashe, B., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Retrieved from [Link][1]

  • Liu, Z., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical chemistry, 84(9), 4050–4057. [Link][15]

  • Pandiyan, P., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(1), 165-171. [Link][16][17]

  • Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4223–4229. [Link][3]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link][18]

  • Pandiyan, P., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(1), 165-171. [Link][16][17]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link][19]

  • Zamecnik, J. (1990). Use of Cyclic Boronates for GC/MS Screening and Quantitation of Beta-Adrenergic Blockers and Some Bronchodilators. Journal of Analytical Toxicology, 14(2), 132-136. [Link][20]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][4]

  • Springer. (n.d.). Determination of pure component spectra from UV/Vis and NMR spectroscopy. Retrieved from [Link][21]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid. Retrieved from [Link][2]

  • SIELC Technologies. (n.d.). Separation of 5-Aminoisophthalic acid on Newcrom R1 HPLC column. Retrieved from [Link][9]

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Isophthalic acid. Retrieved from [Link][5]

  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NMAM 5th Edition - Methods by Chemical Name. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isophthalic acid on Primesep B Column. Retrieved from [Link][10]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link][7]

  • Journal of Nepal Chemical Society. (2017). Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. Retrieved from [Link]

  • ResearchGate. (2015). UV-visible spectral analysis of boric acid in different solvents: a case study. Retrieved from [Link][22]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

  • Alves, S. P. C., et al. (2014). A new optical boron detection method. Analytical Methods, 6(15), 5450-5453. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Boronoisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Boronoisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields can be attributed to several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Possible Causes & Recommended Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have reached completion due to suboptimal conditions such as temperature, reaction time, or inefficient mixing.- Optimize Reaction Temperature & Time: For Suzuki-Miyaura coupling, a temperature range of 80-110 °C is often effective.[1] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[2] - Ensure Efficient Stirring: Inadequate mixing can lead to localized concentration gradients and incomplete reactions.[3]
Catalyst Inactivity In palladium-catalyzed reactions like Suzuki-Miyaura coupling, the Pd(0) catalyst can be sensitive to oxygen and may deactivate. The quality of the palladium source is also critical.[1]- Degas Solvents Thoroughly: Use techniques such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles to remove dissolved oxygen.[1] - Use High-Purity Catalysts: Consider using fresh or pre-formed Pd(0) catalysts for more reliable results.[1]
Poor Reagent Quality The purity of starting materials, including precursors like 5-bromoisophthalic acid and the boronic acid source, is critical. Impurities can interfere with the reaction.[1][3]- Verify Starting Material Purity: Use fresh, high-purity reagents. Consider purifying starting materials if their quality is questionable.[1] - Stable Boronic Acid Derivatives: If using a boronic acid that is prone to degradation, consider more stable derivatives like pinacol esters.[1]
Hydrolysis of Boronic Ester Intermediate If the synthesis proceeds through a boronic ester, premature hydrolysis can lead to the formation of the boronic acid in the reaction mixture, which may complicate the reaction and purification.- Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere to minimize contact with moisture.[3]

Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_completion 1. Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Temperature, Time, & Stirring incomplete->optimize_conditions check_catalyst 2. Evaluate Catalyst Activity complete->check_catalyst optimize_conditions->check_completion inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst No active_catalyst Catalyst Active check_catalyst->active_catalyst Yes catalyst_solutions Use Fresh Catalyst & Degas Solvents inactive_catalyst->catalyst_solutions check_reagents 3. Assess Reagent Quality active_catalyst->check_reagents catalyst_solutions->check_completion poor_reagents Poor Reagent Quality check_reagents->poor_reagents No good_reagents Reagents are Pure check_reagents->good_reagents Yes reagent_solutions Purify Starting Materials poor_reagents->reagent_solutions purification_issue Investigate Purification Step good_reagents->purification_issue reagent_solutions->check_completion

Caption: Troubleshooting workflow for low yield.

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

The formation of byproducts is a common challenge. Understanding the potential side reactions for your chosen synthetic route is key to minimizing their formation.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This is a frequent side reaction in Suzuki-Miyaura coupling, leading to the formation of a biaryl product from the boronic acid.

    • Cause: Often facilitated by the presence of oxygen.[1]

    • Solution: Rigorous degassing of the reaction mixture is essential.[1]

  • Formation of Isomers: In syntheses starting from isophthalic acid derivatives, the formation of positional isomers can occur. For example, in the bromination of isophthalic acid, 4-bromoisophthalic acid and dibrominated species can be formed alongside the desired 5-bromoisophthalic acid.[4]

    • Cause: The directing effects of the carboxyl groups on the aromatic ring.

    • Solution: Careful control of reaction conditions (temperature, reaction time, and stoichiometry of the brominating agent) is crucial for selectivity.[4]

  • Protodeboronation: The C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom.

    • Cause: Can be promoted by acidic or basic conditions and the presence of water.

    • Solution: Use of more stable boronic esters (e.g., pinacol esters) and careful control of pH during workup can minimize this side reaction.[1]

Q3: I am having difficulty purifying the crude this compound. What are the recommended purification strategies?

Purification can be challenging due to the polar nature of the carboxylic acid and boronic acid groups. A combination of techniques may be necessary.

Recommended Purification Protocol:

  • Aqueous Workup:

    • After the reaction, the mixture is typically cooled and diluted with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.

    • Solvent Selection: A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5] Common solvents to screen include water, ethanol, or a mixed solvent system like ethanol-water.[6]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.[7][8]

      • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

      • Further cooling in an ice bath can maximize the yield.[5]

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[5]

      • Dry the purified crystals under vacuum.

  • Column Chromatography: If recrystallization is insufficient, column chromatography can be employed.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A polar solvent system is typically required. A gradient elution from a less polar to a more polar solvent mixture (e.g., dichloromethane/methanol with a small amount of acetic acid) can be effective.

Troubleshooting Purification:

Problem Possible Cause Solution
Oiling Out During Recrystallization The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.[7]- Choose a solvent with a lower boiling point. - Add more hot solvent to the oiled-out mixture and allow it to cool more slowly.[7]
No Crystal Formation The solution is not saturated enough, or impurities are inhibiting crystallization.[7]- Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure product.[7]
Product Remains in Mother Liquor The product has significant solubility in the solvent even at low temperatures.- Concentrate the mother liquor to obtain a second crop of crystals.[7] - Optimize the recrystallization solvent for lower solubility at cold temperatures.

Purification Workflow:

Purification_Workflow start Crude Product workup Aqueous Workup start->workup recrystallization Recrystallization workup->recrystallization oiling_out Oiling Out? recrystallization->oiling_out column_chromatography Column Chromatography recrystallization->column_chromatography If Impure pure_solid Pure Solid Product no_crystals No Crystals? oiling_out->no_crystals No troubleshoot_recrystallization Troubleshoot Recrystallization oiling_out->troubleshoot_recrystallization Yes no_crystals->pure_solid No no_crystals->troubleshoot_recrystallization Yes troubleshoot_recrystallization->recrystallization pure_fractions Combine & Evaporate Pure Fractions column_chromatography->pure_fractions pure_fractions->pure_solid

Caption: A general workflow for the purification of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The primary synthetic pathways include:

  • Palladium-Catalyzed Borylation: This often involves a Suzuki-Miyaura coupling reaction between a diboronyl ester and a di-halogenated isophthalic acid derivative.[9]

  • Direct Borylation: This method involves the direct C-H activation of isophthalic acid or its derivatives, often catalyzed by iridium or rhodium complexes. This approach is attractive for its atom economy.[10]

  • From 5-Bromoisophthalic Acid: This common precursor can be converted to the corresponding boronic acid through a lithium-halogen exchange followed by reaction with a borate ester, or via a palladium-catalyzed borylation reaction.[4]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. ¹¹B NMR can be used to characterize the boron center.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and identify any impurities.

Q3: What are the key safety precautions when working with the synthesis of this compound?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle reagents like bromine and strong acids with extreme care.

  • Boronic acids and their derivatives can be toxic if swallowed.[12]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Q4: Can this compound be purchased commercially?

Yes, this compound is available from various chemical suppliers.[11][13] However, for specific research needs or large-scale applications, in-house synthesis may be required.

III. References

  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Retrieved from [Link]

  • TREA. (n.d.). Process for the preparation of 5-hydroxyisophtalic acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide. Retrieved from

  • Scholar. (n.d.). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Retrieved from

  • National Center for Biotechnology Information. (2022). Photocatalytic direct borylation of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999057090A1 - Process for purifying isophthalic acid by crystallization. Retrieved from

  • ResearchGate. (n.d.). Recent Trends in Group 9 Catalyzed C–H Borylation Reactions: Different Strategies To Control Site-, Regio-, and Stereoselectivity. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]

  • ResearchGate. (2014). What is a best method and solvent to recrystallise 5-acetoxyisophthalic acid?. Retrieved from [Link]

  • YouTube. (2015). How to Purify Boric Acid (by Recrystallization). Retrieved from [Link]

  • FAMU. (2016). recrystallization lab report.pdf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromoisophthalic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroisophthalic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isophthalic acid, 121-91-5. Retrieved from [Link]

  • ResearchGate. (2016). Crystal structure of dimethyl 5-(dibenzylamino)isophthalate, C24H23NO4. Retrieved from [Link]

Sources

troubleshooting low yield in glycoprotein enrichment with 5-Boronoisophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for glycoprotein enrichment using 5-Boronoisophthalic acid (5-BIPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful enrichment technique. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your experimental outcomes.

The Science of Specificity: How 5-BIPA Captures Glycoproteins

Boronic acid-based affinity chromatography is a widely used method for the selective capture of biomolecules containing cis-diol groups, a hallmark of the glycan moieties on glycoproteins.[1][2] The interaction is a reversible covalent bond, forming a stable cyclic boronate ester.[3]

This compound (5-BIPA) offers a distinct advantage over other boronic acids due to its lower pKa value (around 7.8).[1] This property allows for efficient binding of glycoproteins at or near physiological pH, which is crucial for maintaining protein stability and function.[1] Traditional boronic acids often require high pH conditions (pH > 8.5) for efficient binding, which can be detrimental to sensitive glycoproteins.

Diagram: 5-BIPA Glycoprotein Binding Mechanism

G cluster_binding Binding Phase (pH ≈ 7.8-8.5) cluster_elution Elution Phase (Acidic pH or Competing Diol) Glycoprotein Glycoprotein (with cis-diol) Complex Cyclic Boronate Ester (Tetrahedral Boron) Glycoprotein->Complex Reversible Covalent Bond BIPA_Resin 5-BIPA Resin (Trigonal Planar Boron) BIPA_Resin->Complex Free_Glycoprotein Purified Glycoprotein Complex->Free_Glycoprotein Hydrolysis of Ester Regenerated_Resin Regenerated 5-BIPA Resin Complex->Regenerated_Resin Elution_Buffer Elution Buffer (e.g., Formic Acid, Sorbitol) Elution_Buffer->Complex Shifts Equilibrium

Caption: Workflow of 5-BIPA binding and elution of glycoproteins.

Troubleshooting Guide: Low Glycoprotein Yield

Low recovery is a common challenge in affinity chromatography.[4][5] This section addresses specific issues you may encounter when using 5-BIPA for glycoprotein enrichment, providing both the underlying cause and actionable solutions.

Frequently Asked Questions (FAQs)
Q1: Why is my glycoprotein of interest not binding to the 5-BIPA resin?

Possible Cause 1: Suboptimal Binding Buffer pH

  • The Science: The formation of the cyclic boronate ester is a pH-dependent equilibrium. While 5-BIPA has a favorable pKa, the binding efficiency is still influenced by pH. If the pH of your binding buffer is too low, the boronic acid will be protonated, preventing the formation of the boronate-diol complex. Conversely, a pH that is too high can denature your protein.

  • Solution:

    • Verify pH: Always measure the pH of your binding buffer after all components have been added. Do not rely on the pH of the stock solutions.

    • Optimize pH: For 5-BIPA, the optimal binding pH is typically between 7.5 and 8.5.[1][3] Perform a small-scale pilot experiment with a pH gradient (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal binding condition for your specific glycoprotein.

Possible Cause 2: Interference from Buffer Components

  • The Science: Some common buffer components contain cis-diol groups (e.g., Tris, glycerol, some detergents) and can act as competitors, binding to the 5-BIPA resin and preventing your glycoprotein from interacting.

  • Solution:

    • Buffer Selection: Use buffers that do not contain competing diol groups. Phosphate, HEPES, and ammonium bicarbonate are generally safe choices.

    • Sample Preparation: If your sample is in a Tris-based or glycerol-containing buffer, perform a buffer exchange step using a desalting column or dialysis into the appropriate binding buffer before loading it onto the 5-BIPA column.

Possible Cause 3: Low Glycosylation or Inaccessible Glycans

  • The Science: The binding capacity of the resin is dependent on the number of accessible glycan structures on your protein. If your protein has a low degree of glycosylation or if the glycans are buried within the protein's tertiary structure, binding will be inefficient.

  • Solution:

    • Denaturation: For some proteins, partial denaturation under non-reducing conditions (e.g., with low concentrations of urea or guanidine hydrochloride in the binding buffer) can expose buried glycans. This should be approached with caution to avoid irreversible protein precipitation.

    • Enrichment of Glycopeptides: If enriching for intact glycoproteins proves difficult, consider digesting your protein sample with a protease like trypsin first. The resulting glycopeptides often have more accessible glycans and can be efficiently captured.[2][6]

Q2: My glycoprotein binds, but the recovery during elution is very low. What's going wrong?

Possible Cause 1: Inefficient Elution Conditions

  • The Science: Elution is achieved by shifting the binding equilibrium to favor dissociation. This is typically done by either lowering the pH to hydrolyze the boronate ester or by introducing a high concentration of a competing diol (like sorbitol) to displace the bound glycoprotein.[3][7] If your elution buffer is not strong enough, the glycoprotein will remain bound to the resin.

  • Solution:

    • Acidic Elution: A common and effective method is to use an acidic elution buffer. A solution of 1-5% formic acid or 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile is often used.[6][8]

    • Competitive Elution: If your protein is sensitive to low pH, use a high concentration of a competing diol like D-sorbitol (e.g., 100-200 mM) in your binding buffer.

    • Increase Incubation Time: Allow the elution buffer to incubate with the resin for a longer period (e.g., 10-30 minutes) before collecting the eluate.[6][8] This can be done by stopping the column flow intermittently.[9]

Possible Cause 2: Non-Specific Binding

  • The Science: Besides the specific boronate-diol interaction, glycoproteins can non-specifically adsorb to the chromatography matrix through hydrophobic or ionic interactions.[7] These non-specific interactions may not be disrupted by the standard elution methods, leading to low recovery.

  • Solution:

    • Washing Steps: Increase the stringency of your wash steps before elution. Include a wash with a higher salt concentration (e.g., 500 mM NaCl) to disrupt ionic interactions and a wash with a low concentration of a non-ionic detergent or organic solvent to reduce hydrophobic interactions.[8]

    • Blocking Agents: In some cases, adding a small amount of a blocking agent like bovine serum albumin (BSA) to the binding buffer can help to saturate non-specific binding sites on the resin. This is only suitable if the presence of BSA in the final eluate is acceptable.

Possible Cause 3: Protein Precipitation on the Column

  • The Science: Changes in buffer composition during the chromatography process (e.g., during elution) can sometimes cause the protein to precipitate on the column, leading to a significant loss of yield and potentially increased backpressure.[4][10]

  • Solution:

    • Solubility Modifiers: If you suspect precipitation, consider adding solubility-enhancing agents like arginine or a low percentage of a non-ionic detergent to your elution buffer.

    • Immediate pH Neutralization: When eluting with a low pH buffer, collect the fractions into a tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) to immediately raise the pH and prevent acid-induced precipitation or degradation.[4][9]

Summary of Key Parameters and Recommended Conditions
ParameterRecommended ConditionRationale & Key Considerations
Binding Buffer Phosphate, HEPES, or Ammonium BicarbonateAvoid buffers with cis-diol groups like Tris.
Binding pH 7.5 - 8.5Optimal for 5-BIPA's pKa, ensuring efficient boronate ester formation.[1]
Wash Buffer 1 Binding Buffer with 0.5 - 1.0 M NaClDisrupts non-specific ionic interactions.
Wash Buffer 2 Binding BufferRemoves residual salt before elution.
Elution Buffer (Acidic) 1-5% Formic Acid or 0.1% TFA in 50% AcetonitrileEffectively hydrolyzes the boronate ester bond.[6][8]
Elution Buffer (Competitive) 100-200 mM D-Sorbitol in Binding BufferA milder elution method for pH-sensitive proteins.
Incubation Time 30 minutes for binding; 10-30 minutes for elutionAllows sufficient time for the binding and elution reactions to reach equilibrium.[8]

Experimental Protocols

Protocol 1: Glycoprotein Enrichment from a Complex Protein Mixture
  • Resin Equilibration:

    • Prepare a slurry of 5-BIPA resin in the binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).

    • Pack the resin into a suitable column and wash with 5-10 column volumes (CV) of binding buffer.

  • Sample Preparation:

    • Ensure your protein sample is in the binding buffer. If necessary, perform a buffer exchange.

    • Centrifuge or filter the sample (0.22 or 0.45 µm) to remove any particulates.[4]

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column at a slow flow rate to maximize binding.

  • Washing:

    • Wash the column with 5 CV of binding buffer to remove unbound proteins.

    • Wash with 5 CV of high-salt wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 8.0).

    • Wash with another 5 CV of binding buffer to remove the excess salt.

  • Elution:

    • Apply the elution buffer (e.g., 1% Formic Acid in 50% Acetonitrile).

    • Stop the flow and allow the elution buffer to incubate with the resin for 15 minutes.

    • Resume the flow and collect the eluate in fractions. For acid elution, collect into tubes containing a neutralization buffer.

  • Regeneration:

    • Wash the column with 5 CV of elution buffer, followed by 10 CV of binding buffer to re-equilibrate the resin for future use.

Diagram: Troubleshooting Logic Flow

G Start Start: Low Glycoprotein Yield CheckBinding Problem Area: Binding? Start->CheckBinding CheckElution Problem Area: Elution? Start->CheckElution If protein is in flow-through CheckBinding->CheckElution No (Protein binds, low recovery) Binding_pH Check Binding Buffer pH (Is it 7.5-8.5?) CheckBinding->Binding_pH Yes Elution_Strength Increase Elution Strength (Lower pH? Add Sorbitol?) CheckElution->Elution_Strength Yes Binding_Buffer_Comp Check for Interfering Buffer Components (e.g., Tris) Binding_pH->Binding_Buffer_Comp pH OK Solution1 Solution: Optimize pH, Buffer Exchange Binding_pH->Solution1 pH Incorrect Glycan_Access Consider Glycan Accessibility (Low glycosylation? Buried?) Binding_Buffer_Comp->Glycan_Access Buffer OK Binding_Buffer_Comp->Solution1 Interference Found Solution2 Solution: Use Denaturants, Digest to Peptides Glycan_Access->Solution2 NonSpecific_Binding Improve Wash Steps (Add high salt/detergent) Elution_Strength->NonSpecific_Binding Still Low Yield Solution3 Solution: Optimize Elution Buffer, Increase Incubation Elution_Strength->Solution3 Precipitation Check for Precipitation (Neutralize eluate, add solubilizers) NonSpecific_Binding->Precipitation Still Low Yield NonSpecific_Binding->Solution3 Precipitation->Solution3

Caption: A logical guide for troubleshooting low yield in 5-BIPA enrichment.

References

  • Boronic acid-lectin affinity chromatography. 1. Simultaneous glycoprotein binding with selective or combined elution. PubMed. [Link]

  • Boronoisophthalic acid as a novel affinity ligand for the selective capture and release of glycoproteins near physiological pH. PubMed. [Link]

  • Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry. [Link]

  • Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. ACS Publications. [Link]

  • Use of boronic acid nanoparticles in glycoprotein enrichment. PubMed. [Link]

  • Workflow of the boronic acid‐based enrichment method for comprehensive... ResearchGate. [Link]

  • Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. NIH. [Link]

  • Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Springer Protocols. [Link]

  • A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics. Springer. [Link]

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]

  • Mechanism of Viral Glycoprotein Targeting by Membrane-associated-RING-CH Proteins. mBio. [Link]

  • CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. NIH. [Link]

  • Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. NIH. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with 5-Boronoisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 5-Boronoisophthalic acid and aiming to improve reaction efficiency, yield, and purity. We will move beyond standard protocols to address the unique challenges this trifunctional substrate presents, focusing on the underlying chemical principles to empower your experimental design.

The Challenge: Why this compound is Not a Typical Substrate

This compound is a valuable building block for creating complex, poly-aromatic structures. However, its unique structure—featuring a carboxylic acid and two boronic acid moieties on a single aromatic ring—introduces specific hurdles not encountered with simpler monofunctional boronic acids.

  • Poor Solubility: The high polarity imparted by three acidic functional groups makes this reagent poorly soluble in many common aprotic solvents used for Suzuki couplings (e.g., toluene, THF, dioxane).

  • Complex Reactivity: The presence of two boronic acid groups opens the door for undesired double-coupling reactions, leading to oligomerization or polymerization, which can be difficult to control and purify.

  • Protodeboronation: Like many boronic acids, this compound is susceptible to protodeboronation, where the C-B bond is cleaved, especially under harsh basic conditions or at elevated temperatures.[1][2]

This guide provides a systematic approach to overcoming these challenges through logical troubleshooting and protocol optimization.

Troubleshooting Guide: Diagnosing and Solving Common Issues

When a Suzuki coupling with this compound underperforms, a systematic diagnosis is key. The following table outlines common problems, their probable causes, and actionable solutions grounded in mechanistic understanding.

Problem Observed Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Poor Solubility: The boronic acid or the formed boronate salt is not sufficiently soluble in the reaction medium to participate in the catalytic cycle. 2. Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated by oxygen or other impurities.[3][4] 3. Inefficient Transmetalation: The base is not strong enough or soluble enough to activate the boronic acid into the more nucleophilic boronate species required for transmetalation.[5][6]1. Modify Solvent System: Use a more polar solvent mixture like Dioxane/H₂O, THF/H₂O, or DMF. The water helps dissolve the base and the boronate salt.[7] Consider adding a phase-transfer catalyst (e.g., TBAB) if using a biphasic system. 2. Catalyst & Ligand Selection: Use a pre-formed, air-stable Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst system (e.g., Buchwald precatalysts). For challenging substrates, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate both oxidative addition and reductive elimination.[2][3] Ensure rigorous degassing of all solvents and maintain a robust inert atmosphere (Argon or Nitrogen).[8] 3. Base Screening: Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.[3]
Significant Side Products 1. Homocoupling of Boronic Acid: Presence of oxygen can lead to oxidative homocoupling of the boronic acid, forming a bibenzoic acid derivative.[9] 2. Protodeboronation: The C-B bond is cleaved by a proton source (often water or acidic impurities), leading to the formation of isophthalic acid. This is exacerbated by high temperatures and harsh bases.[1][2] 3. Uncontrolled Double Coupling: Both boronic acid groups react, leading to polymers or undesired symmetrical products, especially when using >2 equivalents of the coupling partner.1. Rigorous Degassing: Perform several freeze-pump-thaw cycles on your solvent or bubble argon/nitrogen through the solvent for at least 30 minutes prior to use.[9] 2. Milder Conditions & Protection: Use a milder base like KF. Run the reaction at the lowest temperature that affords a reasonable rate.[3] For a more robust solution, convert the boronic acid to a more stable boronic ester (e.g., pinacol ester) in situ or as a separate step. Boronic esters are significantly more resistant to protodeboronation.[1][3] 3. Stoichiometric Control: Carefully control the stoichiometry. To favor mono-coupling, use the aryl halide as the limiting reagent (e.g., 1.0 equiv) and a slight excess of this compound (e.g., 1.1-1.2 equiv).
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: The palladium catalyst is falling out of the catalytic cycle. This can be due to ligand degradation or coordination of the product/substrate to the metal center. 2. Poor Mass Transfer: In a heterogeneous mixture (due to poor solubility), the reagents are not interacting effectively.1. Increase Catalyst/Ligand Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may help maintain a sufficient concentration of active catalyst.[4] 2. Improve Agitation & Solvent Choice: Ensure vigorous stirring. If the reaction remains a slurry, a different solvent system that achieves homogeneity is the best solution.

Visualizing the Path to Success

A logical workflow is essential for efficiently troubleshooting a complex reaction. The following diagram outlines a decision-making process for optimizing your Suzuki coupling.

G cluster_0 Initial Reaction & Analysis cluster_1 Troubleshooting Pathway cluster_2 Optimization Steps start Run Initial Suzuki Coupling (Standard Conditions) analyze Analyze Reaction Outcome (LC-MS, TLC, NMR) start->analyze decision Low Yield or Complex Mixture? analyze->decision solubility Issue: Poor Solubility? (Visual Inspection) decision->solubility Yes success High Yield & Purity Achieved decision->success No side_products Issue: Side Products? (Homocoupling, Deborylation) solubility->side_products No optimize_solvent Optimize Solvent System (e.g., Dioxane/H₂O, add PTC) solubility->optimize_solvent Yes no_conversion Issue: No/Low Conversion? side_products->no_conversion No protect_boronic Protect as Boronic Ester (e.g., Pinacol) side_products->protect_boronic Yes optimize_conditions Screen Ligands & Bases (e.g., XPhos, K₃PO₄) no_conversion->optimize_conditions Yes optimize_solvent->analyze Re-evaluate check_reagents Check Reagent Purity & Degas Rigorously optimize_conditions->check_reagents protect_boronic->analyze Re-evaluate check_reagents->analyze

Caption: A logical workflow for diagnosing and optimizing Suzuki reactions.

The Catalytic Cycle: Focus on Key Steps

Understanding the mechanism is key to rational optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[10][11][12] For this compound, the transmetalation step is often the bottleneck.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation (Rate-Limiting Step) pd_complex->transmetal di_organo Ar-Pd(II)L₂-Ar' transmetal->di_organo red_elim Reductive Elimination di_organo->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ (Activated) boronic_acid->boronate Activation is critical boronate->transmetal

Caption: The Suzuki catalytic cycle highlighting the critical base activation step.

Experimental Protocols

Protocol 1: General Procedure for Mono-Coupling (Starting Point)

This protocol is a robust starting point for coupling with this compound, designed to favor mono-substitution.

  • Glassware Preparation: Thoroughly oven-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv, limiting reagent), this compound (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, quickly weigh the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and add it to the flask against a positive flow of inert gas.

  • Degassing: Seal the flask with a septum and purge with inert gas for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v, to achieve a 0.1 M concentration relative to the aryl halide) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[13] Look for the disappearance of the limiting aryl halide.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid and any unreacted boronic acids, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Screening Ligands and Bases for Optimal Performance

When the general protocol yields suboptimal results, a systematic screen is necessary.

  • Setup: Prepare an array of reaction tubes (e.g., in a parallel synthesis block or individual vials).

  • Reagents: To each tube, add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • Variable Addition:

    • Bases: Add a different base to designated tubes (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF - all 3.0 equiv).

    • Catalyst/Ligand: Prepare stock solutions of different palladium sources and ligands if necessary. Add the chosen catalyst system to each tube (e.g., Pd₂(dba)₃ with XPhos, Pd(OAc)₂ with SPhos, Pd(PPh₃)₄).

  • Execution: Add degassed solvent, purge with inert gas, and run all reactions at the same temperature (e.g., 90 °C) for a set time (e.g., 12 hours).

  • Analysis: Analyze a small aliquot from each reaction by LC-MS to determine the percent conversion and identify the most promising conditions for further optimization.

Frequently Asked Questions (FAQs)

Q1: My this compound and base are not dissolving, even in a dioxane/water mixture. What can I do? This is a very common issue. First, ensure your base is finely powdered. Second, try increasing the proportion of water (e.g., from 4:1 to 3:1 or 2:1 dioxane/water). If solubility remains poor, consider a different solvent system altogether, such as DMF/water or DME/water. Vigorous stirring is also essential.[7]

Q2: How do I selectively achieve mono-coupling versus di-coupling? Stoichiometry is your primary tool. Use the aryl halide as the limiting reagent. By using only a small excess of this compound (1.1-1.2 equivalents), you statistically favor the reaction of only one boronic acid group per molecule. If di-coupling is still a major issue, you may need to consider a protecting group strategy for one of the boronic acid functions.

Q3: My main side product is the homocoupling of my aryl halide. How do I prevent this? Aryl halide homocoupling is less common than boronic acid homocoupling but can occur. It often points to a problem in the catalytic cycle, specifically a slow transmetalation step. This allows the Ar-Pd(II)-X intermediate to undergo side reactions. The solution is to accelerate transmetalation by using a stronger base (K₃PO₄, Cs₂CO₃) and ensuring all components are well-dissolved. Using a more electron-rich ligand can also help.

Q4: Is it better to use the boronic acid directly or convert it to a pinacol ester first? For difficult couplings, converting to a pinacol boronic ester (BPin) is often a superior strategy.[3] Pinacol esters are significantly more stable to protodeboronation, are less polar (improving solubility in organic solvents), and are easier to handle and purify.[1] While it adds an extra synthetic step, the improved reliability and yield in the subsequent Suzuki coupling often justify it.

Q5: How can I effectively monitor the reaction progress when TLC spots are overlapping? When starting materials and products have similar polarities, TLC can be ambiguous.[7] High-Performance Liquid Chromatography (HPLC) or LC-MS are the preferred methods for accurately monitoring these reactions.[14] They provide clear quantitative data on the consumption of starting materials and the formation of the product. If available, benchtop NMR spectroscopy can also be used to directly monitor the reaction mixture without workup.[15]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki reaction - Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023).
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018).
  • SUZUKI REACTION MONITORING - Advion.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
  • Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling - Benchchem.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development - Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). DOI:10.1039/C3CS60197H
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016).
  • Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid - Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018).
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (2016).
  • Technical Support Center: Optimizing 5-Bromophthalide Suzuki Coupling - Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. (2013).
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications. (2017).

Sources

Technical Support Center: 5-Boronoisophthalic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Boronoisophthalic acid (5-BIPA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of 5-BIPA stability in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reproducibility of your experiments.

Introduction to this compound Stability

This compound is a versatile molecule, widely utilized as a linker in the synthesis of Metal-Organic Frameworks (MOFs) due to its thermal and chemical stability in the solid state.[1] However, like many boronic acids, its stability in solution is a critical parameter that can be influenced by a variety of factors, including pH, solvent composition, temperature, and exposure to light and oxygen. Understanding and controlling these factors is paramount for successful and reproducible experimental outcomes.

The primary degradation pathways for boronic acids are oxidative deboronation and protodeboronation. Oxidative deboronation involves the cleavage of the carbon-boron bond by reactive oxygen species, resulting in the formation of a hydroxyl group and boric acid.[1] Protolytic cleavage of the C-B bond, or protodeboronation, can also occur, particularly under harsh acidic or basic conditions. The presence of two electron-withdrawing carboxylic acid groups on the isophthalic acid backbone of 5-BIPA influences the electronic properties of the boronic acid moiety, which can affect its susceptibility to these degradation pathways.[1]

This guide provides a comprehensive resource for identifying, understanding, and mitigating stability issues associated with 5-BIPA in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of 5-BIPA in solution is primarily influenced by:

  • pH: The pH of the solution affects the ionization state of both the boronic acid and the carboxylic acid groups, which in turn influences solubility and reactivity. The formation and stability of boronate esters, a common strategy to protect the boronic acid group, are also highly pH-dependent.[1]

  • Solvent: The choice of solvent can impact the solubility of 5-BIPA and the rate of degradation. Protic solvents, especially water, can participate in hydrolysis reactions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, such as thermal decomposition and hydrolysis.

  • Oxygen: The presence of dissolved oxygen can promote oxidative deboronation.

  • Light: Exposure to UV or visible light can induce photodegradation.

Q2: What is the expected solubility of this compound?

A2: While specific solubility data for 5-BIPA is not extensively published, we can infer its properties from related compounds. Isophthalic acid has low solubility in cold water but is freely soluble in alcohol.[2] 5-Bromoisophthalic acid is reported to be insoluble in water.[3] Given its polar carboxylic acid groups and the boronic acid moiety, 5-BIPA is expected to have limited solubility in non-polar organic solvents and moderate solubility in polar organic solvents and aqueous solutions, particularly at pH values where the carboxylic acid groups are deprotonated. For practical purposes, solvents such as DMSO, DMF, and methanol are often good starting points for preparing stock solutions.

Q3: What are the pKa values for this compound?

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.[5] A well-developed HPLC method should be able to separate the intact 5-BIPA from its potential degradation products. For structural elucidation of unknown degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.[5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, can also be a powerful tool for monitoring changes in the chemical structure of 5-BIPA in solution.[1][6]

Q5: What are some common degradation products of this compound?

A5: Based on the known degradation pathways of arylboronic acids, the primary degradation product from oxidative deboronation would be 5-hydroxyisophthalic acid . Protodeboronation would result in the formation of isophthalic acid . Other degradation products may arise from further reactions of these primary degradants or from reactions involving the carboxylic acid groups under harsh conditions.

Troubleshooting Guide: 5-BIPA Solution Instability

This section provides a structured approach to troubleshooting common stability issues encountered when working with this compound solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Precipitation or cloudiness in the solution. 1. Poor solubility of 5-BIPA in the chosen solvent. 2. Change in pH leading to precipitation. 3. Formation of insoluble degradation products.1. Solvent Optimization: Try a different solvent or a co-solvent system (e.g., DMSO/water, DMF/water). Gentle heating and sonication may aid dissolution. 2. pH Adjustment: Adjust the pH of the solution. Increasing the pH will deprotonate the carboxylic acid groups, which generally increases aqueous solubility. 3. Filtration and Analysis: Filter the precipitate and analyze both the solid and the supernatant by a suitable analytical method (e.g., HPLC, NMR) to identify the components.
Loss of compound potency or inconsistent experimental results. 1. Degradation of 5-BIPA over time. 2. Oxidative degradation due to exposure to air. 3. Hydrolysis in aqueous solutions.1. Fresh Preparation: Prepare solutions fresh before each experiment. 2. Inert Atmosphere: Degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Aprotic Solvents: For long-term storage, consider using anhydrous aprotic solvents like DMSO or DMF and store at low temperatures.
Appearance of new peaks in HPLC chromatograms. 1. Formation of degradation products. 2. Photodegradation from exposure to light. 3. On-column degradation during HPLC analysis.1. Forced Degradation Studies: Perform forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products.[7] 2. Light Protection: Store solutions in amber vials or protect them from light. 3. HPLC Method Optimization: Use a faster analytical method to reduce on-column time. Ensure the mobile phase pH is compatible with the compound's stability.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation is essential for quantitative applications.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or monitor a wider range with a PDA detector)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9]

  • Preparation of Stock Solution: Prepare a stock solution of 5-BIPA at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of 5-BIPA at 105 °C for 24 hours.

    • Also, incubate the stock solution at 60 °C for 24 hours.

    • Prepare solutions of the heat-stressed samples for HPLC analysis.

  • Photostability Testing:

    • Expose a solid sample and a solution of 5-BIPA to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil under the same conditions.

    • After a defined period, prepare solutions of both the exposed and control samples for HPLC analysis.

Visualization of Concepts

Degradation Pathway of this compound

G BIPA This compound Oxidation Oxidative Conditions (e.g., H2O2) BIPA->Oxidation Hydrolysis Hydrolytic Conditions (Acid/Base) BIPA->Hydrolysis Hydroxy 5-Hydroxyisophthalic Acid Oxidation->Hydroxy Oxidative Deboronation Isophthalic Isophthalic Acid Hydrolysis->Isophthalic Protodeboronation

Caption: Potential degradation pathways of this compound in solution.

Troubleshooting Workflow for 5-BIPA Solution Instability

G start Instability Observed (Precipitation, Degradation) check_solubility Is the compound fully dissolved? start->check_solubility check_degradation Are new peaks observed in HPLC? check_solubility->check_degradation Yes optimize_solvent Optimize Solvent/Co-solvent System check_solubility->optimize_solvent No fresh_solution Prepare Fresh Solution check_degradation->fresh_solution Yes adjust_ph Adjust pH optimize_solvent->adjust_ph adjust_ph->check_solubility inert_atmosphere Use Inert Atmosphere fresh_solution->inert_atmosphere protect_light Protect from Light inert_atmosphere->protect_light optimize_hplc Optimize HPLC Method protect_light->optimize_hplc solution_stable Solution is Stable optimize_hplc->solution_stable

Sources

preventing side reactions in 5-Boronoisophthalic acid applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Boronoisophthalic Acid Applications

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding this compound

Before troubleshooting reactions, a foundational understanding of the reagent's properties, stability, and handling requirements is essential.

Q1: What are the key stability concerns for this compound and how should I store it?

A1: this compound, like many arylboronic acids, is susceptible to degradation, which can compromise reaction outcomes. The primary concerns are:

  • Hygroscopicity: The compound can absorb moisture from the air. While not immediately degrading, this can affect weighing accuracy and introduce water into sensitive reactions.

  • Thermal Decomposition: Although relatively stable at room temperature, prolonged exposure to high heat can lead to decomposition.

  • Oxidative Instability: Boronic acids can be susceptible to oxidation.[1]

Best Practices for Storage: To ensure the integrity of your reagent, adhere to the following storage protocols:

  • Container: Store in a tightly sealed, airtight container.[2]

  • Environment: Keep in a cool, dry, and dark place, such as a desiccator or a controlled-atmosphere glovebox.[3][4]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to minimize both moisture and oxygen exposure.

Section 2: Troubleshooting Common Side Reactions in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a primary application for this compound. However, several side reactions can diminish the yield of the desired biaryl product. The most prevalent issues are protodeboronation and homocoupling.

Protodeboronation: The Unwanted Protonolysis

Q2: I'm observing significant formation of isophthalic acid in my reaction mixture, indicating loss of the boronic acid group. What is causing this protodeboronation and how can I prevent it?

A2: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[5] This is a common side reaction for arylboronic acids, especially under the basic and often heated conditions of Suzuki coupling.[6][7]

Causality: The mechanism is highly dependent on pH and reaction conditions. Under basic conditions, the boronic acid forms a more reactive boronate species ([ArB(OH)₃]⁻). This species can then be protonated by a proton source (like water) at the ipso-carbon, leading to the cleavage of the C-B bond.[8][9] Elevated temperatures significantly accelerate this degradation pathway.[6]

Mitigation Strategies:

StrategyRationale & ExplanationRecommended Action
Use Milder Bases Strong bases (e.g., NaOH, KOH) create a high pH environment that accelerates protodeboronation.[10] Milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often sufficient to facilitate the catalytic cycle without excessively promoting the side reaction.[6]Switch from strong hydroxides to milder carbonate or phosphate bases. Finely powder the base to improve its solubility and reactivity.[6]
Lower Reaction Temperature The rate of protodeboronation is highly temperature-dependent.[6] Running the reaction at the lowest effective temperature can suppress this side reaction while still allowing the desired coupling to proceed.Determine the minimum temperature required for your specific substrates. Consider screening temperatures from 60°C to 100°C.
Protect the Boronic Acid Converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA ester, can protect it from premature decomposition.[5][6] These derivatives slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low.If protodeboronation is severe, consider synthesizing the corresponding 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid (the BPin ester).
Anhydrous Conditions For highly sensitive substrates, minimizing the primary proton source (water) can be effective.[6]Use anhydrous solvents and bases. Note that a small amount of water can sometimes be beneficial for base solubility and transmetalation, so this must be optimized carefully.[11]
Homocoupling: The Dimerization Problem

Q3: My purification is complicated by a significant amount of a symmetrical biaryl byproduct derived from this compound. What causes this homocoupling?

A3: Homocoupling is the palladium-catalyzed dimerization of two boronic acid molecules, resulting in a symmetrical biaryl.[12] This side reaction consumes your starting material and catalyst, lowering the yield of the desired cross-coupled product.

Causality: There are two primary mechanisms for homocoupling:

  • Oxygen-Mediated: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid to form the homocoupled product.[12][13]

  • Pd(II)-Mediated: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can react directly with the boronic acid to generate the homocoupled dimer before the catalytic cycle is fully established.[12][13] This is particularly prevalent with electron-deficient arylboronic acids.[14]

Mitigation Strategies:

StrategyRationale & ExplanationRecommended Action
Rigorous Degassing The most effective way to prevent oxygen-mediated homocoupling is to thoroughly remove all dissolved oxygen from the reaction mixture.[13]Before adding the catalyst, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive inert gas pressure throughout the reaction.[6]
Choice of Catalyst & Ligand Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) can reduce the initial Pd(II)-mediated pathway. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.[6][15]If using a Pd(II) precatalyst, consider adding a reducing agent like potassium formate.[13] For difficult couplings, switch to a more active ligand system.
Control Stoichiometry Having the aryl halide present as the limiting reagent can sometimes lead to an excess of boronic acid at the end of the reaction, which may then homocouple.Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid large excesses. In some cases, adding the boronic acid portion-wise can help.

Section 3: Visualizing Reaction Pathways

Understanding the interplay between the desired catalytic cycle and off-cycle side reactions is key to effective troubleshooting.

Suzuki_Cycle_Side_Reactions pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L_n-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Desired Product) reductive_elim->product aryl_halide R¹-X aryl_halide->oxidative_add Electrophile boronic_acid R²-B(OH)₂ (this compound) boronic_acid->transmetalation Nucleophile protodeboronation Protodeboronation boronic_acid->protodeboronation H₂O, Base, Temp. homocoupling Homocoupling boronic_acid->homocoupling O₂, Pd(II) base Base base->transmetalation Activation deboronated_product R²-H (Isophthalic acid) protodeboronation->deboronated_product dimer_product R²-R² (Dimer Byproduct) homocoupling->dimer_product

Caption: Suzuki-Miyaura cycle with key side reactions.

Section 4: Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound to Minimize Side Reactions

Disclaimer: This is a general starting point. Optimization for specific substrates is highly recommended.

1. Reagent Preparation and Degassing: a. To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[6] b. Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. c. Prepare the solvent mixture (e.g., Dioxane/H₂O 4:1) in a separate flask and degas it by sparging with an inert gas for at least 30 minutes.[6]

2. Reaction Assembly: a. Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask containing the solids via a syringe. b. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand (if applicable) to the flask as a solid or in a small amount of degassed solvent.

3. Reaction Execution: a. Heat the reaction mixture to the desired temperature (start by screening at 80 °C). b. Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent and the appearance of byproducts.

4. Workup and Purification: a. Once complete, cool the reaction to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate) and water. c. If carboxylic acids are present, an acidic or basic wash can aid purification. For example, a basic wash (e.g., sat. NaHCO₃) can remove unreacted this compound. d. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_protodeboronation LC-MS shows Isophthalic Acid (M.W. ~166)? start->check_protodeboronation proto_yes YES (Protodeboronation) check_protodeboronation->proto_yes  Yes check_homocoupling LC-MS shows Dimer Byproduct? check_protodeboronation->check_homocoupling  No action_proto1 1. Lower Temperature proto_yes->action_proto1 action_proto2 2. Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) action_proto1->action_proto2 action_proto3 3. Use BPin or MIDA Ester action_proto2->action_proto3 homo_yes YES (Homocoupling) check_homocoupling->homo_yes  Yes no_reaction NO (Starting Materials Remain) check_homocoupling->no_reaction  No action_homo1 1. Rigorously Degas Solvent & Reaction homo_yes->action_homo1 action_homo2 2. Use Pd(0) Catalyst or More Active Ligand action_homo1->action_homo2 action_no_reaction1 1. Increase Temperature no_reaction->action_no_reaction1 action_no_reaction2 2. Screen Ligand/Catalyst action_no_reaction1->action_no_reaction2 action_no_reaction3 3. Check Reagent Purity action_no_reaction2->action_no_reaction3

Sources

Technical Support Center: Purification of 5-Boronoisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Boronoisophthalic acid (5-BIPA). This resource is designed for researchers, scientists, and drug development professionals who utilize 5-BIPA as a critical building block and require high-purity material for their applications. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.

The Critical Need for Purity in this compound Applications

This compound is a versatile bifunctional organic linker, prized for its role in the synthesis of Metal-Organic Frameworks (MOFs).[1][2] The compound's rigid isophthalate backbone and its dual carboxylate and boronic acid functionalities allow for the construction of complex, porous networks. The success of these advanced applications hinges on the exceptional purity of the 5-BIPA linker.

Common impurities can arise from the synthetic route, which often involves the transformation of precursors like 5-bromoisophthalic acid or 5-nitroisophthalic acid.[3][4][5] These impurities may include:

  • Unreacted Starting Materials: Residual 5-bromoisophthalic acid or other precursors.[6][7]

  • Synthetic Intermediates: Such as 5-aminoisophthalic acid from the reduction of a nitro group.[8]

  • Side-Products: Compounds formed from competing reaction pathways.

  • Boroxine: The cyclic trimeric anhydride of the boronic acid, formed through intermolecular dehydration. This is a very common impurity for all boronic acids and exists in equilibrium with the parent acid.[9][10][11]

The presence of these impurities can lead to defects in the crystal lattice of MOFs, unpredictable reaction kinetics, and unreliable experimental outcomes.

Primary Purification Methodologies: A Practical Guide

The purification strategy for 5-BIPA must be chosen based on the nature and quantity of the impurities present. Below are the most effective and commonly employed techniques.

Recrystallization

Recrystallization is the most powerful and widely used technique for purifying solid organic compounds.[12] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve a large amount of 5-BIPA at its boiling point but only a very small amount at low temperatures (e.g., 0-4°C).[12]

Experimental Protocol: Standard Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of crude 5-BIPA in various solvents (see Table 1 for suggestions). Water, or a co-solvent system like ethanol/water or methanol/water, is often a good starting point due to the polar nature of the carboxylic and boronic acid groups.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude solid. It is crucial to use the minimum volume to ensure the solution is saturated, maximizing yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Chilling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Dry the crystals thoroughly under vacuum.

Acid-Base Extraction

This technique leverages the acidic nature of 5-BIPA's carboxylic and boronic acid groups to separate it from neutral or basic impurities.

Causality: By treating the crude mixture with an aqueous base (e.g., NaOH, NaHCO₃), the acidic 5-BIPA is deprotonated to form a water-soluble salt. Neutral organic impurities will remain in an immiscible organic solvent layer and can be separated. Subsequent acidification of the aqueous layer with a strong acid (e.g., HCl) will re-protonate the salt, causing the purified 5-BIPA to precipitate out of the solution.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 5-BIPA in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a mild base (e.g., 1 M NaHCO₃). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the 5-BIPA salt) into a clean flask. Repeat the extraction of the organic layer 1-2 more times with fresh aqueous base to ensure complete recovery.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl with stirring until the solution is acidic (test with pH paper). The purified 5-BIPA will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification via Diethanolamine Adduct Formation

Boronic acids are known to form stable, reversible covalent complexes with 1,2-diols and certain aminoalcohols.[13] Diethanolamine is particularly effective, often forming a highly crystalline adduct with the boronic acid that can be easily precipitated and isolated, leaving impurities behind in the solution.[14][15]

Causality: The diethanolamine forms a five-membered ring with the boron atom. This adduct is often significantly less soluble than the parent boronic acid or its impurities, allowing for its selective crystallization. The pure boronic acid can then be regenerated by treatment with an acid.

Experimental Protocol: Diethanolamine Adduct

  • Adduct Formation: Dissolve the crude 5-BIPA in a hot solvent like ether or an ethanol/ether mixture. Add a stoichiometric amount of diethanolamine.

  • Crystallization: Allow the solution to cool. The diethanolamine adduct should crystallize and precipitate.

  • Isolation: Collect the crystalline adduct by vacuum filtration and wash with cold ether.

  • Regeneration: To recover the free boronic acid, suspend the adduct in an organic solvent (e.g., ethyl acetate) and wash it with an acidic aqueous solution (e.g., 1 M HCl) or a saturated boric acid solution.[15] The diethanolamine will be protonated and move into the aqueous layer, leaving the purified 5-BIPA in the organic layer.

  • Final Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used for dissolution. 2. The solution was cooled too rapidly. 3. The product has significant solubility in the cold solvent.1. Boil off some of the solvent to re-saturate the solution and cool again. 2. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. 3. Try a different solvent or a co-solvent system where the product is less soluble when cold.
Product Fails to Crystallize 1. The solution is not sufficiently saturated. 2. High concentration of impurities inhibiting crystal nucleation. 3. Solution is supersaturated but nucleation has not begun.1. Carefully evaporate some of the solvent. 2. Attempt a different purification method (e.g., acid-base extraction) to remove the problematic impurities first. 3. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure product.
Product Appears Oily or Gummy 1. Impurities are depressing the melting point. 2. The chosen solvent is not appropriate, causing the product to "oil out" instead of crystallizing.1. The product likely requires further purification. Consider a second recrystallization or a different technique. 2. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the product is less soluble, and re-cool.
Persistent Impurity Identified as Boroxine The boroxine is in equilibrium with the boronic acid, formed via loss of water.[9][16] This is common in anhydrous or hot conditions.Recrystallize from a solvent system containing water (e.g., ethanol/water). The presence of water will shift the equilibrium back towards the desired boronic acid via hydrolysis.[11]
Product Degradation During Heating Boronic acids can undergo thermal protodeboronation (loss of the B(OH)₂ group).[15]Minimize the time the solution is kept at high temperatures. Use the lowest temperature necessary for dissolution. If sensitivity is high, consider purification methods that operate at room temperature, such as acid-base extraction or adduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound? A: There is no universal "best" solvent, as the ideal choice depends on the specific impurities you are trying to remove. However, due to the polarity of the molecule, a good starting point is often a mixture of water and a water-miscible organic solvent like ethanol or methanol. Purely organic solvents like ethyl acetate or dimethylformamide (DMF) have also been used for related isophthalic acid derivatives.[17] Always perform small-scale solubility tests first.

Q2: How can I definitively confirm the purity of my final product? A: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment of non-volatile compounds.[18] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is excellent for structural confirmation and identifying impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide molecular weight information for both the product and any impurities.[18] A sharp, well-defined melting point is also a good indicator of high purity.

Q3: I see complex signals in my ¹H NMR that don't match the product. Could this be the boroxine? A: Yes, this is a strong possibility. Boroxine formation breaks the symmetry of the molecule, leading to more complex aromatic signals. If you suspect a boroxine is present, try dissolving a sample in a deuterated solvent containing a drop of D₂O and retaking the NMR. The D₂O should help hydrolyze the boroxine back to the boronic acid, simplifying the spectrum.

Q4: Is column chromatography a viable purification method? A: Standard silica gel chromatography is generally not recommended for boronic acids. They are often highly polar and can irreversibly bind to the acidic silica gel or decompose on the stationary phase.[14][15] Reversed-phase (C18) chromatography can be successful but often requires extensive method development and can be difficult to scale up.[15] For laboratory scale, recrystallization or adduct formation is usually more practical.

Q5: What are the best practices for storing purified this compound? A: Store the compound in a tightly sealed container in a cool, dry environment, preferably in a desiccator. This minimizes both the absorption of atmospheric moisture and the potential for dehydration to the boroxine. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to prevent slow oxidation.

Data Summary and Workflow

Table 1: Potential Recrystallization Solvents for this compound and Related Compounds
Solvent/SystemRationale & Expected OutcomeReference(s)
Water High polarity matches the solute. Good for removing less polar impurities. Solubility may be low, requiring larger volumes.[4]
Ethanol/Water A versatile co-solvent system. The ratio can be tuned to achieve ideal solubility characteristics.[17]
Methanol Lower alcohols are effective solvents for related brominated isophthalic acids.[19][20][19][20]
Ethyl Acetate A moderately polar solvent; may be effective for removing highly polar or insoluble impurities.[7]
Dimethylformamide (DMF) A highly polar aprotic solvent that can dissolve many carboxylic acids. Use with caution due to its high boiling point.[17]
Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting a purification strategy based on initial analysis of the crude material.

Purification_Workflow start Crude 5-BIPA Analysis (e.g., TLC, ¹H NMR) impurity_type What is the primary impurity? start->impurity_type boroxine_check Is it Boroxine? impurity_type->boroxine_check Multiple or Unknown Impurities nonpolar_check Is it a non-polar organic impurity? boroxine_check->nonpolar_check No recryst_h2o Recrystallize from Aqueous Solvent System (e.g., EtOH/H₂O) boroxine_check->recryst_h2o Yes start_mat_check Is it unreacted starting material? nonpolar_check->start_mat_check No acid_base Perform Acid-Base Extraction nonpolar_check->acid_base Yes recryst_diff Recrystallize from a different solvent system start_mat_check->recryst_diff Yes adduct Try Diethanolamine Adduct Formation start_mat_check->adduct No / Inseparable by Recrystallization final_product Pure 5-BIPA recryst_h2o->final_product acid_base->final_product recryst_diff->final_product adduct->final_product

Caption: Decision tree for selecting a purification technique.

References

  • DHall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Kua, J., & Iovine, P. M. (2009). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 113(33), 9438–9447.
  • Stoll, T., & Iovine, P. M. (2010). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Dalton Transactions, 39(6), 1423-1431.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Boroxine. Retrieved from [Link]

  • Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry.
  • Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

  • University Course Material. (n.d.).
  • Gelmont, M., & Oren, J. (2002). A new route for the preparation of 5-hydroxyisophthalic acid. Organic Process Research & Development, 6(5), 591-596.
  • Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.
  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • ResearchGate. (2002). A New Route for the Preparation of 5-Hydroxyisophthalic Acid. Retrieved from [Link]

  • TREA. (n.d.).
  • Phosgene-Pharma. (2025). Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. Retrieved from [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014). What is a best method and solvent to recrystallise 5-acetoxyisophthalic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). JPH10306067A - Production of 5-aminoisophthalic acid.

Sources

Technical Support Center: Enhancing 5-Boronoisophthalic Acid Binding Affinity for Glycoproteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Boronoisophthalic acid (5-BIPA) for glycoprotein applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and optimize your results. Our focus is on explaining the underlying scientific principles to empower you to make informed decisions in your experimental design.

The Core Mechanism: Understanding the 5-BIPA-Glycan Interaction

The utility of this compound, like other arylboronic acids, is rooted in its ability to form reversible covalent bonds with cis-1,2- or cis-1,3-diols, which are abundant in the glycan moieties of glycoproteins.[1][2] This interaction is highly dependent on pH. In aqueous solutions, 5-BIPA exists in equilibrium between a neutrally charged, trigonal planar form and an anionic, tetrahedral boronate form.[3][4] The tetrahedral form is the active species that reacts with diols to form stable five- or six-membered cyclic esters.[5] Critically, the formation of this active tetrahedral species is favored at a pH equal to or greater than the pKa of the boronic acid.[3][6] 5-BIPA has a pKa of approximately 7.8, making it particularly well-suited for binding glycoproteins under conditions close to physiological pH, which minimizes the risk of protein degradation.[7][8]

G Figure 1. pH-Dependent Glycoprotein Binding Mechanism cluster_equilibrium 5-BIPA Equilibrium (pH-Dependent) cluster_binding Binding to Glycoprotein Trigonal Trigonal 5-BIPA (Inactive at low pH) Tetrahedral Tetrahedral Boronate (Active at pH ≥ pKa) Trigonal->Tetrahedral + OH⁻ Tetrahedral->Trigonal + H⁺ Complex Cyclic Boronate Ester (Stable Complex) Tetrahedral->Complex + cis-diol Glycoprotein Glycoprotein with cis-diol

Caption: Figure 1. pH-Dependent Glycoprotein Binding Mechanism.

Troubleshooting Guide

This section addresses specific problems you may encounter during glycoprotein enrichment or analysis using 5-BIPA-functionalized materials (e.g., affinity columns, magnetic beads).

Question 1: Why is my glycoprotein recovery low after affinity chromatography?

Answer: Low recovery is a common issue that can stem from several factors, from suboptimal binding conditions to inefficient elution.

Potential Causes & Solutions:

  • Incorrect Binding pH: The binding interaction is critically pH-dependent. For 5-BIPA, with a pKa of ~7.8, the binding efficiency increases significantly as the pH approaches and surpasses this value.[7] If your binding buffer pH is too low (e.g., pH < 7.5), the equilibrium will favor the inactive trigonal form of the boronic acid, leading to poor capture.

    • Solution: Ensure your binding buffer is at a pH of 8.0-8.5. Always prepare buffers fresh and validate the pH before use.

  • Presence of Competing Amines: Buffers containing primary or secondary amines (e.g., Tris, glycine) can compete with glycans for binding to the boronic acid, significantly reducing enrichment efficiency.[9][10]

    • Solution: Switch to an amine-free buffer system, such as carbonate-bicarbonate or phosphate buffers, for the binding and wash steps.[9]

  • Inefficient Elution: The boronate ester bond is stable at alkaline pH and dissociates under acidic conditions.[5] If your elution buffer is not sufficiently acidic or if the incubation time is too short, the captured glycoproteins will not be fully released.

    • Solution: Use a low pH elution buffer (e.g., pH 2-4, such as 1% trifluoroacetic acid or 100 mM ammonium acetate at pH 3).[11][12] Alternatively, competitive elution with a high concentration of a cis-diol-containing molecule like sorbitol (e.g., 100-200 mM) at a neutral or slightly alkaline pH can be used for a milder elution.[11]

  • Low Abundance of Target Glycoprotein: Boronic acid-glycan interactions are relatively weak compared to antibody-antigen interactions.[13] If your target glycoprotein is present at very low concentrations in a complex sample, it may be outcompeted by more abundant glycoproteins or non-specific binders.

    • Solution: Increase the amount of starting material or consider a pre-enrichment step to remove high-abundance non-glycoproteins like albumin. Additionally, increasing the incubation time during the binding step can improve the capture of low-abundance targets.

G Figure 2. Troubleshooting Low Glycoprotein Recovery Start Problem: Low Glycoprotein Yield Check_pH Is Binding Buffer pH in the 8.0-8.5 range? Start->Check_pH Check_Buffer Is the buffer amine-free (e.g., Tris)? Check_pH->Check_Buffer Yes Sol_pH Solution: Adjust pH to 8.0-8.5. Check_pH->Sol_pH No Check_Elution Is elution effective? (Acidic pH or Competitor) Check_Buffer->Check_Elution Yes Sol_Buffer Solution: Switch to Carbonate or Phosphate buffer. Check_Buffer->Sol_Buffer No Check_Abundance Is the target glycoprotein in low abundance? Check_Elution->Check_Abundance Yes Sol_Elution Solution: Use lower pH (2-4) or add Sorbitol. Check_Elution->Sol_Elution No Sol_Abundance Solution: Increase sample input or pre-enrich sample. Check_Abundance->Sol_Abundance Yes G Figure 3. Glycoprotein Enrichment Workflow Start Start: Protein Sample Step1 1. Bead Equilibration Equilibrate 5-BIPA beads with Binding Buffer Start->Step1 Step2 2. Binding Incubate sample with beads (e.g., 1h, 4°C, rotating) Step1->Step2 Step3 3. Washing Wash beads 3-5x with Wash Buffer to remove non-specific binders Step2->Step3 Step4 4. Elution Incubate beads with Elution Buffer to release captured glycoproteins Step3->Step4 Step5 5. Collection & Analysis Collect supernatant containing purified glycoproteins for SDS-PAGE, MS, etc. Step4->Step5 End End Step5->End

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Boronoisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Boronoisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during experimental work. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound's limited solubility stems from its molecular structure. It possesses both two carboxylic acid groups and a boronic acid moiety.[1][2] These functional groups can participate in strong intermolecular hydrogen bonding, leading to a stable, crystalline lattice that is difficult for many organic solvents to disrupt. Furthermore, boronic acids have a tendency to dehydrate and form cyclic anhydrides called boroxines, which are often less soluble.[3][4]

Q2: I'm observing my this compound crashing out of solution. What are the likely causes?

A2: Precipitation, or "crashing out," of this compound from a solution can be triggered by several factors:

  • Supersaturation: The initial concentration may have exceeded the compound's solubility limit in the chosen solvent at a given temperature.

  • Temperature Fluctuations: A decrease in temperature will lower the solubility of most solids, causing the compound to precipitate.

  • pH Changes: The solubility of this compound is highly pH-dependent. A shift in the solution's pH can alter the ionization state of the carboxylic and boronic acid groups, significantly impacting solubility.[5]

  • Solvent Polarity: If a co-solvent of a different polarity is introduced, it can alter the overall solvent environment and reduce the solubility of the compound.

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, in many cases, gently heating the solution can increase the solubility of this compound. However, exercise caution. Excessive or prolonged heating can lead to degradation of the compound. It is crucial to determine the thermal stability of this compound in your specific solvent system to avoid compromising your experiment.

Q4: Are there any solvent systems you recommend as a starting point?

A4: While a universal solvent does not exist, here are some recommended starting points based on polarity:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective due to their ability to disrupt hydrogen bonds.[6]

  • Polar Protic Solvents: Lower alcohols like methanol and ethanol can be used, although solubility might be limited.[1][7] Recrystallization from hot ethanol has been reported for some aryl boronic acids.[8]

  • Aqueous Systems: Solubility in water is poor, but can be significantly enhanced by adjusting the pH to deprotonate the acidic groups.[9]

Troubleshooting Guides

Issue 1: Incomplete Dissolution in a Chosen Organic Solvent

If you are struggling to achieve complete dissolution of this compound, consider the following systematic approach:

Workflow for Troubleshooting Incomplete Dissolution

Caption: A stepwise decision-making workflow for addressing incomplete dissolution.

Detailed Troubleshooting Steps:
  • Solvent Selection Re-evaluation:

    • Rationale: The principle of "like dissolves like" is fundamental. This compound's polar functional groups necessitate a polar solvent.

    • Action: If you are using a non-polar or weakly polar solvent, switch to a more polar option such as DMSO, DMF, or methanol.

  • Employing Co-solvents:

    • Rationale: A mixture of solvents can sometimes provide a more favorable environment for dissolution than a single solvent.

    • Action: Try creating a binary solvent system. For example, if your compound has some solubility in methanol, adding a small amount of a stronger solvent like DMSO might achieve complete dissolution.

  • Sonication:

    • Rationale: Ultrasonic waves can help to break down agglomerates of the solid powder and increase the surface area available for solvation.

    • Action: Place the sample in an ultrasonic bath for short intervals (e.g., 5-10 minutes) and check for dissolution.

Issue 2: Solubility in Aqueous Media for Biological Applications

For applications in drug development and biological assays, working in aqueous buffers is often necessary. The solubility of boronic acids is notably influenced by pH.

The Role of pH in Boronic Acid Solubility

Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[10] The anionic form is generally more water-soluble. The pKa of this compound has been reported to be approximately 7.8, which is near physiological pH.[11]

Caption: The pH-dependent equilibrium of this compound.

Protocol for Enhancing Aqueous Solubility via pH Adjustment:
  • Prepare a Slurry: Suspend the desired amount of this compound in your aqueous buffer.

  • Incremental Base Addition: While stirring, add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH approaches and surpasses the pKa of the boronic acid and carboxylic acid groups, you should observe the solid dissolving.

  • Final pH Adjustment: Once the solid is fully dissolved, carefully adjust the pH to your target experimental value. Be aware that lowering the pH significantly may cause the compound to precipitate again.

Issue 3: Long-Term Solution Stability

Even after successful dissolution, this compound may not remain stable in solution over extended periods.

Strategies for Improving Long-Term Stability:
  • Complexation with Diols: Boronic acids can reversibly form stable boronate esters with cis-diols.[3] This can prevent the formation of less soluble boroxine anhydrides.

    • Experimental Approach: Adding a polyol like mannitol or sorbitol to the solution can enhance solubility and stability.[3] This is a technique used in the formulation of the boronic acid-containing drug, Velcade®.[3]

  • Esterification: For applications where the free boronic acid is not immediately required, converting it to a boronate ester can significantly improve solubility in organic solvents.[12][13] This is a common prodrug strategy in drug development.[12]

    • Common Derivatization: Reaction with pinacol is a standard method to form a stable and more soluble pinacol boronate ester.

Data Summary Table

StrategyMechanism of ActionRecommended Solvents/ReagentsKey Considerations
pH Adjustment Increases ionization of acidic functional groups, enhancing aqueous solubility.Aqueous buffers, dilute NaOH or other bases.Solubility is reversible with pH changes; potential for precipitation if pH is lowered.
Co-solvency Modifies the overall polarity of the solvent system to better match the solute.Mixtures of polar aprotic (DMSO, DMF) and polar protic (Methanol, Ethanol) solvents.The ratio of co-solvents is critical and requires empirical optimization.
Complexation Forms more soluble boronate esters with diols, preventing boroxine formation.Mannitol, sorbitol, fructose in aqueous solutions.The complexation is reversible and pH-dependent.[3][14]
Derivatization Covalent modification (e.g., esterification) to a more soluble form.Pinacol, diethanolamine.The derivatized compound will have different chemical properties and may require a subsequent deprotection step.[8]

References

  • Stoll, V. S. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

  • PubMed. (2021). Boronoisophthalic acid as a novel affinity ligand for the selective capture and release of glycoproteins near physiological pH. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

  • CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Retrieved from [Link]

  • ProQuest. (n.d.). Physical and chemical properties of boronic acids: Formulation implications. Retrieved from [Link]

  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-Dependent formation equilibrium of a boronic ester in aqueous solution. Retrieved from [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Isophthalic acid (CAS 121-91-5). Retrieved from [Link]

  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • Bohrium. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoisophthalic acid. Retrieved from [Link]

  • Boffin Access. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Retrieved from [Link]

  • TREA. (n.d.). Process for the preparation of 5-hydroxyisophtalic acids. Retrieved from [Link]

  • Boffin Access. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Retrieved from [Link]

  • Google Patents. (n.d.). US5703274A - Process for the preparation of 5-hydroxyisophtalic acids.
  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • The Good Scents Company. (n.d.). isophthalic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isophthalic Acid. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

Introduction: The Pivotal Role of Organic Linkers in MOF Architecture and Robustness

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Linker Selection for Enhanced Metal-Organic Framework Stability: A Comparative Analysis of 5-Boronoisophthalic Acid

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2] Their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities have positioned them as leading candidates for a myriad of applications, including gas storage, catalysis, drug delivery, and chemical sensing.[1][2] However, the practical implementation of many MOFs is often hampered by their limited stability under thermal, chemical, or mechanical stress.[1][2]

The stability of a MOF is intrinsically linked to the strength and lability of the coordination bonds between its metal nodes and organic linkers.[1][3] The degradation of MOFs typically involves the breaking of these metal-ligand bonds, leading to a collapse of the crystalline framework.[1] Consequently, the judicious selection of the organic linker is a critical design parameter for engineering robust MOFs capable of withstanding harsh operational conditions.

While traditional carboxylate-based linkers have been used to create some of the most stable MOFs known, the scientific community is continuously exploring novel linkers to further push the boundaries of MOF stability. This guide provides a comparative analysis of this compound, a linker with dual carboxylate and boronic acid functionalities, against conventional linkers. We will delve into the chemical principles governing MOF stability, present a comparative analysis based on established benchmarks, and provide detailed experimental protocols for stability assessment.

The Chemical Foundation of MOF Stability: A Matter of Bonds

The robustness of a MOF is primarily dictated by the intrinsic strength of its metal-ligand coordination bonds.[1][3] Several factors contribute to the stability of these bonds and, by extension, the overall framework:

  • Metal-Ligand Bond Strength: The energy required to break the coordination bond is a key determinant of both thermal and chemical stability. This strength can be predicted using Pearson's Hard and Soft Acid-Base (HSAB) theory.[1][4]

    • Hard Acids and Hard Bases: Stable MOFs are often formed by combining hard Lewis acids (high-valent metal cations like Zr⁴⁺, Al³⁺, Cr³⁺) with hard Lewis bases (like carboxylate groups).[4][5] The strong electrostatic interaction results in highly robust frameworks such as the UiO and MIL series.[5][6]

    • Soft Acids and Soft Bases: Conversely, combinations of soft acids (low-valent metal ions like Zn²⁺, Cu²⁺) and soft bases (like imidazolate or pyrazolate linkers) also lead to stable structures, exemplified by the Zeolitic Imidazolate Frameworks (ZIFs).[1][7]

  • Node Connectivity: The number of linkers connected to a single metal cluster (the coordination number of the node) plays a crucial role. Higher connectivity generally distributes stress more effectively across the framework, enhancing stability.[5][7] For instance, the 12-connected Zr₆ clusters in UiO-66 contribute significantly to its remarkable stability compared to the less connected MOF-808.[5]

  • Linker Rigidity and Hydrophobicity: Rigid linkers can prevent framework collapse, while hydrophobic linkers can shield the metal-ligand bonds from attack by water molecules, a common cause of degradation.[8][9]

A Comparative Look at Organic Linkers

The choice of linker dictates not only the topology of the MOF but also its chemical resilience. Here, we compare the well-established carboxylate and imidazolate linkers with the emerging this compound.

The Incumbents: Carboxylate and Imidazolate Linkers

Carboxylate linkers , such as terephthalic acid (BDC) and 1,3,5-benzenetricarboxylic acid (BTC), are the most common building blocks in MOF chemistry. When combined with high-valent metals like Zr⁴⁺ and Cr³⁺, they form iconic, highly stable MOFs.

  • UiO-66 (Zr-BDC): Often considered the benchmark for MOF stability, UiO-66 exhibits exceptional thermal stability (up to 500 °C) and chemical resistance, particularly in acidic and aqueous environments, due to the strong Zr-O bonds.[4][5][6] However, its stability is compromised in basic media.[10]

  • MOF-5 (Zn-BDC): An early landmark in MOF research, MOF-5 has high porosity but is notoriously sensitive to moisture due to the weaker Zn-O bonds, which are susceptible to hydrolysis.[11]

Imidazolate linkers , such as 2-methylimidazole, form the basis of the ZIF family.

  • ZIF-8 (Zn-2-methylimidazolate): ZIF-8 showcases impressive thermal stability (up to 550 °C in N₂) and, unlike many carboxylate MOFs, exhibits good stability in boiling water and basic solutions.[12][13] Its degradation is more pronounced in acidic conditions.[14]

The Challenger: this compound

This compound is a trifunctional linker featuring two carboxylate groups and one boronic acid group.[15] This unique structure offers intriguing possibilities for MOF synthesis.

  • Coordination Versatility: The carboxylate groups can coordinate with metal ions in a manner similar to traditional isophthalate linkers.[15] The boronic acid moiety introduces a second type of reactive site.

  • Potential for Covalent Bonding: Boronic acids are renowned for their ability to form robust, reversible covalent bonds (boroxine or boronate ester linkages), which is the foundational chemistry for Covalent Organic Frameworks (COFs).[16][17][18][19] If this reactivity can be harnessed within a MOF structure, either through self-condensation or by reacting with hydroxyl groups on the metal clusters, it could introduce covalent cross-linking that significantly reinforces the framework.

  • Enhanced Functionality: The boronic acid group can also serve as a functional site for post-synthetic modification or for specific applications like sensing cis-diol-containing molecules (e.g., sugars).[20]

Quantitative Comparison of MOF Stability

While direct, extensive experimental data on MOFs synthesized from this compound is still emerging, we can create a comparative framework based on the stability of benchmark MOFs. The stability of a hypothetical MOF based on this compound (let's call it Bop-MOF) would depend heavily on the chosen metal node. Assuming a high-valent metal like Zr⁴⁺ is used to maximize stability from the carboxylate coordination, we can project its potential performance.

Framework Linker Metal Node Thermal Stability (Decomposition Temp.) Chemical Stability
UiO-66 Terephthalic acid (BDC)Zr⁴⁺~450-500 °C[4][5]Excellent in water and acid (pH 1-2); poor in strong base (pH > 12).[6][10]
ZIF-8 2-methylimidazoleZn²⁺~550 °C (in N₂)[13]Excellent in boiling water and base; degrades in acid.[12][14]
MOF-5 Terephthalic acid (BDC)Zn²⁺~300 °C[5]Highly sensitive to moisture/water.[11]
Hypothetical Bop-MOF This compoundZr⁴⁺Potentially high (~400-500 °C)Expected to be high in acid due to Zr-carboxylate bonds. Stability in water and base would need experimental validation, as the boronic acid moiety's reactivity could influence hydrolytic stability.

Experimental Protocols for MOF Synthesis and Stability Assessment

To provide a practical framework for researchers, we outline a general synthesis procedure for a MOF using a functionalized isophthalic acid linker and a standardized protocol for evaluating its stability.

Experimental Workflow: MOF Synthesis and Stability Testing

G cluster_0 Part 1: MOF Synthesis (Solvothermal) cluster_1 Part 2: Stability Assessment cluster_2 Characterization Techniques A 1. Dissolve Linker & Metal Salt in Solvent (e.g., DMF) B 2. Add Modulator (e.g., Acetic Acid) A->B C 3. Seal in Autoclave B->C D 4. Heat at 120-150°C for 24-72h C->D E 5. Cool, Filter & Wash with Solvent D->E F 6. Activate MOF (Solvent Exchange & Heat) E->F G Immerse Activated MOF in Test Solution (Water, Acid, Base) F->G Proceed to Testing H Incubate for 24h at Room Temp. G->H I Filter, Wash & Dry Sample H->I J Characterize Post-Exposure MOF I->J K PXRD (Crystallinity) J->K L N2 Sorption (BET) (Porosity) J->L M TGA (Thermal Stability) J->M N FTIR (Bond Integrity) J->N

Sources

A Comparative Guide to the Characterization of 5-Boronoisophthalic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical and structural properties of key chemical entities is paramount. 5-Boronoisophthalic acid and its derivatives are a class of compounds with significant potential, finding applications as versatile building blocks in the synthesis of metal-organic frameworks (MOFs), sensors, and therapeutic agents.[1] Their utility stems from the unique combination of a rigid isophthalate backbone and a reactive boronic acid moiety.

This guide provides an in-depth comparative analysis of the characterization of this compound and its analogues, focusing on the influence of substituents at the 5-position of the isophthalic acid core. We will delve into a comparative analysis of the parent compound alongside its nitro, amino, and bromo derivatives, providing experimental data and detailed protocols to empower your research and development endeavors.

The Molecules at a Glance: Structures Under Comparison

The core structure of isophthalic acid is systematically modified at the 5-position to yield a series of analogues with distinct electronic and steric properties. For the purpose of this guide, we will be comparing the following compounds:

  • This compound: The parent compound, featuring a boronic acid group.

  • 5-Nitroisophthalic Acid: An analogue with a strongly electron-withdrawing nitro group.

  • 5-Aminoisophthalic Acid: An analogue with an electron-donating amino group.

  • 5-Bromoisophthalic Acid: An analogue with a bulky and electronegative bromo group.

A Comparative Analysis of Physicochemical Properties

The introduction of different functional groups at the 5-position significantly impacts the physicochemical properties of the isophthalic acid backbone. These properties are crucial for predicting the behavior of these molecules in various applications, from crystal engineering to biological assays.

PropertyThis compound5-Nitroisophthalic Acid5-Aminoisophthalic Acid5-Bromoisophthalic Acid
Molecular Weight ( g/mol ) 209.95[1]211.13[2]181.15[3]245.03[4]
Melting Point (°C) >300>300>300[3]270-275[5]
Water Solubility Soluble1.5 g/L at 20°C[6][7]Insoluble[3]-
pKa (Predicted) -2.81±0.10[6][7]3.69±0.10[3]-

Expert Insights: The high melting points of these compounds are indicative of strong intermolecular interactions, primarily hydrogen bonding, in the solid state. The predicted pKa values highlight the electronic influence of the substituents; the electron-withdrawing nitro group in 5-nitroisophthalic acid is expected to increase the acidity of the carboxylic acid protons compared to the electron-donating amino group in 5-aminoisophthalic acid.

Spectroscopic Characterization: Unveiling Molecular Fingerprints

Spectroscopic techniques provide invaluable information about the structure and electronic environment of molecules. Here, we compare the key spectroscopic signatures of our target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The data below, primarily in DMSO-d6, allows for a direct comparison of the substituent effects on the aromatic ring.

CompoundKey ¹H NMR Chemical Shifts (ppm) in DMSO-d6Key ¹³C NMR Chemical Shifts (ppm) in DMSO-d6
5-Bromoisophthalic Acid 8.5 (s, 1H), 8.4 (s, 2H)[8]166.1, 137.9, 134.2, 131.2, 122.1[8]
5-Nitroisophthalic Acid 8.74 (s, 1H), 8.72 (s, 2H)-
Dimethyl 5-aminoisophthalate 7.69 (t, J=1.4 Hz, 1H), 7.45 (d, J=1.4 Hz, 2H), 5.5 (s, 2H), 3.86 (s, 6H)[9]-

Causality Behind Experimental Choices: DMSO-d6 is a common solvent for these acidic compounds due to its ability to dissolve them and its characteristic residual solvent peak that can be used as an internal reference.[10]

For this compound and its derivatives, ¹¹B NMR spectroscopy is indispensable for characterizing the boron atom. The chemical shift of the boron nucleus is highly sensitive to its coordination number and the nature of its substituents. For tricoordinate boronic acids, the ¹¹B NMR chemical shift is typically observed in the range of 27 to 33 ppm.[1] The presence of electron-withdrawing or electron-donating groups on the aromatic ring can fine-tune the pKa of the boronic acid group, which in turn influences its ¹¹B NMR chemical shift.[1][11]

Expert Insights: An upfield shift in the ¹¹B NMR spectrum is generally observed upon the conversion of the trigonal planar sp²-hybridized boronic acid to a tetrahedral sp³-hybridized boronate ester, which can occur in the presence of diols or at higher pH.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

CompoundMolecular Ion (m/z)Key Fragmentation Observations
5-Nitroisophthalic acid 211.01 (M-H)⁻-
5-Aminoisophthalic acid 181.04 (M+H)⁺-
5-Bromoisophthalic acid 243.9, 245.9 (M-H)⁻ (Isotopic pattern for Br)-

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar, acidic molecules, often yielding the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present.

CompoundC=O Stretch (Carboxylic Acid) (cm⁻¹)O-H Stretch (Carboxylic Acid) (cm⁻¹)Other Key Peaks (cm⁻¹)
Isophthalic Acid ~1700~3000 (broad)-
5-Nitroisophthalic Acid ~1710~3100 (broad)~1540 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch)[14][15]
5-Aminoisophthalic Acid ~1680~3400-3200 (N-H and O-H stretches)~3400 & ~3300 (N-H stretches)[16][17]

Expert Insights: The position of the C=O stretching vibration is influenced by the electronic nature of the substituent. The electron-withdrawing nitro group in 5-nitroisophthalic acid is expected to shift the C=O stretch to a slightly higher wavenumber compared to the parent isophthalic acid, while the electron-donating amino group in 5-aminoisophthalic acid may cause a shift to a lower wavenumber.

Structural Analysis via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal structures of these derivatives are expected to be dominated by extensive hydrogen bonding networks involving the carboxylic acid groups. The nature of the substituent at the 5-position will influence the crystal packing and the specific hydrogen bonding motifs observed.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of the characterization data, the following detailed experimental protocols are provided.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).

  • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

Protocol for LC-MS Analysis of Boronic Acids
  • Sample Preparation: Prepare a stock solution of the boronic acid derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is commonly used.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Data Acquisition: Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

Protocol for Growing Single Crystals for X-ray Diffraction
  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the solution using a loop or a fine needle.

Visualization Gallery

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray X-ray Crystallography Purification->Xray Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Xray->Data_Analysis Structure_Property Structure-Property Relationship Data_Analysis->Structure_Property

Caption: A generalized workflow for the synthesis and characterization of this compound derivatives.

substituent_effects cluster_substituent Substituent at 5-Position cluster_properties Influence on Properties NO2 Nitro (-NO₂) pKa Acidity (pKa) NO2->pKa Increases NMR_Shifts NMR Chemical Shifts NO2->NMR_Shifts Downfield shift of aromatic protons IR_Freq IR Vibrational Frequencies NO2->IR_Freq Increases C=O frequency NH2 Amino (-NH₂) NH2->pKa Decreases NH2->NMR_Shifts Upfield shift of aromatic protons NH2->IR_Freq Decreases C=O frequency Br Bromo (-Br) Br->pKa Increases (moderately)

Sources

A Senior Application Scientist's Guide to 5-Substituted Isophthalic Acids in Coordination Polymer Design

Author: BenchChem Technical Support Team. Date: January 2026

The strategic design of coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), hinges on the judicious selection of their constituent building blocks: metal ions or clusters and organic linkers. Among the vast library of organic linkers, isophthalic acid (1,3-benzenedicarboxylic acid) represents a foundational scaffold, prized for its angular geometry which promotes the formation of diverse and complex network topologies. However, the true potential of this linker is unlocked through functionalization at the 5-position of the benzene ring. The substituent at this position acts as a powerful control element, modulating the electronic, steric, and functional landscape of the linker, thereby profoundly influencing the self-assembly process and the ultimate properties of the resulting material.

This guide provides a comparative analysis of various 5-substituted isophthalic acids used in the synthesis of coordination polymers. We will explore the causal relationships between the nature of the substituent and the structural and functional outcomes, supported by experimental data and established protocols.

The 5-Substituted Isophthalate Scaffold: A Tool for Rational Design

The isophthalate molecule possesses two carboxylate groups in a 1,3-positional relationship, creating a V-shape that is conducive to forming architectures of varying dimensionality. The introduction of a functional group at the 5-position does not significantly alter this fundamental geometry but imparts crucial electronic and steric influences. These influences dictate the coordination environment of the metal ions and the coordination modes of the carboxylate groups, which in turn determines the final structure of the coordination polymer.[1]

Below is a conceptual diagram illustrating how the choice of a substituent 'R' on the isophthalic acid backbone is the primary step in tuning the final properties of a coordination polymer.

G cluster_0 Ligand Design cluster_1 Substituent 'R' Choice cluster_2 Resulting Properties Ligand Isophthalic Acid Backbone Position 5 Substituents Electron Donating -NH2, -OH, -CH3 Electron Withdrawing -NO2, -Br Steric Bulk -H vs -C(CH3)3 Ligand:f0->Substituents Functionalization Properties Structural Outcome Dimensionality & Topology Functional Properties Luminescence, Porosity, Catalysis Substituents->Properties Tuning

Caption: Standard workflow for coordination polymer characterization.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise 3D arrangement of atoms, bond lengths, and angles, revealing the coordination environment and network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm that the bulk synthesized material is the same phase as the single crystal selected for SC-XRD, ensuring sample purity.

  • Thermogravimetric Analysis (TGA): This analysis determines the thermal stability of the framework and identifies the temperatures at which coordinated or guest solvent molecules are lost, followed by framework decomposition.

  • Photoluminescence (PL) Spectroscopy: Many coordination polymers, particularly those with Zn(II) or Cd(II), exhibit luminescence. This technique measures the emission and excitation spectra, providing insight into the electronic properties of the material, which are often influenced by the linker's substituent. [2]

Conclusion and Future Outlook

The functionalization of isophthalic acid at the 5-position is a powerful and versatile strategy for the rational design of coordination polymers. As demonstrated, the electronic and steric nature of the substituent provides a high degree of control over the resulting network's dimensionality, topology, and physicochemical properties. Electron-donating groups can enhance metal-ligand interactions and introduce hydrogen bonding sites, while electron-withdrawing groups can modify electronic properties and lead to robust frameworks. Steric bulk offers a predictable way to control structural dimensionality.

The continued exploration of novel functional groups at the 5-position will undoubtedly lead to new materials with tailored properties for specific applications, including gas storage, catalysis, chemical sensing, and drug delivery. [3][4][5]The insights gained from this comparative approach empower researchers to move beyond trial-and-error synthesis and toward the predictive design of functional crystalline materials.

References

  • Title: Substituent effect on the assembly of coordination polymers containing isophthalic acid and its derivatives Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Coordination polymers of 5-substituted isophthalic acid Source: PMC - PubMed Central URL: [Link]

  • Title: Three coordination polymers of 5-aminoisophthalic acid with similar benzimidazole derivative ligands: synthesis, structure and DNA-binding studies Source: Supramolecular Chemistry - Taylor & Francis Online URL: [Link]

  • Title: Coordination polymers of 5-substituted isophthalic acid Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties Source: RSC Publishing URL: [Link]

  • Title: Syntheses, structures and characteristics of four metal–organic coordination polymers based on 5-hydroxyisophthalic acid and N-containing auxiliary ligands Source: ResearchGate URL: [Link]

  • Title: Substituent effects of two isophthalate derivatives on the construction of cadmium coordination polymers incorporating a dipyridyl ligand Source: PubMed URL: [Link]

  • Title: Three coordination polymers of 5-aminoisophthalic acid with similar benzimidazole derivative ligands: synthesis, structure and DNA-binding studies Source: Taylor & Francis Online URL: [Link]

  • Title: Coordination polymers of 5-substituted isophthalic acid Source: ResearchGate URL: [Link]

  • Title: Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid with or without a methyl-functionalized N-donor ligand Source: RSC Publishing URL: [Link]

  • Title: Coordination polymers of 5-substituted isophthalic acid (Journal Article) Source: OSTI.GOV URL: [Link]

  • Title: Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis Source: Medium URL: [Link]

  • Title: Substituent Effects of Isophthalate Derivatives on the Construction of Zinc(II) Coordination Polymers Incorporating Flexible Bis(imidazolyl) Ligands Source: Crystal Growth & Design - ACS Publications URL: [Link]

  • Title: Synthesis, structure, and properties of two coordination polymers constructed from 5-(isonicotinamido)isophthalic acid Source: ResearchGate URL: [Link]

  • Title: Size-selective catalysts in five functionalized porous coordination polymers with unsaturated zinc centers Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: A New Coordination Mode of 5-Aminoisophthalate in Lead Coordination Polymers: Synthesis, Structure, and Photoluminescence Properties Source: ResearchGate URL: [Link]

  • Title: Coordination polymers of 5-substituted isophthalic acid Source: PubMed URL: [Link]

  • Title: Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: A New 5-Aminoisophthalic Acid bridged Cobalt(II) Polymeric Complex obtained by Hydrothermal Reaction Source: ResearchGate URL: [Link]

  • Title: 5-Nitroisophthalic acid — Richman Chemical Inc. Source: Richman Chemical Inc. URL: [Link]

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A Comparative Performance Analysis of 5-Boronoisophthalic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

In the landscape of modern organic synthesis, the quest for mild, efficient, and environmentally benign catalysts is paramount. Boronic acids have emerged as a versatile class of organocatalysts, particularly for dehydrative transformations such as amidation and esterification, offering a valuable alternative to traditional stoichiometric activating agents. Among the diverse array of boronic acid derivatives, 5-Boronoisophthalic acid (5-BIPA) presents a unique structural motif, integrating the catalytic prowess of the boronic acid moiety with the potential for secondary interactions through its two carboxylic acid groups. This guide provides a comprehensive performance evaluation of this compound in catalysis, juxtaposing its potential with established alternatives and grounding the discussion in mechanistic principles and experimental data.

The Catalytic Landscape of Arylboronic Acids: A Primer

Arylboronic acids have demonstrated significant utility in catalyzing the direct formation of amide bonds from carboxylic acids and amines, a reaction of immense importance in pharmaceutical and materials chemistry.[1][2] The general catalytic cycle, a cornerstone of boronic acid catalysis (BAC), involves the reversible formation of an acyloxyboronic acid intermediate. This activation of the carboxylic acid facilitates nucleophilic attack by the amine, ultimately yielding the amide and regenerating the boronic acid catalyst. The removal of water is crucial to drive the equilibrium towards product formation.[3]

The catalytic efficacy of an arylboronic acid is intrinsically linked to its electronic and steric properties. Electron-withdrawing substituents on the phenyl ring enhance the Lewis acidity of the boron atom, generally leading to higher catalytic activity.[4] This principle has guided the development of highly active catalysts such as 3,4,5-trifluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid.[4][5]

Performance Evaluation of this compound: A Comparative Perspective

While specific, quantitative catalytic performance data for this compound in reactions like amidation or esterification is not extensively documented in publicly available literature, we can infer its potential behavior by comparing its structural features with those of well-characterized boronic acid catalysts.

Structural and Electronic Considerations:

This compound possesses two carboxylic acid groups, which are electron-withdrawing. This electronic feature is expected to increase the Lewis acidity of the boronic acid moiety, a key factor for catalytic activity.[4] However, the presence of these acidic groups could also lead to complex equilibria in the reaction mixture and potential self-inhibition or side reactions.

To provide a clear comparison, the following table summarizes the performance of several common arylboronic acid catalysts in the direct amidation of a model reaction between a carboxylic acid and an amine. This serves as a benchmark against which the anticipated performance of 5-BIPA can be contextualized.

Boronic Acid Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Phenylboronic Acid5Toluene11024Low[6]
3,4,5-Trifluorophenylboronic acid1TolueneReflux (111)1694-95[4]
3,5-Bis(trifluoromethyl)phenylboronic acid5TolueneReflux (111)12~90[4]
2-Iodophenylboronic acid5Toluene2524High[7]
5-Methoxy-2-iodophenylboronic acid (MIBA)5Toluene2512>95[7]

Based on the electronic effect of the two carboxylic acid groups, it is plausible that 5-BIPA could exhibit catalytic activity comparable to or greater than phenylboronic acid, but potentially lower than highly activated systems like 3,4,5-trifluorophenylboronic acid. The steric bulk of the isophthalic acid backbone is not expected to be a major hindrance.

Mechanistic Insights and Experimental Protocols

The catalytic cycle for arylboronic acid-catalyzed amidation provides a framework for understanding the role of the catalyst.

Catalytic_Cycle RCOOH Carboxylic Acid (RCOOH) Intermediate1 Acyloxyboronic Acid Intermediate RCOOH->Intermediate1 + ArB(OH)2 ArBOH2 Arylboronic Acid (ArB(OH)2) H2O Water (H2O) Intermediate1->H2O - H2O Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R'NH2 RNH2 Amine (R'NH2) Amide Amide (RCONHR') Intermediate2->Amide - ArB(OH)2

Sources

A Senior Application Scientist's Comparative Guide to the Biocompatibility of 5-Boronoisophthalic Acid Functionalized Materials

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of biomaterials and drug delivery, the functionalization of materials is paramount to achieving targeted efficacy and desired physiological interactions. Among the diverse chemical moieties used for this purpose, 5-Boronoisophthalic acid (5-BIPA) has emerged as a versatile linker, particularly for its ability to form reversible covalent bonds with cis-diol-containing molecules like glycoproteins, which are abundant on cell surfaces.[1] However, the introduction of any novel component, especially one containing boron, necessitates a rigorous evaluation of its biocompatibility to ensure it performs its intended function without eliciting an adverse host response.[2][3]

This guide provides an in-depth, comparative framework for assessing the biocompatibility of 5-BIPA functionalized materials. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems through appropriate controls, and ground our discussion in authoritative standards and scientific literature.

The Biocompatibility Assessment Framework: Adhering to Global Standards

The cornerstone of biocompatibility evaluation is the ISO 10993 series of standards, which provides a structured framework for managing biological risks arising from the use of medical devices and materials.[4][5] According to ISO 10993-1, biocompatibility is defined as the "ability of a medical device or material to perform with an appropriate host response in a specific application."[2][4] A risk-based approach is essential; the type and duration of contact with the body dictate the specific biological endpoints that must be evaluated.[6]

For materials functionalized with 5-BIPA, which may be used in applications ranging from transient drug delivery systems to more permanent implants, a typical initial assessment pathway focuses on the foundational "big three" endpoints: in vitro cytotoxicity, sensitization, and irritation. This guide will focus on the critical first step: in vitro cytotoxicity and hemocompatibility, which serve as the primary screening tools for any new biomaterial.[3][7]

G cluster_0 Biocompatibility Evaluation Workflow cluster_1 In Vitro Screening cluster_2 Further Testing (If Required by Risk Assessment) Material 5-BIPA Functionalized Material Risk ISO 10993-1 Risk Assessment (Contact Nature & Duration) Material->Risk Plan Biological Evaluation Plan (BEP) Risk->Plan Cytotoxicity Cytotoxicity Testing (ISO 10993-5) Plan->Cytotoxicity Hemo Hemocompatibility (ISO 10993-4) Plan->Hemo Sensitization Sensitization Plan->Sensitization If applicable Result Biocompatibility Profile & Safety Assessment Cytotoxicity->Result Hemo->Result Irritation Irritation Sensitization->Irritation InVivo In Vivo Studies Irritation->InVivo InVivo->Result

Fig 1. A typical workflow for assessing the biocompatibility of a new biomaterial, guided by ISO 10993 standards.

Foundational Screening: In Vitro Cytotoxicity

In vitro cytotoxicity testing is the first-line, mandatory screening for all new materials.[7] It provides a rapid, cost-effective, and sensitive method to assess the general toxicity of a material or its leachables on cultured cells.[8][9] A material is considered non-cytotoxic if cell viability remains high (typically >70-80%) after exposure.[9] We will compare two common and complementary methods: a metabolic assay (MTT) and a membrane integrity assay (Live/Dead).

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric test that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[10][11] The core principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Causality Behind Choices: We choose the MTT assay for its high throughput and quantitative nature. It is an excellent initial screen for dose-dependent toxicity. The inclusion of a positive control (e.g., a cytotoxic substance like Triton™ X-100 or DMSO at high concentration) is critical to validate that the assay system can detect a toxic effect. The negative control (e.g., a known non-toxic polymer like high-density polyethylene, HDPE) and a blank control (cells in media only) validate the baseline cellular response and ensure the material itself isn't causing unforeseen interference.[12]

G LiveCell Viable Cell with Active Mitochondria Enzyme Mitochondrial Dehydrogenase LiveCell->Enzyme MTT Yellow MTT (Substrate) MTT->Enzyme is reduced by NoReaction No/Low Formazan Production MTT->NoReaction Formazan Purple Formazan (Insoluble Product) Enzyme->Formazan produces Measurement Solubilize & Measure Absorbance (~570 nm) Formazan->Measurement Result High Absorbance = High Viability Measurement->Result DeadCell Dead/Damaged Cell DeadCell->NoReaction LowResult Low Absorbance = Low Viability NoReaction->LowResult

Fig 2. The logical pathway of the MTT assay for determining cell viability.

Adapted from standard protocols.[13][14]

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or 3T3 fibroblasts as recommended by ISO 10993-5) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Material Exposure:

    • Extract Method: Prepare extracts of the 5-BIPA functionalized material and a negative control material (e.g., HDPE) in culture medium according to ISO 10993-12. A typical extraction is performed at 37°C for 24-72 hours.

    • Remove the old medium from the cells and replace it with 100 µL of the material extracts at various concentrations. Include wells with fresh medium only (blank control) and medium containing a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the risk assessment.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01M HCl in 10% SDS) to each well.[13] Pipette up and down to ensure all crystals are dissolved.

  • Absorbance Reading: Read the absorbance at 540-570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of Test Sample / Absorbance of Blank Control) * 100.

Live/Dead Viability/Cytotoxicity Assay: Assessing Membrane Integrity

This fluorescence-based assay provides a direct visualization of live versus dead cells and is an excellent qualitative and quantitative complement to the MTT assay. It utilizes two probes:

  • Calcein AM: A non-fluorescent, cell-permeant dye that is converted by intracellular esterases in living cells into the intensely green-fluorescent calcein.

  • Ethidium Homodimer-1 (EthD-1): A high-affinity nucleic acid stain that cannot cross the intact plasma membrane of live cells. It enters cells with damaged membranes and, upon binding to DNA, emits a bright red fluorescence.[15]

Causality Behind Choices: This assay is chosen because it measures a different biological endpoint (membrane integrity) than the MTT assay (metabolic activity).[16] This provides a more complete picture of cytotoxicity. If a material disrupts cell membranes but doesn't immediately halt mitochondrial activity, the MTT assay might initially miss the toxic effect, whereas the Live/Dead assay would detect it. It also provides powerful visual evidence through fluorescence microscopy.

Adapted from Thermo Fisher Scientific protocol.[15]

  • Cell Culture: Culture cells on a suitable substrate for microscopy (e.g., glass-bottom dishes or chamber slides) and expose them to the 5-BIPA material extract as described in the MTT protocol.

  • Staining Solution Preparation: Prepare a working solution of the two dyes in a buffered saline solution (e.g., DPBS) according to the manufacturer's instructions. A typical concentration is 2 µM Calcein AM and 4 µM EthD-1.

  • Staining: Remove the culture medium and gently wash the cells once with DPBS. Add enough staining solution to cover the cell monolayer.

  • Incubation: Incubate for 30-45 minutes at room temperature or 37°C, protected from light.[15]

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for FITC (for Calcein, live cells) and RFP/Texas Red (for EthD-1, dead cells). Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantification (Optional): Use image analysis software to count the number of live and dead cells to calculate a percentage of viability.

Blood-Contacting Applications: Hemocompatibility

For any 5-BIPA functionalized material that may directly or indirectly contact blood, assessing hemocompatibility is mandatory under ISO 10993-4.[17][18] The primary and most fundamental test is the hemolysis assay, which evaluates the material's potential to damage red blood cells (RBCs).

Hemolysis Assay

This assay quantifies the amount of hemoglobin released from RBCs upon contact with a test material.[19] Material-induced damage to the RBC membrane causes lysis, releasing hemoglobin, which can be measured spectrophotometrically.[18] The percentage of hemolysis is calculated relative to a positive control (water or a chemical lysing agent, which causes 100% hemolysis) and a negative control (saline solution, which should cause minimal hemolysis).[20] According to ASTM F756-00, a hemolysis percentage above 5% is generally considered unacceptable, though specific applications may have different thresholds.[21]

Causality Behind Choices: This test is a direct and physiologically relevant measure of a material's acute damaging effects on a key blood component. Boron compounds have been studied for various biological effects, and it's crucial to confirm that 5-BIPA functionalization does not introduce unintended hemotoxicity.[22] The direct contact method described in ISO 10993-4 is chosen as a stringent test of the material's surface properties.[17]

Adapted from ISO 10993-4 and standard protocols.[17][20]

  • Blood Collection: Obtain fresh human or rabbit blood treated with an anticoagulant (e.g., citrate or EDTA).

  • Erythrocyte Suspension Preparation: Centrifuge the blood to pellet the RBCs. Discard the plasma and buffy coat. Wash the RBCs three times with sterile, isotonic phosphate-buffered saline (PBS, pH 7.4). Resuspend the washed RBCs in PBS to create a diluted suspension (e.g., a 1:9 ratio of packed RBCs to PBS).

  • Material Incubation:

    • Place precisely measured samples of the 5-BIPA functionalized material into test tubes.

    • Positive Control: A tube with the RBC suspension and deionized water (to induce 100% lysis).

    • Negative Control: A tube with the RBC suspension and PBS only.

    • Add the diluted RBC suspension to all tubes, ensuring the material is fully immersed. A standard ratio is 1 mL of suspension per cm² of material surface area.[17]

  • Incubation: Incubate all tubes at 37°C for 3-4 hours with gentle agitation or rotation.[21]

  • Centrifugation: After incubation, centrifuge the tubes to pellet any intact RBCs and material debris.

  • Absorbance Measurement: Carefully transfer the supernatant from each tube to a 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the peak absorbance of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] * 100.

Comparative Analysis and Expected Outcomes

The biocompatibility of 5-BIPA functionalized materials must be viewed in context. Boronic acids are known to interact with biological molecules, which is the very reason for their use, but this reactivity must be benign.[23] The primary concern is whether the boron moiety or the overall material structure induces toxicity. Studies on other boron-containing biomaterials, such as boron-doped bioactive glass or boron nitride, have often shown good biocompatibility and even beneficial effects like reduced inflammation.[24][25][26][27]

The key comparison is against the base, non-functionalized material and/or materials functionalized with more traditional linkers, such as 5-aminoisophthalic acid.[28] The expectation is that the addition of the 5-BIPA group does not significantly increase cytotoxicity or hemolysis compared to these controls.

Table 1: Summary of Expected Outcomes for Biocompatibility Assays

AssayEndpoint MeasuredExpected Outcome for Biocompatible MaterialExpected Outcome for Non-Biocompatible Material
MTT Assay Mitochondrial Activity>80% Cell Viability Relative to Control[9]<70% Cell Viability, Dose-Dependent Decrease
Live/Dead Assay Membrane IntegrityPredominantly green fluorescence (live cells)Significant red fluorescence (dead cells)
Hemolysis Assay RBC Lysis< 2-5% Hemolysis[18][21]> 5% Hemolysis, Visible red color in supernatant

Beyond Initial Screening: In Vivo Considerations and Inflammatory Response

While in vitro tests are essential for screening, they cannot fully replicate the complex physiological environment.[29] Materials that pass in vitro screening must eventually be tested in vivo to assess systemic toxicity, tissue integration, and chronic inflammatory responses.[12][29]

Boron itself has a complex biological profile, with some studies suggesting it can modulate and even reduce inflammatory responses by downregulating pro-inflammatory genes.[24][30] However, the specific formulation and dose are critical.[22] Therefore, an initial in vitro assessment of inflammatory markers (e.g., measuring cytokine release like TNF-α or IL-6 from macrophages exposed to the material) can be a valuable intermediate step before proceeding to more complex and costly animal studies.[31]

Conclusion

Assessing the biocompatibility of this compound functionalized materials is a critical, multi-faceted process that must be guided by established standards and sound scientific principles. A logical, tiered approach starting with robust in vitro cytotoxicity and hemocompatibility assays provides the foundational data required for a comprehensive risk assessment. By comparing metabolic activity (MTT) with membrane integrity (Live/Dead) and evaluating blood compatibility (Hemolysis), researchers can build a strong safety profile. The ultimate goal is to demonstrate that the unique chemical advantages of 5-BIPA for functionalization do not come at the cost of biological safety, thereby paving the way for its successful application in advanced drug delivery systems and next-generation biomaterials.

References

  • LIVE/DEAD Fixable Dead Cell Stains Protocol. Thermo Fisher Scientific.

  • Cytotoxicity of Biomaterials — Basic Mechanisms and In Vitro Test Methods: A Review. MDPI.

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  • ISO 10993. Wikipedia.

  • ISO 10993: Standards for the biologic evaluation of medical devices. Rimsys.

  • A Guide to Ace ISO 10993: Medical Device Biocompatibility. Operon Strategist.

  • Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. MED Institute.

  • Hemolysis Assay for Biomaterials Manual. HaemoScan.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Addgene.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". FDA.

  • MTT assay protocol. Abcam.

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  • Lecture 18: In vitro Cytotoxicity Analysis. YouTube.

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  • Incorporation of Boron in Mesoporous Bioactive Glass Nanoparticles Reduces Inflammatory Response and Delays Osteogenic Differentiation. ResearchGate.

  • 787/808 nm Cell Viability Staining Kit. Abcam.

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  • Incorporation of Boron in Mesoporous Bioactive Glass Nanoparticles Reduces Inflammatory Response and Delays Osteogenic Differentiation. OPEN FAU.

  • In vitro/In vivo assessment and mechanisms of toxicity of bioceramic materials and its wear particulates. RSC Publishing.

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  • Standardization of incubation conditions for hemolysis testing of biomaterials. ResearchGate.

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  • Incorporation of Boron in Mesoporous Bioactive Glass Nanoparticles Reduces Inflammatory Response and Delays Osteogenic Different. Nobil Bio Ricerche.

  • In vivo biocompatibility of boron doped and nitrogen included conductive-diamond for use in medical implants. ResearchGate.

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Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 5-Boronoisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the lifecycle of a chemical reagent extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Boronoisophthalic acid, moving beyond simple instructions to explain the causality behind each procedural choice. Our commitment is to provide value beyond the product, ensuring you have the information to maintain a safe and compliant laboratory environment.

Part 1: Immediate Safety & Hazard Assessment

Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. Personal Protective Equipment (PPE) is the first line of defense against exposure.

Personal Protective Equipment (PPE)

All handling and disposal activities must be conducted within a certified chemical fume hood.[1] The minimum required PPE includes:

  • Eye Protection : Tightly fitting safety goggles or a face shield are mandatory to protect against potential splashes.[1]

  • Hand Protection : Chemically resistant gloves, such as nitrile, are required. Gloves must be inspected for integrity before use and properly removed and discarded as contaminated waste after handling.

  • Protective Clothing : A lab coat or chemical-resistant apron must be worn to prevent skin contact.[1]

  • Respiratory Protection : If there is any risk of generating dust, a NIOSH-approved respirator should be used.[1]

Inferred Hazard Profile

Based on analogous compounds, the following hazard summary should be assumed for this compound.

Hazard ClassificationCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315 - Causes skin irritation[1]
Serious Eye Damage/Irritation2AGHS07WarningH319 - Causes serious eye irritation[1][2]
Specific Target Organ Toxicity3GHS07WarningH335 - May cause respiratory irritation[1][2]

Part 2: The Core Disposal Protocol: A Self-Validating System

The fundamental principle for disposing of this compound is that it must be treated as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[1] Boronic acids can have adverse environmental effects, and improper disposal can lead to ecosystem damage and regulatory violations.[3]

Step-by-Step Waste Handling Procedure

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating through clear labeling and segregation.

Step 1: Waste Segregation

  • Causality : Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react violently, produce toxic gases, or create a more complex and expensive disposal challenge. Boronic acid waste should be collected in its own designated container.

Step 2: Containerization

  • Solid Waste : Collect solid this compound, contaminated spatulas, and weighing papers in a designated, robust container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.

  • Liquid Waste : If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Indicate the solvent and approximate concentration on the label.

  • Causality : Using compatible and sealable containers prevents leaks and spills.[1] Proper segregation at the point of generation is the most critical step in a safe waste management system.

Step 3: Labeling

  • Causality : Clear and accurate labeling is a cornerstone of safety and compliance. It prevents accidental mixing and ensures the final disposal facility knows exactly what they are handling.

  • The waste container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any known hazards (e.g., "Irritant")

    • The date accumulation started.

    • For solutions, list all components including solvents.

Step 4: Temporary Storage

  • Causality : Proper temporary storage minimizes the risk of accidents and exposure in the laboratory.

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste satellite accumulation area.

  • Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[4]

Step 5: Final Disposal

  • Causality : Final disposal must be handled by professionals to ensure compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]

  • Provide a complete and accurate description of the waste. Do not attempt to neutralize the waste unless you have received explicit, written permission and a validated protocol from your EHS department. For complex boronic acids, neutralization can be unpredictable and is not recommended as a standard procedure.[4]

Part 3: Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

Protocol for Container Decontamination:

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the reaction, or one in which the compound is soluble).

  • Collect Rinseate : The first rinseate, and subsequent rinses, must be collected and disposed of as liquid hazardous waste for this compound.[1]

  • Final Cleaning : After the solvent rinse, wash the container with soap and water.

  • Container Disposal : Once clean and dry, deface the original label. The container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1]

Part 4: Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Alert & Secure : Alert personnel in the immediate area and restrict access.

  • Assess : If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

  • Cleanup (for small, manageable spills) :

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All cleaning materials (absorbent, wipes, gloves) must be disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing safety and compliance.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Segregation cluster_storage Phase 3: Storage & Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Solid or Liquid? fume_hood->characterize collect_solid Collect in Labeled 'Solid Hazardous Waste' Container characterize->collect_solid Solid collect_liquid Collect in Labeled 'Liquid Hazardous Waste' Container (Note Solvents) characterize->collect_liquid Liquid segregate Ensure Waste is Segregated from Incompatible Chemicals collect_solid->segregate collect_liquid->segregate store Store Sealed Container in Designated Satellite Accumulation Area segregate->store Segregated contact_ehs Contact Institutional EHS or Licensed Contractor for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Lab Alley. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroisophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA. Retrieved from [Link]

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Personal protective equipment for handling 5-Boronoisophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Boronoisophthalic Acid

In the landscape of pharmaceutical research and drug development, boronic acids are invaluable building blocks. Among these, this compound stands out for its utility in creating complex molecular architectures. However, its reactivity and physical properties necessitate a robust understanding and implementation of safety protocols to protect the health of laboratory personnel. This guide provides essential, experience-driven safety and handling information, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

As Senior Application Scientists, we recognize that true laboratory safety is not about rigid adherence to a template but about understanding the principles behind the procedures. This guide is structured to provide not just the "what," but the critical "why" behind each recommendation, ensuring that every action taken in the lab is a conscious and informed one.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure—a derivative of both boronic acid and isophthalic acid—provides a strong basis for hazard assessment. Analogous compounds are known to cause irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, it is prudent to handle this compound with the assumption that it poses similar hazards.

Key Potential Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[2][3]

  • Serious Eye Irritation: The compound, particularly in powder form, can cause significant eye irritation or damage upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles can irritate the nose, throat, and lungs.[1][2][3]

These potential hazards dictate the necessity of a multi-layered approach to personal protection, combining engineering controls and personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even donned, the laboratory environment itself should be engineered to minimize exposure.

  • Chemical Fume Hood: All manipulations of this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood.[4][5] This is the most critical engineering control as it captures dust and vapors at the source, preventing their inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape the primary containment of the fume hood.

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the workstation.[4][5] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Your PPE is the final barrier between you and the chemical. The selection and proper use of PPE are non-negotiable.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4]Protects the eyes from dust particles and splashes. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[4][5]Prevents direct skin contact. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[6]
Body Protection A laboratory coat must be worn and fully buttoned.[4][5] For larger quantities, a chemical-resistant apron over the lab coat is advised.Protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection For handling small quantities in a fume hood, respiratory protection may not be necessary.[4] If dust is generated, a NIOSH-approved respirator (e.g., N95) should be used.[5]Prevents the inhalation of irritating dust particles. The need for respiratory protection should be determined by a formal risk assessment of the specific procedure.

Operational Plan: Step-by-Step Handling Procedure

A methodical approach to handling this compound is crucial for safety and experimental success.

Protocol for Preparing a Solution of this compound:

  • Preparation:

    • Confirm that the chemical fume hood is functioning correctly.

    • Ensure the work area within the hood is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[5]

    • Gather all necessary labware, solvent, and the container of this compound.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing the Compound:

    • Perform all weighing operations inside the fume hood to contain any dust.

    • Use a spatula for transferring the solid to avoid generating dust.[5]

    • Keep the container of this compound tightly closed when not in use.[5]

  • Dissolution:

    • Slowly add the weighed solid to the solvent in your reaction vessel.

    • If necessary, gently stir the mixture to aid dissolution. Avoid vigorous agitation that could create aerosols.

  • Post-Handling:

    • Thoroughly clean the spatula and any other reusable equipment.

    • Wipe down the work surface within the fume hood.

    • Properly dispose of any contaminated disposable items (e.g., weighing paper, gloves) in a designated hazardous waste container.[4]

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

Chemical Spill Response Workflow

SpillResponse cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_post_cleanup Post-Cleanup Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ventilate Ensure Ventilation (If Safe) Alert->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Cleanup Carefully Scoop into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste via EH&S Decontaminate->Dispose Report Report Incident Dispose->Report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.